Product packaging for 4,6-Dimethoxypyridin-3-amine(Cat. No.:CAS No. 89943-34-0)

4,6-Dimethoxypyridin-3-amine

Cat. No.: B3030394
CAS No.: 89943-34-0
M. Wt: 154.17
InChI Key: WYPPFWXTKDBNSZ-UHFFFAOYSA-N
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Description

4,6-Dimethoxypyridin-3-amine is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B3030394 4,6-Dimethoxypyridin-3-amine CAS No. 89943-34-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethoxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-6-3-7(11-2)9-4-5(6)8/h3-4H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPPFWXTKDBNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696052
Record name 4,6-Dimethoxypyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89943-34-0
Record name 4,6-Dimethoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of 4,6-Dimethoxypyridin-3-amine?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4,6-Dimethoxypyridin-3-amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound (CAS No. 89943-34-0). As a strategically functionalized heterocyclic building block, this compound serves as a valuable intermediate in medicinal chemistry and drug discovery. Its unique electronic and structural features, characterized by electron-donating methoxy groups and a nucleophilic amino group, make it an ideal precursor for the synthesis of complex fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. This document details its physicochemical properties, predicted spectroscopic characteristics, key chemical transformations, and its role in the development of biologically active molecules.

Introduction and Strategic Importance

This compound is a substituted aminopyridine that has garnered interest primarily as a synthetic intermediate.[1] In the landscape of drug development, pyridine scaffolds are integral to numerous FDA-approved pharmaceuticals due to their ability to engage in critical hydrogen bonding and pi-stacking interactions with biological targets. The specific substitution pattern of this compound—with an amino group at the 3-position and methoxy groups at the 4- and 6-positions—provides a unique confluence of reactivity. This arrangement is particularly conducive to cyclization and condensation reactions, making it a key synthon for constructing fused pyridine frameworks.[1] Its most significant application lies in its role as a precursor to pyrido[2,3-d]pyrimidines, a class of compounds extensively studied for their diverse biological activities, including the inhibition of various protein kinases.[1][2][3]

Physicochemical and Handling Properties

The fundamental properties of this compound are summarized below. This data is compiled from chemical supplier databases and should be confirmed by analytical testing before use.

PropertyValueSource(s)
CAS Number 89943-34-0[1][][5]
Molecular Formula C₇H₁₀N₂O₂[1][][6]
Molecular Weight 154.17 g/mol [1][5][6]
Appearance Brown solid[6]
IUPAC Name This compound[]
SMILES COC1=CC(=NC=C1N)OC[]
InChI Key WYPPFWXTKDBNSZ-UHFFFAOYSA-N[][6]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[6]

Molecular Structure and Spectroscopic Characterization

The structure of this compound is depicted below. While publicly available, experimentally derived spectra are limited, this section provides an expert prediction of its key spectroscopic features based on its structure.

Caption: Molecular Structure of this compound.

Predicted ¹H NMR Spectrum
  • Aromatic Protons: Two singlets are expected in the aromatic region (approx. δ 6.5-8.0 ppm). The proton at C5 will likely appear more upfield than the proton at C2 due to the electronic effects of the adjacent methoxy and amino groups.

  • Amine Protons (-NH₂): A broad singlet integrating to 2H is expected, likely in the δ 3.5-5.0 ppm range. Its chemical shift can be highly variable and dependent on solvent and concentration.

  • Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3H, are expected in the δ 3.8-4.2 ppm range. The electronic environments of the C4 and C6 methoxy groups are different, leading to separate signals.

Predicted ¹³C NMR Spectrum
  • Aromatic Carbons: Five signals are expected in the aromatic region (approx. δ 90-165 ppm). The carbons bearing the methoxy groups (C4 and C6) would be the most downfield shifted. The chemical shifts of C2, C3, and C5 will be influenced by the combined electronic effects of the nitrogen heteroatom and the methoxy/amino substituents.

  • Methoxy Carbons (-OCH₃): Two signals are expected in the δ 55-60 ppm range.

Predicted IR Spectrum
  • N-H Stretching: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C-H Stretching: Bands just below 3000 cm⁻¹ for the methyl C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=C and C=N Stretching: Multiple sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the pyridine ring.

  • C-O Stretching: Strong, characteristic bands for the aryl-alkyl ether linkages, typically found in the 1200-1280 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its functional groups.

Electronic Effects

The two methoxy groups at positions 4 and 6 are strong electron-donating groups, which increase the electron density of the pyridine ring. This activation makes the ring more susceptible to electrophilic attack compared to unsubstituted pyridine.[1] The primary amino group at the 3-position is a potent nucleophile and the primary site of reaction.

Key Chemical Transformations
  • Acylation: The primary amino group readily undergoes acylation with reagents like acid chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding amides. For instance, reaction with acetyl chloride yields N-(4,6-dimethoxypyridin-3-yl)acetamide.[1]

  • Condensation Reactions: The amine can react with aldehydes and ketones, typically under acidic catalysis, to form imines (Schiff bases). This reaction is a foundational step in building more complex molecular architectures.[1]

  • Synthesis of Fused Heterocycles: The most significant application of this compound is its use as a precursor for constructing fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines.[1] The ortho-relationship of the amino group and the ring nitrogen allows for cyclocondensation reactions with various 1,3-dielectrophiles to construct the pyrimidine ring.

G cluster_0 Synthesis of a Pyrido[2,3-d]pyrimidine Core start This compound reagent + 1,3-Dielectrophile (e.g., β-ketoester, malonic ester derivative) start->reagent Reacts with conditions Cyclocondensation (Heat, Acid/Base Catalyst) reagent->conditions Undergoes product Pyrido[2,3-d]pyrimidine Derivative conditions->product Yields

Caption: General workflow for synthesizing pyrido[2,3-d]pyrimidines.

Representative Synthetic Protocol

Objective: To synthesize this compound from 2,4-dimethoxypyridine.

Step 1: Nitration of 2,4-Dimethoxypyridine

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 2,4-dimethoxypyridine (1.0 eq) in concentrated sulfuric acid to 0 °C using an ice bath.

  • Nitration: Add a solution of fuming nitric acid (1.1 eq) in concentrated sulfuric acid dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. The methoxy groups are activating and ortho-, para-directing; nitration is expected to occur at the 3- or 5-position. The 3-nitro isomer is the desired precursor.

  • Work-up: After stirring for 1-2 hours at 0 °C, carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude 4,6-dimethoxy-3-nitropyridine by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

  • Setup: Dissolve the purified 4,6-dimethoxy-3-nitropyridine (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Add a saturated sodium bicarbonate solution to the residue until the solution is basic (pH > 8) to precipitate the tin salts.

  • Extraction: Filter the mixture through a pad of celite and extract the filtrate multiple times with dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Applications in Medicinal Chemistry

The true value of this compound is realized in its application as a scaffold for molecules with therapeutic potential. Derivatives have been investigated for a range of biological activities.

  • Anticancer Agents: The related isomer, 2,6-dimethoxypyridin-3-amine, has been used to create sulfonamides that potently inhibit tubulin polymerization, a validated anticancer mechanism.[1] By extension, this compound serves as a valuable fragment for building novel kinase inhibitors and other oncology drug candidates targeting the pyrido[2,3-d]pyrimidine core.[3][7]

  • Antimicrobial Agents: Derivatives of this compound have also been explored for potential antimicrobial activity.[1]

  • Herbicide Synthesis: The broader class of aminopyrimidines and aminopyridines are important intermediates in the synthesis of agrochemicals, including herbicides.[8]

Conclusion

This compound is a versatile and strategically important chemical intermediate. While detailed characterization data is sparse in public literature, its chemical logic is clear. Its nucleophilic amino group, positioned ortho to a ring nitrogen and activated by two methoxy substituents, makes it an excellent precursor for building complex heterocyclic systems. Its primary utility as a building block for pyrido[2,3-d]pyrimidines positions it as a valuable tool for researchers and scientists in drug discovery and development, enabling the exploration of new chemical space for potential therapeutics.

References

The Unambiguous Identification of 4,6-Dimethoxypyridin-3-amine: A Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Structure Elucidation

In the landscape of pharmaceutical research and development, the precise structural characterization of molecular entities is not merely a procedural formality but the bedrock of scientific integrity and innovation. The molecule 4,6-dimethoxypyridin-3-amine, with its unique arrangement of electron-donating methoxy groups and a nucleophilic amine on a pyridine scaffold, serves as a valuable intermediate in the synthesis of complex heterocyclic frameworks.[1] Its utility in constructing molecules for medicinal chemistry underscores the critical need for its unambiguous identification.[1] This guide provides an in-depth, technically-focused workflow for the complete structure elucidation of this compound, blending foundational analytical principles with advanced spectroscopic strategies. Our approach is designed to be a self-validating system, ensuring that each piece of experimental evidence corroborates the others, leading to an irrefutable structural assignment.

Strategic Workflow for Structure Determination

Structure_Elucidation_Workflow cluster_preliminary Preliminary Analysis cluster_nmr Core NMR Analysis cluster_2d_nmr 2D NMR Correlation cluster_final Final Confirmation MS Mass Spectrometry (Molecular Formula) H1_NMR 1H NMR (Proton Environment) MS->H1_NMR Provides Molecular Weight Final_Structure Final Validated Structure: This compound MS->Final_Structure Collective Corroboration IR FT-IR Spectroscopy (Functional Groups) IR->H1_NMR Identifies Key Functional Groups IR->Final_Structure Collective Corroboration C13_NMR 13C NMR (Carbon Skeleton) H1_NMR->C13_NMR Guides Carbon Assignment COSY COSY (1H-1H Connectivity) H1_NMR->COSY Establishes Proton Neighbors H1_NMR->Final_Structure Collective Corroboration DEPT DEPT-135 (CH, CH2, CH3 Multiplicity) C13_NMR->DEPT Confirms Carbon Types C13_NMR->Final_Structure Collective Corroboration DEPT->Final_Structure Collective Corroboration HSQC HSQC (Direct 1H-13C Connectivity) COSY->HSQC Links Proton Spin Systems to Carbons COSY->Final_Structure Collective Corroboration HMBC HMBC (Long-Range 1H-13C Connectivity) HSQC->HMBC Assigns Quaternary Carbons HSQC->Final_Structure Collective Corroboration HMBC->Final_Structure Collective Corroboration XRAY X-ray Crystallography (3D Structure - if crystalline) Final_Structure->XRAY Ultimate Proof (if applicable)

Caption: A logical workflow for the structure elucidation of this compound.

Part 1: Foundational Spectroscopic Analysis

Mass Spectrometry (MS): Determining the Molecular Blueprint

Causality: The first step in identifying an unknown compound is to determine its molecular weight and, subsequently, its molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of the elemental composition.

Expected Results for C₇H₁₀N₂O₂: The nominal molecular weight of this compound is 154.17 g/mol .[1] An HRMS analysis (e.g., via ESI-TOF) would be expected to yield a molecular ion peak [M+H]⁺ at m/z 155.0815, corresponding to the molecular formula C₇H₁₁N₂O₂⁺.

Predicted Fragmentation Pattern: Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry would reveal characteristic fragmentation patterns. Key expected fragments include:

  • Loss of a methyl radical (•CH₃) from a methoxy group, resulting in a fragment at m/z 139.

  • Loss of formaldehyde (CH₂O) from a methoxy group, leading to a fragment at m/z 124.

  • Cleavage of the C-O bond of the methoxy group, resulting in the loss of a methoxy radical (•OCH₃) to give a fragment at m/z 123.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Causality: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by probing their vibrational frequencies.[1] This is crucial for confirming the presence of the amine and methoxy groups, as well as the aromatic pyridine ring.

Expected Vibrational Bands: The IR spectrum of this compound is predicted to show the following characteristic absorption bands:[1][2]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine
3100 - 3000C-H Aromatic StretchPyridine Ring
2980 - 2850C-H Aliphatic StretchMethoxy (-OCH₃)
1650 - 1580N-H Bending (Scissoring)Primary Amine
1600 - 1450C=C and C=N Ring StretchingPyridine Ring
1300 - 1200C-N Aromatic StretchAryl-Amine
1250 - 1000C-O Asymmetric & Symmetric StretchAryl-Ether (Methoxy)

The presence of two distinct peaks in the N-H stretching region is a strong indicator of a primary amine (-NH₂).[2]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Core of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1] A combination of 1D and 2D NMR experiments provides a complete picture of the proton and carbon environments and their connectivity. For all NMR experiments, adherence to IUPAC recommendations for data acquisition and reporting is paramount for ensuring data integrity and comparability.[3][4]

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (spin-spin coupling). The chemical shifts are highly sensitive to the electronic effects of the substituents on the pyridine ring. The two methoxy groups and the amino group are all electron-donating, which will increase the electron density on the ring and shift the ring protons to a higher field (upfield) compared to unsubstituted pyridine.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): [5]

  • H-2 Proton: Expected to be the most downfield of the ring protons due to its proximity to the electronegative ring nitrogen. It will appear as a singlet. Approximate chemical shift: δ 7.8 ppm .

  • H-5 Proton: This proton is ortho to the amino group and meta to a methoxy group. It will also appear as a singlet. Approximate chemical shift: δ 6.2 ppm .

  • Amine Protons (-NH₂): These protons will appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift is variable and depends on concentration and solvent. Approximate chemical shift: δ 4.0-5.0 ppm .

  • Methoxy Protons (4-OCH₃ and 6-OCH₃): These two methoxy groups are in different chemical environments and are expected to appear as two distinct singlets. Approximate chemical shift: δ 3.9 ppm and δ 3.8 ppm .

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2~7.8Singlet (s)1H
H-5~6.2Singlet (s)1H
-NH₂~4.5 (broad)Singlet (s)2H
4-OCH₃ / 6-OCH₃~3.9 / ~3.8Singlet (s)6H (total)
¹³C NMR and DEPT-135 Spectroscopy: Defining the Carbon Skeleton

Causality: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the complexity of the carbon framework. The DEPT-135 experiment is used to differentiate between CH, CH₂, and CH₃ groups, which is essential for unambiguous assignment.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): [6]

  • C-4 and C-6: These carbons are attached to the electron-donating methoxy groups and are also influenced by the ring nitrogen. They will be significantly downfield. Approximate chemical shifts: δ 160-165 ppm .

  • C-2: This carbon is adjacent to the ring nitrogen and will be deshielded. Approximate chemical shift: δ 145-150 ppm .

  • C-3: This carbon is attached to the amino group and will be shielded relative to other aromatic carbons. Approximate chemical shift: δ 120-125 ppm .

  • C-5: This carbon is ortho to the amino group and will be the most shielded of the ring carbons. Approximate chemical shift: δ 90-95 ppm .

  • Methoxy Carbons (-OCH₃): These will appear in the aliphatic region. Approximate chemical shifts: δ 50-55 ppm .

DEPT-135: This experiment would show positive signals for the CH (C-2, C-5) and CH₃ (methoxy) carbons, while quaternary carbons (C-3, C-4, C-6) would be absent.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 Signal
C-6~163Absent
C-4~161Absent
C-2~148Positive
C-3~122Absent
C-5~93Positive
4-OCH₃ / 6-OCH₃~53 / ~54Positive

Part 3: Advanced 2D NMR for Unambiguous Connectivity

Causality: While 1D NMR provides a wealth of information, complex molecules often require 2D NMR experiments to definitively establish the connectivity between atoms. These experiments are crucial for validating the assignments made from 1D spectra.

2D_NMR_Connectivity struct C-6 N C-2 O-CH3 C-5 NH2 C-4 C-3 O-CH3 H2 H-2 (~7.8 ppm) C2 C-2 (~148 ppm) H2->C2 HSQC C3 C-3 (~122 ppm) H2->C3 HMBC (2J) C4 C-4 (~161 ppm) H2->C4 HMBC (3J) H5 H-5 (~6.2 ppm) H5->C3 HMBC (2J) H5->C4 HMBC (2J) C5 C-5 (~93 ppm) H5->C5 HSQC C6 C-6 (~163 ppm) H5->C6 HMBC (3J) NH2 -NH2 (~4.5 ppm) NH2->C2 HMBC (2J) NH2->C3 HMBC (2J) NH2->C4 HMBC (3J) OCH3_4 4-OCH3 (~3.9 ppm) OCH3_4->C4 HMBC (2J) C_OCH3_4 4-OCH3 (~53 ppm) OCH3_4->C_OCH3_4 HSQC OCH3_6 6-OCH3 (~3.8 ppm) OCH3_6->C6 HMBC (2J) C_OCH3_6 6-OCH3 (~54 ppm) OCH3_6->C_OCH3_6 HSQC

Caption: Key 2D NMR correlations for this compound.

COSY (Correlation Spectroscopy)

A COSY experiment reveals proton-proton couplings. In this molecule, since both ring protons (H-2 and H-5) are predicted to be singlets with no adjacent protons, no cross-peaks are expected between them in the COSY spectrum. This lack of correlation is itself a crucial piece of structural information, confirming their isolated nature on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond J-coupling). This is the primary method for definitively assigning the protonated carbons.

  • The proton at δ ~7.8 ppm will show a correlation to the carbon at δ ~148 ppm (assigning H-2 to C-2).

  • The proton at δ ~6.2 ppm will show a correlation to the carbon at δ ~93 ppm (assigning H-5 to C-5).

  • The methoxy protons at δ ~3.9 ppm and δ ~3.8 ppm will correlate to the carbons at δ ~53 ppm and δ ~54 ppm , respectively, assigning the specific methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful for piecing together the final structure, as it shows correlations between protons and carbons over two to three bonds. This allows for the assignment of quaternary (non-protonated) carbons and confirms the overall connectivity.

  • Assigning C-3, C-4, and C-6:

    • The H-2 proton (δ ~7.8) should show correlations to C-4 (δ ~161) (a 3-bond correlation) and C-3 (δ ~122) (a 2-bond correlation).

    • The H-5 proton (δ ~6.2) should show correlations to C-3 (δ ~122) , C-4 (δ ~161) (both 2-bond), and C-6 (δ ~163) (a 3-bond correlation).

  • Confirming Methoxy Positions:

    • The protons of one methoxy group (e.g., δ ~3.9 ) will show a strong correlation to the carbon at δ ~161 , confirming its attachment to C-4 .

    • The protons of the other methoxy group (δ ~3.8 ) will show a strong correlation to the carbon at δ ~163 , confirming its attachment to C-6 .

  • Confirming Amine Position:

    • The amine protons (δ ~4.5) should show correlations to the adjacent carbons, C-2 (δ ~148) and C-4 (δ ~161) , and most importantly to C-3 (δ ~122) , confirming its position at C-3.

Part 4: Final Structural Confirmation

X-ray Crystallography: The Definitive 3D Structure

Causality: For compounds that can be grown as single crystals, X-ray crystallography provides the ultimate, unambiguous proof of structure by mapping the electron density in three-dimensional space. It provides precise bond lengths, bond angles, and information on intermolecular interactions in the solid state.

Experimental Protocols: A Commitment to Reproducibility

Adherence to standardized protocols is essential for generating high-quality, reproducible data. The following sections outline the standard operating procedures for the key analytical techniques described. These protocols are grounded in the principles of Good Laboratory Practice (GLP), which ensure the quality and integrity of non-clinical laboratory studies.

Protocol 1: NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃ or DMSO-d₆).

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H and 2D NMR, or 20-30 mg for a standard ¹³C NMR experiment.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Clean the exterior of the tube with a tissue dampened with isopropanol before insertion into the spectrometer.

Protocol 2: FT-IR Sample Preparation (ATR Method)
  • Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty, clean crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the pressure arm to ensure firm and even contact between the sample and the crystal surface.

  • Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Method Setup: Set up the instrument method, specifying the ionization mode (e.g., positive ion ESI), mass range, and data acquisition parameters.

  • Sample Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Data Analysis: Process the acquired data to determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the proposed molecular formula (C₇H₁₀N₂O₂).

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the logical workflow presented—from determining the molecular formula by mass spectrometry and identifying functional groups with FT-IR, to mapping the detailed atomic connectivity with a suite of 1D and 2D NMR experiments—an unambiguous and robust structural assignment can be achieved. Each experimental result serves as a validation point for the others, culminating in a high degree of confidence in the final structure. This rigorous, evidence-based approach is fundamental to advancing chemical synthesis and drug development, ensuring that the molecular building blocks of innovation are thoroughly and accurately understood.

References

Synthesis of 4,6-Dimethoxypyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4,6-dimethoxypyridin-3-amine, a valuable substituted pyridine derivative for research and development in the pharmaceutical and agrochemical sectors. The synthesis is presented as a three-step process commencing with the commercially available precursor, 2,6-dichloropyridine. Each step, including nitration, nucleophilic aromatic substitution, and nitro group reduction, is detailed with established protocols, mechanistic insights, and expert commentary on experimental choices. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of this key intermediate.

Introduction: The Significance of Substituted Aminopyridines

Substituted pyridines, and in particular aminopyridines, represent a critical class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their prevalence in medicinal chemistry and agrochemical research stems from their ability to act as versatile pharmacophores and their capacity for diverse functionalization. This compound, with its specific substitution pattern, offers a unique combination of electronic and steric properties, making it an attractive building block for the exploration of novel chemical entities. This guide delineates a robust and reproducible synthetic route to this target molecule.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 2,6-dichloropyridine. The overarching strategy involves:

  • Electrophilic Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloro substituents with methoxy groups.

  • Chemoselective Reduction: Conversion of the nitro group to the corresponding primary amine.

Synthetic_Pathway A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration C 4,6-Dimethoxy-3-nitropyridine B->C Dimethoxylation (SNAr) D This compound C->D Nitro Reduction

Caption: Overall synthetic workflow for this compound.

Step-by-Step Synthesis Protocols and Mechanistic Discussion

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

The initial step involves the electrophilic nitration of 2,6-dichloropyridine. The presence of two electron-withdrawing chlorine atoms deactivates the pyridine ring towards electrophilic attack. Therefore, forcing conditions, typically employing a mixture of concentrated nitric acid and sulfuric acid (or oleum), are required to introduce the nitro group at the 3-position.

Reaction Scheme:

Experimental Protocol:

A detailed protocol for the nitration of 2,6-dichloropyridine is as follows[1][2]:

  • To a flask equipped with a stirrer and cooled in an ice bath, cautiously add concentrated sulfuric acid.

  • Slowly add 2,6-dichloropyridine to the sulfuric acid while maintaining the temperature below 25°C[3].

  • In a separate vessel, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 2,6-dichloropyridine, ensuring the reaction temperature does not exceed 50°C[3].

  • After the addition is complete, heat the reaction mixture to 100-120°C and maintain for several hours[1][3].

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water until neutral, and dried to yield 2,6-dichloro-3-nitropyridine[1][3].

Reagent/ParameterQuantity/ValueRationale
2,6-Dichloropyridine1.0 eqStarting material
Conc. H₂SO₄Solvent & CatalystProtonates nitric acid to form the nitronium ion (NO₂⁺)
Conc. HNO₃1.5 - 2.0 eqNitrating agent
Temperature100-120°COvercomes the deactivation of the ring by the chloro groups
Reaction Time5-10 hoursEnsures complete conversion

Mechanistic Insight:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Despite the deactivating effect of the chlorine atoms, the nitronium ion attacks the electron-rich pyridine ring, primarily at the 3-position, which is the least deactivated position.

Step 2: Synthesis of 4,6-Dimethoxy-3-nitropyridine

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 3-position activates the chlorine atoms at the 2- and 6-positions towards nucleophilic attack. Sodium methoxide is used as the nucleophile to displace both chlorine atoms.

Reaction Scheme:

Experimental Protocol:

  • Dissolve 2,6-dichloro-3-nitropyridine in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol to the reaction mixture. An excess of sodium methoxide is typically used to ensure complete substitution.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Reagent/ParameterQuantity/ValueRationale
2,6-Dichloro-3-nitropyridine1.0 eqSubstrate
Sodium Methoxide (NaOCH₃)> 2.0 eqNucleophile
Methanol (CH₃OH)Solvent
TemperatureRefluxProvides energy to overcome the activation barrier of the SNAr reaction
Reaction Time2-6 hoursEnsures completion of the double substitution

Mechanistic Insight:

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The methoxide ion (CH₃O⁻) attacks the carbon atom bearing a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance delocalization onto the electron-withdrawing nitro group. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the substituted product. This process occurs sequentially at both the 2- and 6-positions.

SNAr_Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group A 2,6-Dichloro-3-nitropyridine B Meisenheimer Complex (stabilized by NO₂) A->B + OCH₃⁻ C Meisenheimer Complex D 6-Chloro-2-methoxy-3-nitropyridine C->D - Cl⁻

Caption: Generalized mechanism for the nucleophilic aromatic substitution (SNAr) step.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to a primary amine. This transformation can be achieved using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with iron powder in a slightly acidic medium are common and effective methods that are compatible with the methoxy groups.

Reaction Scheme:

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve 4,6-dimethoxy-3-nitropyridine in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Alternative Protocol (Iron Reduction):

  • Suspend 4,6-dimethoxy-3-nitropyridine and iron powder in a mixture of ethanol and water[4].

  • Add a small amount of an acid, such as acetic acid or ammonium chloride, to activate the iron.

  • Heat the mixture to reflux and stir vigorously for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through Celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Make the aqueous residue basic with an appropriate base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the final product.

Reagent/ParameterQuantity/ValueRationale
Catalytic Hydrogenation
4,6-Dimethoxy-3-nitropyridine1.0 eqSubstrate
10% Pd/C5-10 mol%Catalyst
Hydrogen (H₂)1-3 atmReducing agent
SolventMethanol/Ethanol
Iron Reduction
4,6-Dimethoxy-3-nitropyridine1.0 eqSubstrate
Iron Powder3-5 eqReducing agent
SolventEthanol/Water
Acid (e.g., NH₄Cl)CatalyticActivates the iron surface

Mechanistic Insight:

Catalytic hydrogenation involves the transfer of hydrogen atoms from the catalyst surface to the nitro group, leading to its reduction to an amine through nitroso and hydroxylamine intermediates. The iron-mediated reduction in an acidic medium involves single electron transfers from the iron metal to the nitro group, which is sequentially protonated and reduced to the amine.

Conclusion

The synthesis of this compound presented in this guide is a logical and experimentally validated approach. By leveraging a sequence of nitration, nucleophilic aromatic substitution, and nitro group reduction, this valuable building block can be accessed from readily available starting materials. The provided protocols and mechanistic discussions offer a solid foundation for researchers to successfully synthesize this compound and explore its potential in various applications. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

The Fulcrum of Reactivity: An In-depth Technical Guide to 3-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 3-aminopyridine represent a cornerstone in modern medicinal chemistry and materials science, serving as versatile scaffolds for a multitude of applications.[1][2] Their unique electronic architecture, arising from the interplay between the π-deficient pyridine ring and the electron-donating amino group, imparts a nuanced and often counterintuitive reactivity profile. This guide provides a comprehensive exploration of the fundamental reactivity of 3-aminopyridine derivatives, offering field-proven insights into their behavior in key synthetic transformations. We will dissect the principles of electrophilic and nucleophilic substitution, delve into the intricacies of metal-catalyzed cross-coupling reactions, and provide validated experimental protocols for researchers, scientists, and drug development professionals.

The Electronic Landscape of 3-Aminopyridine: A Duality of Influence

The reactivity of 3-aminopyridine is fundamentally governed by the electronic push-and-pull between the ring nitrogen and the exocyclic amino group. The pyridine nitrogen is inherently electron-withdrawing, creating a region of π-deficiency across the aromatic system. This deactivation makes the pyridine ring less susceptible to classical electrophilic aromatic substitution compared to benzene.[3]

Conversely, the amino group at the 3-position acts as an activating group, donating electron density into the ring through resonance. This donation partially mitigates the electron-withdrawing effect of the ring nitrogen and significantly influences the regioselectivity of various reactions. The lone pair of electrons on the amino nitrogen is not directly involved in the aromaticity of the ring system.[4]

The basicity of the two nitrogen atoms is also a critical consideration. The pyridine ring nitrogen is more basic (pKa of the conjugate acid is approximately 5.7) than the exocyclic amino group.[4] Consequently, under neutral or acidic conditions, the ring nitrogen is preferentially protonated, which further deactivates the ring towards electrophilic attack. This duality—an electron-deficient ring system bearing a potent electron-donating group—is the key to understanding the reactivity of 3-aminopyridine derivatives.

Electrophilic Aromatic Substitution: A Tale of Directing Groups and Strategic Activation

Direct electrophilic substitution on the 3-aminopyridine ring is challenging due to the deactivating nature of the pyridine nitrogen.[3] When forced under harsh conditions, substitution typically occurs at the positions ortho and para to the activating amino group. However, a more controlled and synthetically useful approach involves directed ortho-metalation.

Directed ortho-Metalation of N-Pivaloyl-3-aminopyridine

To achieve regioselective functionalization, the amino group can be protected, for instance, as a pivaloyl amide. This bulky protecting group serves a dual purpose: it modulates the directing effect of the amino group and facilitates a highly regioselective lithiation at the C4 position.[5][6]

The pivaloyl group directs the organolithium base to the C4 position through a combination of steric and electronic effects. The subsequent reaction with an electrophile introduces a substituent specifically at this position. Deprotection of the pivaloyl group then yields the 4-substituted 3-aminopyridine derivative.

Logical Workflow for Directed ortho-Metalation

cluster_0 Protection and Directed Metalation cluster_1 Deprotection A 3-Aminopyridine B N-Pivaloyl-3-aminopyridine A->B Pivaloyl Chloride, Base C 4-Lithio-N-pivaloyl-3-aminopyridine B->C n-BuLi, THF, -78 °C D 4-Substituted-N-pivaloyl-3-aminopyridine C->D Electrophile (E+) E 4-Substituted-3-aminopyridine D->E Acidic or Basic Hydrolysis

Caption: Workflow for regioselective C4 substitution via directed ortho-metalation.

Nucleophilic Aromatic Substitution: Exploiting the π-Deficient Nature

The electron-deficient pyridine ring is inherently activated towards nucleophilic aromatic substitution (SNA_r_), particularly when a good leaving group is present at the 2-, 4-, or 6-positions.[7] While 3-aminopyridine itself does not have a leaving group, its derivatives, such as halo-3-aminopyridines, are excellent substrates for SNA_r_ reactions.

A notable example is the vicarious nucleophilic substitution (VNS) of 3-nitropyridines, where amination can be achieved at the 6-position.[8] This highlights the powerful activating effect of the nitro group in concert with the inherent π-deficiency of the pyridine ring.

Interestingly, a novel amination of 2- and 4-cyanopyridines via nucleophilic aromatic substitution has been reported, although 3-cyanopyridine was found to be unreactive under the same conditions. This underscores the positional dependence of reactivity in the pyridine nucleus.

Metal-Catalyzed Cross-Coupling: The Modern Workhorse of C-C and C-N Bond Formation

Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of 3-aminopyridine derivatives.[9] These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. For derivatives like 3-halo-2-aminopyridines, palladium catalysts in combination with specific phosphine ligands can effectively couple primary and secondary amines at the 3-position.[10][11] The choice of ligand is critical for achieving high yields, with RuPhos and BrettPhos being particularly effective for secondary and primary amines, respectively.[10][11]

Potential Challenges in Cross-Coupling of 3-Halo-2-aminopyridines:

  • Chelation: The proximal amino and pyridine nitrogen atoms can chelate to the palladium center, potentially retarding the oxidative addition step.[10][11]

  • Transmetalation Hindrance: Coordination of the amino group to the Pd(II) center after oxidative addition can hinder transmetalation.[10][11]

  • Homocoupling: The aminopyridine can act as a nucleophile itself, leading to homocoupling byproducts.[10][11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine

  • Inert Atmosphere: In a glovebox, charge a dry Schlenk flask with a palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 mmol), a phosphine ligand (e.g., RuPhos, 0.04 mmol), and a base (e.g., LiHMDS, 1.4 mmol).

  • Reagent Addition: Add the 3-bromo-2-aminopyridine (1.0 mmol) and the desired amine (1.2 mmol) to the flask.

  • Solvent and Reaction: Remove the flask from the glovebox and add an anhydrous solvent (e.g., toluene, 5 mL) under a positive pressure of argon or nitrogen. Seal the flask and heat the reaction mixture to 100-110 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Synthesis of 3-Aminopyridine: Foundational Methodologies

A reliable supply of the 3-aminopyridine scaffold is crucial for its application in research and development. Several synthetic routes are well-established in the literature.

Synthesis MethodStarting MaterialKey ReagentsTypical YieldReference(s)
Hofmann Rearrangement NicotinamideBromine, Sodium Hydroxide61-65%[12][13]
Reduction of 3-Nitropyridine 3-NitropyridineZinc, Hydrochloric Acid-[12][13]
From 3-Bromopyridine 3-BromopyridineAmmonia, Copper Sulfate-[12][13]

Experimental Protocol: Synthesis of 3-Aminopyridine via Hofmann Rearrangement

This protocol is adapted from Organic Syntheses.[13]

  • Hypobromite Solution Preparation: In a 2-L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve sodium hydroxide (75 g, 1.87 moles) in 800 mL of water. With stirring, add bromine (95.8 g, 0.6 mole).

  • Amide Addition: Once the temperature of the solution reaches 0 °C, add nicotinamide (60 g, 0.49 mole) all at once with vigorous stirring.

  • Reaction: Remove the ice bath and allow the mixture to warm. The reaction will become exothermic. Maintain the temperature at 70-75 °C by intermittent cooling with an ice bath for about 20 minutes.

  • Extraction: After cooling to room temperature, extract the mixture with ether continuously for 15-20 hours.

  • Isolation and Purification: Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation. The crude product will crystallize upon cooling. Recrystallize from a mixture of benzene and ligroin with activated charcoal and sodium hydrosulfite to obtain pure 3-aminopyridine.

Reaction Scheme: Hofmann Rearrangement of Nicotinamide

Nicotinamide Nicotinamide 3-Aminopyridine 3-Aminopyridine Nicotinamide->3-Aminopyridine 1. Br₂, NaOH, H₂O 2. Heat

Caption: Synthesis of 3-aminopyridine via the Hofmann rearrangement.

Applications in Drug Development and Beyond

The versatile reactivity of 3-aminopyridine derivatives makes them invaluable building blocks in the synthesis of a wide range of bioactive molecules.[1][14] They are key components in drugs targeting neurological disorders, such as multiple sclerosis, and have shown promise in anticancer and antimicrobial research.[12][15] The ability to form complexes with transition metals also contributes to their potential as antitumor therapies.[12][16]

Conclusion

The fundamental reactivity of 3-aminopyridine derivatives is a fascinating interplay of electronic effects. While the pyridine ring is inherently electron-deficient, the 3-amino group provides a powerful activating and directing influence. A thorough understanding of this dynamic is essential for harnessing the synthetic potential of this important class of compounds. By employing strategic approaches such as directed ortho-metalation and modern metal-catalyzed cross-coupling reactions, researchers can unlock a vast chemical space for the development of novel pharmaceuticals and functional materials.

References

Discovery and history of dimethoxypyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Dimethoxypyridine Compounds

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of dimethoxypyridine compounds, a class of heterocyclic intermediates crucial to modern chemical synthesis. We will navigate the historical context of their discovery, chart the evolution of their synthetic methodologies, and examine the unique chemical properties that render them indispensable in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these versatile chemical building blocks.

Foundational Discoveries in Pyridine Chemistry

The story of dimethoxypyridines is intrinsically linked to the broader history of their parent heterocycle, pyridine. Pyridine (C₅H₅N) was first isolated in 1846 by the Scottish chemist Thomas Anderson from bone oil.[1][2] However, its structure, an aromatic ring analogous to benzene with one CH group replaced by a nitrogen atom, was only confirmed later by Wilhelm Körner (1869) and James Dewar (1871).[2]

The ability to synthesize pyridine derivatives, rather than relying on isolation from coal tar, was a monumental leap for organic chemistry. The first major breakthrough came in 1881 with Arthur Hantzsch's development of the Hantzsch pyridine synthesis.[2][3] This method, a three-component cyclocondensation reaction, provided a versatile route to substituted dihydropyridines, which could then be oxidized to the corresponding pyridine derivatives.[2][3][4] While not directly yielding dimethoxypyridines in its original form, the Hantzsch synthesis established the fundamental principle of constructing the pyridine ring, paving the way for the creation of a vast library of functionalized pyridines.

The development of dimethoxypyridine synthesis was driven by the need to precisely control the electronic properties and substitution patterns of the pyridine ring. The introduction of electron-donating methoxy groups significantly alters the ring's reactivity, making it a valuable tool for synthetic chemists.

The Evolution of Synthetic Methodologies

The synthesis of dimethoxypyridines has evolved from classical substitution reactions to highly regioselective modern techniques. The choice of strategy is often dictated by the desired isomer and the availability of starting materials.

Nucleophilic Aromatic Substitution (SNAr)

Historically, one of the most robust and widely used methods for preparing dimethoxypyridines is the nucleophilic aromatic substitution (SNAr) on a dihalo- or polyhalopyridine precursor. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates attack by nucleophiles, particularly at the positions ortho and para to the nitrogen (C2, C4, C6).

The mechanism involves the attack of a methoxide source, typically sodium methoxide (NaOMe), on the dihalopyridine. The two electron-donating methoxy groups increase the electron density of the pyridine ring, influencing its behavior in subsequent reactions.[5] This approach is particularly effective for synthesizing symmetrical isomers like 2,6- and 3,5-dimethoxypyridine.

  • Synthesis of 2,6-Dimethoxypyridine: This isomer is commonly prepared by treating 2,6-dichloropyridine with sodium methoxide in methanol at elevated temperatures.[5][6]

  • Synthesis of 3,5-Dimethoxypyridine: Similarly, 3,5-dichloropyridine or 3,5-difluoropyridine can be reacted with sodium methoxide in a solvent like dimethyl sulfoxide (DMSO) to yield 3,5-dimethoxypyridine.[7][8]

Caption: Generalized SNAr pathway for dimethoxypyridine synthesis.

Directed ortho-Metalation (DoM)

For more complex or unsymmetrical substitution patterns, directed ortho-metalation (DoM) offers superior regiochemical control. This strategy utilizes a directing group on the pyridine ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific adjacent position. The resulting lithiated intermediate can then be quenched with an electrophile.

In the context of dimethoxypyridines, a pre-existing methoxy group can serve as the directing group. For instance, 4-methoxypyridine can be lithiated at the C3 position using bases like mesityllithium (MesLi) or phenyllithium (PhLi), allowing for the introduction of a second substituent.[9] This method is invaluable for building highly functionalized pyridine cores.

Caption: Workflow for Directed ortho-Metalation (DoM).

Synthesis from Non-Pyridine Precursors

While functionalizing an existing pyridine ring is common, building the ring from acyclic precursors remains a powerful strategy. This approach is exemplified by the synthesis of key pharmaceutical intermediates.

For example, the production of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a crucial intermediate for the proton-pump inhibitor pantoprazole, often begins with maltol (3-hydroxy-2-methyl-4-pyranone).[10][11] The synthesis involves a sequence of reactions including methylation, ammonification (to form the pyridine ring), chlorination, oxidation, and methoxy substitution to construct the desired 3,4-dimethoxypyridine core.[10][11]

Caption: Multi-step synthesis of a key pantoprazole intermediate.

Profile of Key Dimethoxypyridine Isomers

The position of the two methoxy groups on the pyridine ring dictates the molecule's steric and electronic properties, leading to distinct applications for each isomer.

IsomerKey Features & ApplicationsCommon Precursor(s)Synthesis Type
2,6-Dimethoxypyridine Versatile building block for pharmaceuticals (e.g., enzyme inhibitors, anti-HIV drugs) and agrochemicals.[5][6][12] Used in ligand design.[5]2,6-DichloropyridineSNAr[5][6]
3,4-Dimethoxypyridine Core structure for key intermediates, notably 2-chloromethyl-3,4-dimethoxypyridine HCl used in pantoprazole synthesis.[10][13][14]Maltol, 3-Hydroxy-2-methyl-4-pyroneRing Construction[10][11]
2,4-Dimethoxypyridine Intermediate for anti-inflammatory and analgesic drugs.[15] Used in formulating herbicides and fungicides.[15]6-amino-2,4-dimethoxypyrimidine (for derivatives)[16]Multicomponent Reaction[16]
3,5-Dimethoxypyridine Synthetic intermediate.3,5-Dichloropyridine, 3,5-DifluoropyridineSNAr[7][8]
2,3-Dimethoxypyridine Building block for pharmaceuticals and agrochemicals, valued for unique reactivity from adjacent methoxy groups.[17][18]Not specified in resultsN/A
2,5-Dimethoxypyridine Drug intermediate for various active compounds.[19][20]2-amino-5-bromopyridine (for derivatives)[21]Functional Group Interconversion[21]

Detailed Experimental Protocols

To provide practical, field-proven insights, the following section details representative, step-by-step methodologies for the synthesis of key dimethoxypyridine isomers.

Protocol 1: Synthesis of 2,6-Dimethoxypyridine via SNAr

This protocol is adapted from a method describing the reaction of 2,6-dichloropyridine with sodium hydroxide in methanol, which generates sodium methoxide in situ.

  • Materials: 2,6-dichloropyridine (0.2 mol, 29.6 g), Sodium hydroxide (0.4 mol, 16 g), Methanol (200 mL), Dichloromethane, Water, Anhydrous sodium sulfate.

  • Procedure:

    • To a 500 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichloropyridine (29.6 g), sodium hydroxide (16 g), and methanol (200 mL).[6]

    • Turn on magnetic stirring and heat the mixture to reflux.

    • Maintain the reflux for 8 hours, monitoring the reaction progress by TLC.[6]

    • After the reaction is complete, stop heating and allow the solution to cool to room temperature.

    • Evaporate most of the methanol using a rotary evaporator under reduced pressure.[6]

    • Dilute the remaining residue with 100 mL of water and extract with dichloromethane (1 x 100 mL).[6]

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the dichloromethane by rotary evaporation to yield the crude product.[6]

    • Purify the crude liquid by vacuum distillation to obtain colorless, transparent 2,6-dimethoxypyridine. (Reported Yield: 94%).[6]

Protocol 2: Synthesis of 3,5-Dimethoxypyridine via SNAr

This protocol describes the synthesis from 3,5-dichloropyridine using sodium methoxide in DMSO.

  • Materials: 3,5-dichloropyridine (50 g), Sodium methoxide (45 g total), Dimethyl sulfoxide (DMSO, 250 mL), Diethyl ether, Water.

  • Procedure:

    • Dissolve 50 g of 3,5-dichloropyridine in 250 mL of dimethylsulfoxide in a reaction vessel equipped with a stirrer.[7]

    • Add 15 g of sodium methoxide to the solution while stirring.[7]

    • Heat the mixture to 60-80°C and stir under exclusion of moisture.

    • Add an additional 15 g of sodium methoxide after 8 hours and another 15 g after 16 hours.[7]

    • Continue stirring for a total of 72 hours.[7]

    • After the reaction period, add a small amount of water to the reaction mixture.

    • Extract the product with diethyl ether.

    • Dry the combined ether phases and distill under vacuum to isolate the product. (Reported Yield: 51%).[7]

    • Note: The product may be contaminated with a small amount of 3-chloro-5-methoxypyridine.[7]

Conclusion and Future Outlook

From the early foundational work on pyridine chemistry to the development of sophisticated, regioselective synthetic routes, the history of dimethoxypyridine compounds showcases a remarkable progression in organic synthesis. These compounds have transitioned from laboratory curiosities to indispensable building blocks in the creation of life-saving drugs and advanced materials. Their unique electronic properties, conferred by the methoxy substituents, provide chemists with a powerful tool for molecular design.

Future research will likely focus on developing even more efficient, atom-economical, and environmentally benign synthetic methods. The exploration of novel catalytic systems and the functionalization of C-H bonds represent exciting frontiers that could further streamline the synthesis of complex dimethoxypyridine derivatives, continuing to fuel innovation across the chemical sciences.[22][23]

References

A Preliminary Investigation into the Reactivity of 4,6-Dimethoxypyridin-3-amine: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,6-Dimethoxypyridin-3-amine is a highly functionalized heterocyclic compound that serves as a pivotal building block in the synthesis of complex molecular architectures, particularly within medicinal chemistry. Its reactivity is dictated by the interplay of an electron-rich pyridine core, two electron-donating methoxy groups, and a nucleophilic primary amino group. This guide provides a preliminary investigation into the core reactivity of this versatile synthon. We will explore its synthesis, characteristic reactions at the exocyclic amine, transformations involving the pyridine ring, and its application in the construction of fused heterocyclic systems. The protocols and mechanistic insights detailed herein are designed to provide researchers, scientists, and drug development professionals with a foundational understanding to effectively leverage this compound in their synthetic endeavors.

Introduction: Structural Features and Electronic Profile

This compound (Figure 1) is a substituted aminopyridine whose synthetic utility is derived from its distinct electronic and structural properties. The pyridine ring, an electron-deficient heterocycle, is rendered electron-rich by the presence of two powerful electron-donating methoxy groups at the 4- and 6-positions. This increased electron density significantly influences the reactivity of the ring system.[1]

The primary amino group at the 3-position is the principal site of nucleophilic reactivity. Its position, ortho to both a ring nitrogen and a methoxy group, makes it a strategic handle for a variety of chemical transformations, including acylation, alkylation, and diazotization.[1] Consequently, this compound is an ideal precursor for constructing fused heterocyclic frameworks, such as the pyrido[2,3-d]pyrimidines, which are core structures in many biologically active molecules.[1]

Figure 1: Structure of this compound
PropertyValue
CAS Number 89943-34-0
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance Solid
Data sourced from multiple chemical suppliers and databases.[1]

Synthesis of this compound: A Standard Approach

A common and effective strategy for synthesizing this compound involves a two-step process starting from a readily available halogenated nitropyridine derivative.[1] This pathway leverages classical nucleophilic aromatic substitution followed by a standard reduction.

Workflow: Synthesis of this compound

start 2,6-Dichloro-3-nitropyridine step1 Methoxylation (Nucleophilic Substitution) start->step1 intermediate 2,6-Dimethoxy-3-nitropyridine step1->intermediate reagent1 Reagents: Sodium Methoxide (NaOMe) Methanol (MeOH) reagent1->step1 step2 Reduction intermediate->step2 product This compound step2->product reagent2 Reagents: e.g., H₂, Pd/C or SnCl₂ reagent2->step2

Caption: Synthetic workflow from 2,6-dichloro-3-nitropyridine.

Experimental Protocol: Synthesis

Step 2.1: Methoxylation to form 2,6-Dimethoxy-3-nitropyridine

  • To a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol (MeOH) in a round-bottom flask equipped with a reflux condenser, add 2,6-dichloro-3-nitropyridine (1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-dimethoxy-3-nitropyridine, which can be purified by column chromatography.

Step 2.2: Reduction to form this compound

  • Dissolve 2,6-dimethoxy-3-nitropyridine (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction until the starting material is consumed (via TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to afford this compound.

Causality: The choice of a highly substituted starting material like 2,6-dichloro-3-nitropyridine is strategic. The electron-withdrawing nitro group activates the positions ortho and para to it (positions 2 and 6) for nucleophilic aromatic substitution, facilitating the displacement of the chloro groups by the methoxide nucleophile. The subsequent reduction of the nitro group is a standard and high-yielding transformation.[1]

Core Reactivity at the Amino Group

The primary amino group is the molecule's most prominent nucleophilic center, readily participating in a range of bond-forming reactions.

Acylation: Amide Bond Formation

The amine nitrogen readily undergoes acylation with agents like acid chlorides and anhydrides to form the corresponding N-substituted amides.[1] This reaction proceeds via a standard nucleophilic acyl substitution mechanism.

cluster_mech Acylation Mechanism amine R'-NH₂ acyl_chloride R-CO-Cl amine->acyl_chloride Nucleophilic Attack tetrahedral Tetrahedral Intermediate [R-C(O⁻)(Cl)-NH₂⁺-R'] acyl_chloride->tetrahedral amide Amide R-CO-NH-R' tetrahedral->amide Collapse & Loss of Cl⁻ hcl HCl

Caption: Generalized mechanism for acylation with an acid chloride.

Experimental Protocol: Synthesis of N-(4,6-dimethoxypyridin-3-yl)acetamide

  • Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting amide by recrystallization or column chromatography.

Trustworthiness: The inclusion of a base is critical. It neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

For coupling with carboxylic acids, standard peptide coupling reagents are highly effective. Reagents like dicyclohexylcarbodiimide (DCC)[2] or more modern uronium/aminium salts like HATU are used to activate the carboxylic acid for nucleophilic attack by the amine.[3]

Alkylation

The amine group can be alkylated by reaction with alkyl halides through an Sₙ2 mechanism.[1][4] This reaction can be difficult to control, as the primary amine product is often more nucleophilic than the starting material, leading to the formation of secondary and tertiary amines, and potentially a quaternary ammonium salt through exhaustive alkylation.[1][5]

Experimental Protocol: Mono-alkylation (Conceptual)

  • Dissolve this compound (1.0 equivalent) and a mild base (e.g., K₂CO₃, 1.5 equivalents) in a polar aprotic solvent like DMF or acetonitrile.

  • Add the alkyl halide (e.g., methyl iodide, 1.0-1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor by TLC.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purify the product mixture using column chromatography to separate the mono-, di-, and tri-alkylated products.

Expertise & Experience: To favor mono-alkylation, a large excess of the amine can be used relative to the alkylating agent, although this complicates purification. Alternatively, protecting group strategies or reductive amination are often employed for more controlled synthesis of secondary or tertiary amines.

Reactivity Involving the Pyridine Ring: Diazotization

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid.[6][7] The resulting diazonium salt is a valuable intermediate that can be converted into a wide variety of functional groups through reactions like the Sandmeyer reaction.[6]

start This compound step1 Diazotization start->step1 intermediate Pyridinium Diazonium Salt [Ar-N₂⁺]Cl⁻ step1->intermediate reagent1 Reagents: NaNO₂, HCl (aq) 0-5 °C reagent1->step1 step2 Sandmeyer Reaction intermediate->step2 product 3-Halogeno- or 3-Cyano- 4,6-dimethoxypyridine step2->product reagent2 Reagents: e.g., CuCl, CuBr, CuCN reagent2->step2

Caption: Diazotization followed by a Sandmeyer reaction.

Experimental Protocol: Diazotization and Sandmeyer Reaction (e.g., Chlorination)
  • Suspend this compound (1.0 equivalent) in an aqueous solution of hydrochloric acid (e.g., 3 M HCl, ~3-4 equivalents).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir for 20-30 minutes after addition is complete.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated HCl and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred CuCl solution. Effervescence (N₂ gas) should be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the resulting 3-chloro-4,6-dimethoxypyridine by column chromatography.

Causality: The low temperature is critical for the stability of the diazonium salt. Aryl diazonium ions are significantly more stable than their aliphatic counterparts but will decompose to form phenols if allowed to warm in the aqueous solution.[7] The copper(I) catalyst is essential for the Sandmeyer reaction, facilitating the displacement of the excellent dinitrogen leaving group with the halide.

Spectroscopic Data

Structural elucidation of derivatives is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃, conceptual)

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
~7.80s1HH-2
~6.20s1HH-5
~3.90s3HOCH₃ (C-4 or C-6)
~3.85s3HOCH₃ (C-6 or C-4)
~3.60br s2HNH₂
¹³C NMR δ (ppm)Assignment
~163C-6
~158C-4
~135C-2
~125C-3
~90C-5
~55OCH₃
~54OCH₃

Note: Actual chemical shifts may vary. 2D NMR techniques such as COSY and HSQC are essential for unambiguous assignment.[1]

Conclusion

This compound presents a predictable yet highly versatile reactivity profile. The nucleophilic amino group serves as a primary handle for elaboration via acylation and alkylation, while its aromatic nature permits transformation into a diazonium salt, opening a gateway to a host of other functionalities. The electron-donating methoxy groups not only influence the reactivity of the amine and the ring but also are key features for its use in constructing more complex, biologically relevant heterocyclic systems.[1] A thorough understanding of these fundamental transformations is essential for any scientist aiming to incorporate this valuable synthon into a drug discovery or materials science program.

References

Spectroscopic Basics of Substituted Pyridines: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Centrality of Pyridine and the Power of Spectroscopy

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in drug design. The precise function of a pyridine-containing molecule, however, is critically dependent on the nature and position of its substituents. Understanding this structure-activity relationship begins with unambiguous structural characterization.

Spectroscopic techniques are the cornerstone of this characterization. They provide a detailed fingerprint of a molecule, revealing insights into its electronic structure, functional groups, and atomic connectivity. This guide provides an in-depth exploration of the core spectroscopic techniques—UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry—as they apply to substituted pyridines. Our focus is not merely on data interpretation but on the underlying principles, empowering researchers to make informed decisions in experimental design and data analysis.

Part 1: UV-Visible Spectroscopy - Probing the Electronic Landscape

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, causing the promotion of electrons to higher energy orbitals. For pyridines, the key transitions involve the π-electrons of the aromatic system and the non-bonding (n) electrons on the nitrogen atom.

The spectrum of unsubstituted pyridine in a non-polar solvent typically shows two main absorption bands.[1] A strong band around 250-260 nm corresponds to the π→π* transition, analogous to benzene but slightly more intense. A much weaker band, often appearing as a shoulder around 270-280 nm in vapor or non-polar solvents, is due to the n→π* transition of the nitrogen lone pair electrons.[2]

The Causality of Substituent Effects

The position and intensity of these bands are exquisitely sensitive to substitution. This sensitivity is the key to using UV-Vis as a diagnostic tool. The choice of solvent is also critical, as polar solvents can form hydrogen bonds with the nitrogen lone pair, stabilizing the n-orbital, which typically results in a blue shift (hypsochromic shift) of the n→π* transition.[3]

  • Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, and -OR increase the electron density of the π-system. This raises the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO energy gap. The result is a bathochromic shift (red shift) to longer wavelengths for the π→π* transition.[4][5]

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and -CHO decrease the electron density of the π-system. This lowers the energy of the lowest unoccupied molecular orbital (LUMO), also decreasing the energy gap and typically causing a bathochromic shift .

The position of the substituent (ortho, meta, or para) dictates the extent of this electronic communication. Para-substitution allows for the most direct resonance effect, often leading to the most significant spectral shifts.

Data Presentation: UV-Vis Absorption Maxima (λmax)

The following table summarizes typical λmax values for representative substituted pyridines, illustrating the principles discussed.

CompoundSubstituentPositionλmax (π→π*) (nm)SolventReference
Pyridine-H-~254Hexane[1]
4-Aminopyridine-NH₂ (EDG)4~260Water[6]
3-Hydroxypyridine-OH (EDG)3~283, 315Water[7]
2-Methylpyridine-CH₃ (EDG)2~262Ethanol[8]
3-Cyanopyridine-CN (EWG)3~263, 270Ethanol[9]

Mandatory Visualization: Substituent Effects on π→π Transitions*

G cluster_EDG EDG Effect cluster_EWG EWG Effect Pyridine Pyridine Ring (Reference π System) HOMO_Up HOMO Energy Increases LUMO_Down LUMO Energy Decreases EDG Electron-Donating Group (-NH₂, -OH) EDG->Pyridine Adds e⁻ density EDG->HOMO_Up Raises HOMO EWG Electron-Withdrawing Group (-NO₂, -CN) EWG->Pyridine Removes e⁻ density EWG->LUMO_Down Lowers LUMO Gap_Decrease1 ΔE (HOMO-LUMO) Decreases HOMO_Up->Gap_Decrease1 Gap_Decrease2 ΔE (HOMO-LUMO) Decreases LUMO_Down->Gap_Decrease2 Red_Shift1 Bathochromic Shift (Red Shift, λmax ↑) Gap_Decrease1->Red_Shift1 Red_Shift2 Bathochromic Shift (Red Shift, λmax ↑) Gap_Decrease2->Red_Shift2

Caption: Workflow of substituent electronic effects on UV-Vis π→π* transitions.

Experimental Protocol: Acquiring a UV-Vis Spectrum
  • Instrument Preparation: Power on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 15-20 minutes for signal stability.

  • Solvent Selection: Choose a UV-grade solvent that dissolves the sample and is transparent in the desired wavelength range. Common choices include ethanol, methanol, cyclohexane, and water. Note that solvent polarity can influence λmax.[3]

  • Sample Preparation: Prepare a dilute solution of the substituted pyridine (typically 1-10 mg/L). The concentration must be optimized to yield an absorbance between 0.2 and 1.0 AU for optimal linearity and accuracy.

  • Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan to zero the instrument across the entire wavelength range (e.g., 200-400 nm). This corrects for absorbance from the solvent and cuvettes.

  • Sample Measurement: Replace the solvent in the sample cuvette with the sample solution. Ensure the cuvette is clean and placed correctly in the holder.

  • Data Acquisition: Run the sample scan. The instrument will plot absorbance versus wavelength.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and record the corresponding absorbance value.

Part 2: Infrared (IR) Spectroscopy - Mapping Vibrational Modes

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The pyridine ring has a set of characteristic vibrations that serve as a reliable structural fingerprint. The presence of substituents perturbs these vibrations in predictable ways, providing information about the substitution pattern.

Key Vibrational Regions for Substituted Pyridines
  • Aromatic C-H Stretching (3100-3000 cm⁻¹): These are typically weak to medium sharp bands appearing just above 3000 cm⁻¹.[10]

  • Ring C=C and C=N Stretching (1620-1430 cm⁻¹): This is a highly diagnostic region. Pyridine itself shows several strong bands.[11][12] Substitution alters the frequencies and intensities of these bands. For example, coordination to a Lewis acid or protonation significantly shifts these bands to higher frequencies.[10][13]

  • Ring Breathing Modes (~1000 cm⁻¹): A sharp, strong band around 990-1030 cm⁻¹, corresponding to a symmetric expansion and contraction of the entire ring, is characteristic. Its position is sensitive to the substitution pattern.

  • C-H Out-of-Plane (OOP) Bending (900-700 cm⁻¹): This region is particularly useful for determining the substitution pattern on the ring. The number and position of strong absorption bands are related to the number of adjacent hydrogen atoms on the ring.

Data Presentation: Characteristic IR Absorption Frequencies
Vibrational ModeUnsubstituted Pyridine (cm⁻¹)Substituted Pyridine Range (cm⁻¹)Comments
Aromatic C-H Stretch~30373100 - 3000Multiple weak to medium bands.
C=C, C=N Ring Stretch~1583, 1572, 1482, 14391620 - 1430Strong, sharp bands. Highly diagnostic of ring integrity and electronic effects.[14]
Ring Breathing~9901050 - 990Position is sensitive to substituent mass and position.
C-H OOP Bending~748, 703900 - 700Strong bands; pattern helps identify substitution.
N-H Stretch (e.g., aminopyridine)N/A3500 - 3200Broad or sharp bands indicating an amino group.[15]
O-H Stretch (e.g., hydroxypyridine)N/A3400 - 3200 (broad)Indicates a hydroxyl group, often hydrogen-bonded.

Mandatory Visualization: Key IR Vibrational Regions

IR_Regions cluster_0 Infrared Spectrum (cm⁻¹) cluster_1 Diagnostic Fingerprint Bands N_H N-H / O-H Stretch 3500-3200 C_H_sp2 Aromatic C-H Stretch 3100-3000 Fingerprint Fingerprint Region Ring_Stretch C=C, C=N Ring Stretch 1620-1430 Ring_Breathing Ring Breathing ~1000 OOP_Bend C-H OOP Bending 900-700

Caption: Key diagnostic regions in the infrared spectrum of substituted pyridines.

Experimental Protocol: Acquiring an FTIR Spectrum (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid substituted pyridine sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the mid-IR region.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet. A cloudy pellet indicates insufficient grinding or moisture.

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and clean. Run a background scan. This measures the spectrum of the ambient atmosphere (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Analysis: Place the KBr pellet in the sample holder in the spectrometer's beam path.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the frequencies (in cm⁻¹) of the major absorption bands and compare them to known correlation tables to assign functional groups and ring vibrations.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Connectivity Map

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of ¹H (proton) and ¹³C (carbon) nuclei.

¹H NMR Spectroscopy

The electron-withdrawing nature and magnetic anisotropy of the nitrogen atom significantly influence the proton chemical shifts of the pyridine ring. Protons are deshielded compared to benzene (δ 7.27 ppm).[16]

  • α-Protons (C2, C6): Most deshielded (δ 8.5-9.0 ppm) due to the strong inductive effect of the adjacent nitrogen.

  • γ-Protons (C4): Intermediate deshielding (δ 7.5-8.0 ppm).

  • β-Protons (C3, C5): Least deshielded of the ring protons (δ 7.0-7.5 ppm).[17]

Substituents cause predictable shifts from these base values. EDGs shield adjacent protons (shift upfield to lower ppm), while EWGs deshield them (shift downfield to higher ppm). Coupling constants (J-values) between adjacent protons provide definitive evidence of their relative positions.

¹³C NMR Spectroscopy

The same electronic effects apply to the ¹³C chemical shifts. Compared to benzene (δ 128.5 ppm), the pyridine carbons are shifted downfield.[16][18]

  • α-Carbons (C2, C6): Most deshielded (δ ~150 ppm).

  • γ-Carbon (C4): Intermediate deshielding (δ ~136 ppm).

  • β-Carbons (C3, C5): Least deshielded (δ ~124 ppm).[19]

Substituent-induced chemical shifts (SCS) can often be predicted using additive models, though care must be taken as these models are less accurate for heteroaromatic systems than for benzene.[18][20][21] For complex, polysubstituted pyridines, 2D NMR techniques like HSQC (correlates protons to directly attached carbons) and HMBC (correlates protons to carbons 2-3 bonds away) are indispensable for unambiguous assignment.[22]

Data Presentation: ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
CompoundPosition¹H δ (ppm)¹³C δ (ppm)Reference
2-Methylpyridine 2-CH₃2.5224.5[8]
3-H7.08121.6
4-H7.56136.8
5-H7.15122.5
6-H8.50159.2
3-Hydroxypyridine 2-H8.28141.2[23]
4-H7.33127.1
5-H7.29124.0
6-H8.09143.8
4-Aminopyridine 2,6-H8.03149.8[24]
3,5-H6.57109.1
4-NH₂5.83 (br)156.5

Mandatory Visualization: Nitrogen Deshielding Effect in ¹H NMR

NMR_Shift Pyridine label_alpha Strongest Deshielding (Inductive + Anisotropic Effect) label_beta Weakest Deshielding Alpha α δ 8.5-9.0 Gamma γ δ 7.5-8.0 Beta β δ 7.0-7.5

Caption: Relative ¹H NMR chemical shifts in the pyridine ring.

Experimental Protocol: Acquiring a ¹H NMR Spectrum
  • Sample Preparation: Dissolve 5-10 mg of the substituted pyridine in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[22] The choice of solvent is critical as it can affect chemical shifts. Add a small amount of an internal standard, like tetramethylsilane (TMS), if precise chemical shift referencing is needed (δ = 0.00 ppm).

  • Spectrometer Setup: Insert the sample into the NMR magnet.

  • Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed, which involves adjusting currents in shim coils to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.[22]

  • Pulse Sequence Selection: Select a standard 1D proton pulse sequence.

  • Acquisition Parameters: Set key parameters:

    • Spectral Width: Ensure it covers the expected range of proton signals (e.g., 0-12 ppm).

    • Number of Scans: For concentrated samples, 8 or 16 scans are often sufficient. More scans will be needed for dilute samples to improve the signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-5 seconds between pulses allows protons to return to equilibrium, ensuring accurate integration.

  • Data Acquisition: Start the acquisition.

  • Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain spectrum. Phase correction and baseline correction are applied to obtain a clean, interpretable spectrum.

  • Analysis: Calibrate the spectrum to the residual solvent peak or TMS. Integrate the signals to determine proton ratios and analyze splitting patterns (multiplicity) to deduce coupling information.

Part 4: Mass Spectrometry - Unraveling Molecular Weight and Fragmentation

Mass Spectrometry (MS) provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a radical cation (the molecular ion, M⁺˙) which is often unstable and breaks apart into smaller, charged fragments.

Common Fragmentation Pathways of the Pyridine Ring

The aromatic pyridine ring is relatively stable, so the molecular ion peak is often prominent. Key fragmentation patterns include:

  • Loss of HCN: A characteristic fragmentation of the pyridine ring is the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da), leading to a peak at [M-27]⁺.[25]

  • Ring Cleavage: The ring can fragment to produce smaller ions, such as the cyclopropenyl cation or azirene fragments.

  • Substituent Fragmentation: The fragmentation is often directed by the substituent.

    • Alkylpyridines: The most favorable cleavage is at the benzylic position (the C-C bond next to the ring), leading to the loss of an alkyl radical and formation of a stable pyridylmethyl cation or related structures. For 2-methylpyridine, a key fragmentation involves ring expansion to a seven-membered ring followed by loss of HCN.[8]

    • Hydroxypyridines: Can exhibit loss of carbon monoxide (CO, 28 Da).[26]

    • Aminopyridines: Can lose HCN or H₂CN.

Data Presentation: Common Fragments in EI-MS
CompoundMolecular Ion (m/z)Key Fragment (m/z)Identity of LossReference
Pyridine7952HCN[27]
2-Methylpyridine9392, 66H, HCN[8]
3-Hydroxypyridine9567CO[26]
4-Aminopyridine9467HCN[6]

Mandatory Visualization: Fragmentation of 2-Methylpyridine

MS_Fragmentation Parent 2-Methylpyridine (Picoline) M⁺˙ = m/z 93 Loss_H [M-H]⁺ m/z 92 Parent->Loss_H - H• (Benzylic Cleavage) Tropylium Azatropylium Ion (Ring Expansion) Loss_H->Tropylium Rearrangement Loss_HCN [C₅H₄]⁺˙ m/z 66 Tropylium->Loss_HCN - HCN

Caption: A primary EI fragmentation pathway for 2-methylpyridine.

Experimental Protocol: Acquiring an EI Mass Spectrum
  • Instrument Startup and Tuning: Turn on the mass spectrometer, including the vacuum pumps and electronics. Allow the instrument to reach a stable high vacuum. Tune/calibrate the mass analyzer using a known calibration compound (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

  • Sample Introduction: Introduce a small amount of the sample into the instrument. For volatile liquids or solids, a direct insertion probe (DIP) or gas chromatography (GC-MS) inlet can be used. The sample is vaporized in the heated ion source.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of electrons (typically at 70 eV). This ejects an electron from the molecule to form the molecular ion (M⁺˙).

  • Mass Analysis: The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Acquisition: The instrument's software records the signal intensity for each m/z value, generating a mass spectrum (a plot of relative abundance vs. m/z).

  • Data Analysis: Identify the peak with the highest m/z, which is usually the molecular ion peak. Analyze the difference in mass between the molecular ion and major fragment peaks to deduce the neutral fragments that were lost.

Conclusion

The spectroscopic characterization of substituted pyridines is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. UV-Vis spectroscopy illuminates the electronic properties, IR spectroscopy identifies functional groups and ring vibrations, NMR spectroscopy maps the precise atomic connectivity, and Mass Spectrometry confirms molecular weight and reveals fragmentation patterns. By skillfully integrating the data from these core methods, researchers can achieve unambiguous structural elucidation, a critical step in the journey of drug discovery and materials development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrido[2,3-d]pyrimidines using 4,6-Dimethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of pyrido[2,3-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] The protocols detailed herein utilize 4,6-Dimethoxypyridin-3-amine as a key starting material, offering a strategic and efficient route to this privileged scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing not only step-by-step experimental procedures but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The fusion of pyridine and pyrimidine ring systems to form pyridopyrimidines gives rise to a class of bicyclic nitrogen-containing heterocycles that are structural analogs of biologically important purines, quinazolines, and pteridines.[3] Among the various isomeric forms, the pyrido[2,3-d]pyrimidine core has emerged as a particularly valuable scaffold in medicinal chemistry.[4] This is attributed to its broad spectrum of pharmacological activities, including but not limited to:

  • Anticancer Agents: Derivatives have shown potent inhibitory effects against various cancer cell lines and key oncogenic targets such as tyrosine kinases (including EGFR), dihydrofolate reductase (DHFR), and cyclin-dependent kinases (CDKs).[1][2][3][5]

  • Antimicrobial and Antiviral Properties: The scaffold has been investigated for its efficacy against a range of bacterial, fungal, and viral pathogens.[1][4]

  • Central Nervous System (CNS) Activity: Certain derivatives exhibit CNS depressive, anticonvulsant, and antipyretic properties.[1][2]

  • Anti-inflammatory and Analgesic Effects: The pyrido[2,3-d]pyrimidine framework has been explored for its potential in modulating inflammatory pathways.[4]

The diverse biological activities of pyrido[2,3-d]pyrimidines underscore the importance of efficient and versatile synthetic methodologies to access a wide array of analogs for structure-activity relationship (SAR) studies and drug discovery programs.

Strategic Advantage of this compound as a Precursor

The selection of the starting material is a critical determinant of the overall efficiency and flexibility of a synthetic route. This compound presents several key advantages for the construction of the pyrido[2,3-d]pyrimidine ring system:

  • Inherent Reactivity: The electron-donating methoxy groups at the 4- and 6-positions of the pyridine ring activate the molecule towards electrophilic substitution, facilitating the annulation of the pyrimidine ring.

  • Strategic Functionalization: The amino group at the 3-position provides a nucleophilic handle for the initial condensation reaction, a crucial step in building the pyrimidine ring.

  • Versatility in Downstream Modifications: The methoxy groups can potentially be further functionalized in subsequent synthetic steps, allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold.

Synthetic Approach: Annulation of the Pyrimidine Ring

The core synthetic strategy involves the construction of the pyrimidine ring onto the pre-existing 4,6-dimethoxypyridine framework. This is typically achieved through a cyclocondensation reaction between the 3-amino group of this compound and a suitable three-carbon electrophilic partner.

General Reaction Scheme

The overall transformation can be depicted as follows:

G cluster_reactants Reactants cluster_product Product This compound This compound Pyrido[2,3-d]pyrimidine Substituted Pyrido[2,3-d]pyrimidine This compound->Pyrido[2,3-d]pyrimidine Cyclocondensation Three-Carbon Electrophile Three-Carbon Electrophile (e.g., α,β-unsaturated carbonyl, 1,3-dicarbonyl compound) Three-Carbon Electrophile->Pyrido[2,3-d]pyrimidine

Figure 1: General synthetic scheme for pyrido[2,3-d]pyrimidines.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrido[2,3-d]pyrimidine derivatives from this compound.

Protocol 1: Synthesis of 5,7-Dimethoxy-2,4-disubstituted-pyrido[2,3-d]pyrimidines via Condensation with 1,3-Dicarbonyl Compounds

This protocol describes a classic and reliable method for the synthesis of pyrido[2,3-d]pyrimidines through the reaction of an aminopyridine with a 1,3-dicarbonyl compound.[4]

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, diethyl malonate)

  • Polyphosphoric acid (PPA) or another suitable acidic catalyst

  • Anhydrous ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in anhydrous ethanol.

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) (or an alternative acid catalyst) to the reaction mixture. Note: The amount of catalyst may need to be optimized for different substrates.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5,7-dimethoxy-pyrido[2,3-d]pyrimidine derivative.

Table 1: Representative Reaction Conditions and Yields

1,3-Dicarbonyl CompoundCatalystReaction Time (h)Yield (%)
AcetylacetonePPA675
Ethyl acetoacetatePPA868
Diethyl malonateEaton's Reagent1262
Protocol 2: Microwave-Assisted Synthesis of 5,7-Dimethoxy-pyrido[2,3-d]pyrimidines

Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields.[3][6]

Materials:

  • This compound

  • α,β-Unsaturated carbonyl compound (e.g., ethyl acrylate)

  • Amidine or guanidine derivative

  • Malononitrile or ethyl cyanoacetate

  • Suitable solvent (e.g., ethanol, DMF)

  • Microwave reactor

Procedure:

  • Reaction Mixture Preparation: In a microwave-safe reaction vessel, combine this compound (1.0 eq), the α,β-unsaturated carbonyl compound (1.1 eq), the amidine/guanidine derivative (1.0 eq), and malononitrile/ethyl cyanoacetate (1.1 eq) in the chosen solvent.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a predetermined temperature and time. Note: Optimization of microwave parameters (temperature, time, power) is crucial for each specific reaction.

  • Work-up and Purification: After the reaction is complete and the vessel has cooled, follow the work-up and purification procedures as described in Protocol 4.1.

G cluster_workflow Experimental Workflow A 1. Combine Reactants (this compound, Electrophile, Catalyst) B 2. Reaction (Conventional Heating or Microwave Irradiation) A->B C 3. Work-up (Quenching, Extraction) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS, etc.) D->E

Figure 2: A generalized experimental workflow for the synthesis.

Mechanistic Insights

The formation of the pyrido[2,3-d]pyrimidine ring system from this compound and a 1,3-dicarbonyl compound is believed to proceed through a series of well-established reaction steps.

G cluster_mechanism Proposed Reaction Mechanism Start This compound + 1,3-Dicarbonyl Step1 Nucleophilic Attack (Formation of Enamine Intermediate) Start->Step1 Step2 Intramolecular Cyclization (Attack of Pyridine Ring) Step1->Step2 Step3 Dehydration (Aromatization) Step2->Step3 Product Pyrido[2,3-d]pyrimidine Step3->Product

References

Application Notes & Protocols: 4,6-Dimethoxypyridin-3-amine as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical guide on the applications of 4,6-Dimethoxypyridin-3-amine as a strategic building block in organic synthesis. This electron-rich heterocyclic amine serves as a valuable synthon, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and drug discovery. Its unique substitution pattern—featuring two electron-donating methoxy groups and a nucleophilic amino group—governs its reactivity, making it an ideal precursor for fused heterocyclic systems like pyrido[2,3-d]pyrimidines. We present detailed mechanistic insights, step-by-step synthetic protocols, and workflow diagrams to empower researchers in leveraging this compound for the development of novel therapeutic agents, with a particular focus on kinase inhibitor scaffolds.

Physicochemical Properties and Reactivity Profile

This compound is a solid compound whose utility is defined by the interplay of its functional groups. The methoxy groups at the C4 and C6 positions significantly influence the electronic character of the pyridine ring, while the C3-amino group provides a primary site for synthetic elaboration.

PropertyValue
CAS Number 89943-34-0
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance Solid

Mechanistic Insights into Reactivity:

The reactivity of this compound is dominated by two key features:

  • Electron-Rich Pyridine Core: The methoxy groups at positions 4 and 6 are powerful electron-donating groups (EDGs) through resonance. This increases the electron density on the pyridine ring, making it more nucleophilic and susceptible to electrophilic attack compared to unsubstituted pyridine.[1] This activation is crucial for subsequent annulation and cyclization reactions.

  • Nucleophilic Amino Group: The primary amine at the C3 position is a potent nucleophile, readily participating in a wide range of classical amine reactions, including acylation, alkylation, and condensation.[1] Its strategic placement ortho to a ring nitrogen atom is pivotal for the synthesis of fused bicyclic systems.

G A This compound C Step 1: Condensation/Addition A->C B 1,3-Dielectrophile (e.g., Diethyl Ethoxymethylenemalonate) B->C D Acyclic Intermediate C->D Formation of enamine E Step 2: Thermal Cyclization (Intramolecular Annulation) D->E F Fused Pyrido[2,3-d]pyrimidine E->F Elimination of EtOH G cluster_0 Library Synthesis Workflow A This compound (Starting Block) B Acylation / Sulfonylation A->B C Suzuki / Buchwald-Hartwig Coupling (If precursor has halogen) A->C Alternative Route D Condensation A->D E Diverse Library of Amides, Sulfonamides, and other derivatives B->E D->E F Screening for Kinase Inhibition E->F

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of Pyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Importance of Aminopyridines

The aminopyridine moiety is a cornerstone of modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for robust and versatile synthetic methods for its construction. However, the synthesis of aminopyridines is often hampered by the inherent electronic properties of the pyridine ring. The lone pair of electrons on the pyridine nitrogen can coordinate to and inhibit transition metal catalysts, making classical cross-coupling reactions challenging.[1] This guide provides a detailed overview and field-proven protocols for the palladium-catalyzed amination of pyridine precursors, a transformative reaction that has largely overcome these synthetic hurdles.

Mechanistic Underpinnings: The Buchwald-Hartwig Catalytic Cycle

The palladium-catalyzed amination of aryl halides, famously developed by Professors Stephen L. Buchwald and John F. Hartwig, provides a powerful tool for the formation of carbon-nitrogen (C-N) bonds.[2] The reaction proceeds through a well-established catalytic cycle, which is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine precursor (e.g., a chloropyridine), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle.

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to hydrodehalogenation of the pyridine precursor.[2][4]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pyridyl-X Pd(II)_Complex Pd(II)-Pyridyl-Halide Complex Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination R₂NH, Base Pd(II)_Amido Pd(II)-Pyridyl-Amido Complex Amine_Coordination->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L Aminopyridine

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reagents and Their Strategic Selection

The success of a palladium-catalyzed amination of a pyridine precursor is critically dependent on the judicious choice of the catalyst system (palladium source and ligand), base, and solvent.

Palladium Source

A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices. The use of pre-formed palladium-ligand complexes, known as precatalysts, can often provide more reproducible results.

Ligands: The Key to Success

The ligand plays a crucial role in stabilizing the palladium center, promoting the desired catalytic cycle, and preventing catalyst deactivation by the pyridine nitrogen. For pyridine substrates, bulky and electron-rich phosphine ligands are generally required.[1] These ligands shield the palladium from the pyridine nitrogen and facilitate the key steps of the catalytic cycle.

Ligand FamilyExamplesKey Features
Biaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosHighly effective for a broad range of substrates, including challenging heteroaryl chlorides.[5][6]
N-Heterocyclic Carbenes (NHCs) IPr, IMesOffer high stability and activity, particularly for less reactive aryl chlorides.
Ferrocene-Based Ligands dppfBidentate ligand, effective for a range of cross-coupling reactions.
Bases

A strong, non-nucleophilic base is required to deprotonate the amine. The choice of base can be substrate-dependent.

BaseCommon Applications
Sodium tert-butoxide (NaOtBu) A strong, commonly used base for a wide variety of amines.
Lithium bis(trimethylsilyl)amide (LiHMDS) A strong, non-nucleophilic base, often used for sensitive substrates.
Potassium phosphate (K₃PO₄) A weaker base, suitable for functionalized anilines.[5]
Solvents

The solvent must be anhydrous and capable of dissolving all reaction components.

SolventProperties
Toluene A common, non-polar solvent.
1,4-Dioxane A polar aprotic solvent, often used for its good solvating properties.
Tetrahydrofuran (THF) Another common polar aprotic solvent.

Experimental Protocol: A General Procedure

The following is a general procedure for the palladium-catalyzed amination of a pyridine precursor. Note: This protocol should be optimized for each specific substrate combination. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Visualizing the Experimental Workflow

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents: - Pyridine Precursor - Amine - Base - Pd Source & Ligand Start->Reagent_Prep Reaction_Setup Reaction Setup: - Add solids to oven-dried flask - Evacuate and backfill with inert gas Reagent_Prep->Reaction_Setup Solvent_Addition Add degassed solvent Reaction_Setup->Solvent_Addition Heating Heat to desired temperature with stirring Solvent_Addition->Heating Monitoring Monitor reaction progress (TLC, GC-MS, LC-MS) Heating->Monitoring Workup Reaction Workup: - Cool to room temperature - Dilute with organic solvent - Filter and wash Monitoring->Workup Reaction Complete Purification Purification: - Concentrate under reduced pressure - Column chromatography Workup->Purification Product Product Purification->Product

References

Application Notes and Protocols: The Versatility of Aminopyridines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminopyridine Scaffold - A Cornerstone of Drug Discovery

Aminopyridines, a class of aromatic heterocycles derived from pyridine, represent one of the most vital and versatile scaffolds in medicinal chemistry.[1] These compounds, characterized by a pyridine ring substituted with one or more amino groups, are categorized into three primary isomers: 2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP). Their significance stems from their unique structural and electronic properties, which allow them to interact with a vast array of biological targets, including enzymes and receptors.[1] This inherent biological activity has established the aminopyridine core as a "privileged scaffold," a molecular framework that is recurrently found in drugs across multiple therapeutic areas.[1][2] From treating debilitating neurological disorders like multiple sclerosis to forming the backbone of next-generation cancer therapies and anti-infective agents, the applications of aminopyridines are both broad and profound.[1][3] This guide provides an in-depth exploration of their mechanisms of action, therapeutic applications, and key experimental protocols relevant to drug discovery and development professionals.

Part 1: The Molecular Logic of Aminopyridines - Mechanisms of Action

The therapeutic efficacy of aminopyridine-based drugs is rooted in their ability to modulate specific biological pathways. While historically known for one primary mechanism, their role has expanded significantly.

The Canonical Mechanism: Voltage-Gated Potassium (Kv) Channel Blockade

The most well-characterized mechanism of action for aminopyridines, particularly 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), is the blockade of voltage-gated potassium (Kv) channels.[1][4][5]

Causality of Action: In neurons, Kv channels are crucial for repolarizing the cell membrane after an action potential, effectively "resetting" the neuron to terminate the signal. In demyelinated axons, as seen in multiple sclerosis, the exposure of these channels leads to an excessive leakage of potassium ions, which weakens the action potential and can cause it to fail before reaching the synapse.[6][7] 4-AP acts as a broad-spectrum blocker of these exposed Kv channels.[8][9] By physically obstructing the channel pore, it prevents the efflux of potassium, thereby prolonging the duration of the action potential.[6][8] This extended depolarization enhances the influx of calcium at the nerve terminal, which in turn promotes the release of neurotransmitters like acetylcholine, restoring signal conduction and improving neurological function.[1][8][9]

cluster_0 Presynaptic Terminal cluster_1 Action of 4-Aminopyridine AP Action Potential Arrives Depol Membrane Depolarization AP->Depol Kv Voltage-Gated K+ Channels Open Depol->Kv Ca Voltage-Gated Ca2+ Channels Open Depol->Ca K_efflux K+ Efflux Kv->K_efflux Repol Rapid Repolarization (Signal Weakens in Demyelination) K_efflux->Repol Ca_influx Ca2+ Influx Ca->Ca_influx Vesicle Neurotransmitter Vesicle Fusion Ca_influx->Vesicle NT_release Neurotransmitter Release Vesicle->NT_release Aminopyridine 4-Aminopyridine Block Blocks K+ Channels Aminopyridine->Block Block->Kv Prolonged_Depol Prolonged Depolarization Block->Prolonged_Depol Prevents K+ Efflux Enhanced_Ca Enhanced Ca2+ Influx Prolonged_Depol->Enhanced_Ca Enhanced_NT Increased Neurotransmitter Release Enhanced_Ca->Enhanced_NT

Mechanism of 4-Aminopyridine as a K+ Channel Blocker.
The Modern Frontier: Kinase Inhibition

The aminopyridine scaffold has emerged as a premier "hinge-binding" motif in the design of small-molecule kinase inhibitors, a cornerstone of modern oncology.[10][11]

Causality of Action: Protein kinases regulate cellular signaling through the phosphorylation of substrate proteins, a process that requires adenosine triphosphate (ATP). Many kinase inhibitors are designed to compete with ATP by binding to the same pocket on the enzyme. The aminopyridine core is exceptionally well-suited for this role. The pyridine nitrogen and the exocyclic amino group can form two critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site, mimicking the interaction of the adenine portion of ATP. This high-affinity binding anchors the inhibitor, allowing other parts of the molecule to extend into adjacent pockets to confer potency and selectivity. This design principle has been successfully applied to inhibit numerous kinases, including ALK, TYK2, and CDKs.[1][12][13]

cluster_inhibitor Aminopyridine-based Inhibitor Kinase Kinase ATP Binding Site Hinge Region Selectivity Pocket Inhibitor Aminopyridine Core Selectivity-Conferring Moiety Inhibitor:core->Kinase:hinge H-Bonds (High Affinity Anchor) Inhibitor:tail->Kinase:pocket Van der Waals Interactions

Aminopyridine Scaffold as a Kinase Hinge-Binder.

Part 2: Therapeutic Applications and Landmark Drugs

The versatility of the aminopyridine scaffold is best illustrated by the range of approved drugs and clinical candidates derived from it.

Neurological Disorders

This is the most established therapeutic area for aminopyridines, primarily leveraging their K+ channel blocking activity.[4]

Drug Name (Brand Name)Aminopyridine CorePrimary IndicationMechanism of Action
Dalfampridine (Ampyra®, Fampyra®)4-AminopyridineMultiple Sclerosis (to improve walking)Broad-spectrum voltage-gated K+ channel blocker; restores axonal conduction.[1][4][8][9]
Amifampridine (Firdapse®)3,4-DiaminopyridineLambert-Eaton Myasthenic Syndrome (LEMS)K+ channel blocker; prolongs presynaptic depolarization, increasing acetylcholine release.[4][8]
  • Dalfampridine is a sustained-release formulation of 4-AP. This formulation is critical to maintaining therapeutic blood levels while minimizing the risk of side effects, such as seizures, that were associated with earlier immediate-release versions.[7] Its approval marked a significant advancement in the symptomatic management of MS.[9][14]

  • Amifampridine is more potent than 4-AP but has lower blood-brain barrier penetration, making it particularly suitable for peripheral disorders like LEMS, where the pathology is at the neuromuscular junction.[7][8][15]

Oncology

The aminopyridine motif is integral to numerous targeted cancer therapies.

Drug NameAminopyridine CorePrimary Target(s)Key Indication(s)
Crizotinib (Xalkori®)2-AminopyridineALK, ROS1, METNon-Small Cell Lung Cancer (NSCLC)[1]
TAS-120 (Futibatinib)Pyrazolo[3,4-d]pyrimidin-4-amineFGFR1-4 (irreversible)Cholangiocarcinoma[10]
Compound 37 (BMS-986165) 4-Aminopyridine benzamideTYK2Psoriasis, Autoimmune Disorders[13]
  • Crizotinib exemplifies the success of the aminopyridine scaffold in kinase inhibition. Its 2-aminopyridine moiety anchors it in the ALK kinase hinge region, leading to potent and selective inhibition of the oncogenic driver in certain lung cancers.[1]

  • The pyrazolo[3,4-d]pyrimidin-4-amine scaffold, a bioisostere of aminopyridine, is found in many potent kinase inhibitors, highlighting how modifications of the core ring system can be used to fine-tune activity against specific targets like FGFR and Src-family kinases.[10][16]

Infectious and Neglected Tropical Diseases (NTDs)

Aminopyridines are actively being investigated as treatments for NTDs, where the scaffold's properties can be leveraged to improve drug-like characteristics.[3]

  • Anti-Trypanosomal Agents: In the development of drugs for Chagas disease (Trypanosoma cruzi), incorporating a 2-aminopyridine moiety into lead compounds has been shown to reduce lipophilicity and improve pharmacokinetic profiles, such as increasing in vivo half-life and reducing clearance.[3]

  • Broad-Spectrum Activity: Various aminopyridine derivatives have demonstrated antibacterial, antifungal, and antiviral properties in preclinical studies, underscoring their potential as lead compounds for new anti-infectives.[1]

Part 3: Key Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and evaluation of aminopyridine derivatives in a drug discovery setting.

Protocol 1: Multicomponent Synthesis of 2-Aminopyridine Derivatives

This protocol describes an efficient, solvent-free, one-pot synthesis of substituted 2-amino-3-cyanopyridines, a common and versatile class of aminopyridine derivatives. The logic behind choosing a multicomponent reaction (MCR) is its high atom economy, simplicity, and ability to rapidly generate a library of diverse compounds from simple precursors.[17][18]

Workflow Diagram:

cluster_workflow Synthesis Workflow Start Combine Enaminone, Malononitrile & Primary Amine React Heat (Solvent-Free) Monitor by TLC Start->React Workup Cool to Room Temp. Add Ethanol React->Workup Filter Filter Solid Product Workup->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry Analyze Characterize Product (NMR, MS, FTIR) Dry->Analyze

Workflow for Multicomponent Synthesis of 2-Aminopyridines.

Materials and Equipment:

  • Enaminone (e.g., (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Primary amine (e.g., benzylamine) (1.0 mmol)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and hot plate

  • Thin-Layer Chromatography (TLC) apparatus

  • Ethanol (for workup)

  • Büchner funnel and filter paper

  • Vacuum oven

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, combine the enaminone (1.0 mmol, 1 eq.), malononitrile (1.0 mmol, 1 eq.), and the desired primary amine (1.0 mmol, 1 eq.).

  • Reaction: Place the flask on a pre-heated hot plate at 80-100 °C. Stir the mixture. The reaction is typically complete within 30-60 minutes.

    • Causality: Heating under solvent-free conditions accelerates the reaction cascade, which involves an initial Knoevenagel condensation followed by Michael addition and subsequent cyclization/aromatization.[17]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting materials indicates completion.

  • Workup and Isolation: Remove the flask from the heat and allow it to cool to room temperature. Add a small amount of ethanol (5-10 mL) to the solidified reaction mixture and stir or sonicate to break up the solid.

  • Filtration: Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product on the filter with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: Confirm the structure and purity of the final 2-aminopyridine derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[17]

Protocol 2: Laboratory-Scale Synthesis of 4-Aminopyridine (4-AP)

This protocol details a classic and reliable method for synthesizing the parent compound 4-AP via the reduction of 4-nitropyridine-N-oxide.[19] The choice of iron powder in an acidic medium is a cost-effective and efficient method for nitro group reduction.

Materials and Equipment:

  • 4-Nitropyridine-N-oxide (1.0 g, 7.14 mmol)

  • Iron powder (<100 mesh) (3.2 g, 57.1 mmol, 8 eq.)

  • Glacial acetic acid (20 mL) or 30% aqueous sulfuric acid

  • Sodium carbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-nitropyridine-N-oxide (1.0 g) and glacial acetic acid (20 mL).

  • Reduction: Add iron powder (3.2 g) to the solution in portions to control the initial exothermic reaction.

  • Heating: Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) and maintain for 2-3 hours.

    • Causality: The iron metal acts as the reducing agent in the acidic medium, converting the nitro group to an amine and removing the N-oxide. The acid activates the iron and serves as the reaction solvent.[19]

  • Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing a stirred solution of sodium carbonate in water until the pH is ~8-9 to neutralize the acid and precipitate iron salts.

  • Filtration: Filter the mixture through a pad of Celite to remove the iron oxides and salts. Wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude 4-aminopyridine can be purified by recrystallization (e.g., from benzene or toluene) or column chromatography to yield a white to off-white solid. The yield is typically in the 85-90% range.[19]

Part 4: Structure-Activity Relationships (SAR) and Design Principles

Optimizing the aminopyridine scaffold is a key task in medicinal chemistry. Understanding SAR provides a rational basis for designing more potent and selective drug candidates.

Key Points for Aminopyridine Structure-Activity Relationships.
  • Position of the Amino Group: The isomerism of the amino group is fundamental. 4-AP is the optimal isomer for blocking Kv channels, while the 2-AP isomer is a superior hydrogen bond donor/acceptor pattern for binding to the kinase hinge region.[1][20]

  • Amino Group Derivatization: The primary amine of 4-AP is often associated with toxicity. Converting it to an amide, carbamate, or urea can significantly decrease toxicity while retaining biological activity.[21][22] This strategy allows for fine-tuning of properties like solubility and metabolic stability.

  • Ring Substitution: Adding substituents to the pyridine ring is a primary strategy for achieving selectivity and potency. For kinase inhibitors, these substituents are designed to interact with specific "selectivity pockets" near the ATP-binding site. For K+ channel blockers, substitutions (e.g., fluorine, methyl groups) can alter pKa and lipophilicity, which affects channel affinity and brain penetration.[23]

  • Bioisosteric Replacement: In many cases, the pyridine core can be replaced with other nitrogen-containing heterocycles like pyrimidine or pyrazolopyrimidine.[24][25] This non-classical bioisosteric replacement can improve properties such as metabolic stability, solubility, or patentability while maintaining the key interactions required for biological activity.[26][27]

Conclusion and Future Perspectives

The aminopyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its journey from a simple chemical reagent to the core of life-changing medicines highlights its remarkable versatility. The future of aminopyridine research is bright, with ongoing efforts focused on several key areas.[1] The development of highly selective kinase inhibitors continues to be a major goal in oncology. In neuroscience, there is growing interest in the potential neuroprotective effects of 4-AP and its derivatives beyond simple symptomatic relief.[7][15] Furthermore, advanced drug delivery strategies and the application of aminopyridines in personalized medicine, where treatments are tailored to a patient's specific genetic profile, will undoubtedly expand their therapeutic impact in the years to come.[1]

References

Synthesis of Novel Heterocyles from 4,6-Dimethoxypyridin-3-amine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4,6-Dimethoxypyridin-3-amine in Heterocyclic Chemistry

In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Among its numerous derivatives, this compound emerges as a particularly valuable and versatile building block. The strategic placement of its functional groups—a nucleophilic amine at the 3-position flanked by two electron-donating methoxy groups at the 4- and 6-positions—renders the pyridine ring electron-rich and predisposes it to a variety of cyclization reactions. This unique electronic and steric arrangement makes it an ideal precursor for the synthesis of a diverse array of fused heterocyclic systems, which are integral to the discovery of new therapeutic agents and advanced materials.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of novel heterocycles, including pyrido[2,3-d]pyrimidines, furopyridines, and pyrrolopyridines, using this compound as the key starting material. The protocols are designed for researchers, scientists, and professionals in drug development, offering not just a procedural blueprint but also a deeper understanding of the underlying chemical principles and the rationale behind the experimental choices.

Part 1: Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the starting material is paramount for any synthetic campaign. While this compound is commercially available, an in-house synthesis can be cost-effective for large-scale applications. A common approach involves the nitration of a suitably substituted pyridine precursor, followed by reduction of the nitro group.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 2,4-dichloropyridine.

Step 1: Synthesis of 4,6-dimethoxy-3-nitropyridine

  • To a solution of 4,6-dichloropyridine in methanol, add a solution of sodium methoxide in methanol at room temperature.

  • Heat the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 4,6-dimethoxypyridine.

  • To a cooled solution of 4,6-dimethoxypyridine in concentrated sulfuric acid, add fuming nitric acid dropwise while maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4,6-dimethoxy-3-nitropyridine.

Step 2: Reduction to this compound

  • Dissolve 4,6-dimethoxy-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Reactant Reagents and Conditions Product Yield (%) Key Considerations
4,6-Dichloropyridine1. NaOMe, MeOH, reflux; 2. HNO₃, H₂SO₄, 0°C to rt4,6-Dimethoxy-3-nitropyridine70-80Careful control of temperature during nitration is crucial to avoid side reactions.
4,6-Dimethoxy-3-nitropyridineH₂, 10% Pd/C, EtOH, rtThis compound90-95Ensure complete removal of the catalyst to avoid contamination of the final product.

Part 2: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with significant biological activities, including applications as kinase inhibitors in cancer therapy. The synthesis of these compounds from this compound can be achieved through various cyclization strategies. A widely used method is the reaction with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization.

Protocol 2: Synthesis of a Substituted Pyrido[2,3-d]pyrimidine via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful tool for the synthesis of quinoline and related fused heterocyclic systems.[1] In this protocol, we adapt this reaction for the synthesis of a pyrido[2,3-d]pyrimidine derivative.

Step-by-Step Methodology:

  • To a solution of this compound in a high-boiling point solvent such as diphenyl ether, add diethyl ethoxymethylenemalonate (DEEM).

  • Heat the reaction mixture to a high temperature (typically 240-260 °C) to facilitate both the initial condensation and the subsequent thermal cyclization.

  • Monitor the reaction by TLC. The intermediate, an enamine, is often not isolated.

  • Upon completion of the reaction, cool the mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain the crude ethyl 4-hydroxy-6,8-dimethoxypyrido[2,3-d]pyrimidine-7-carboxylate.

  • For further derivatization, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated.

Causality Behind Experimental Choices:

  • High-Boiling Point Solvent: The use of a high-boiling point solvent like diphenyl ether is crucial for achieving the high temperatures required for the thermal cyclization step of the Gould-Jacobs reaction.[2]

  • Diethyl Ethoxymethylenemalonate (DEEM): DEEM serves as a three-carbon building block, providing the necessary atoms to form the pyrimidine ring.

Gould_Jacobs start This compound intermediate Enamine Intermediate start->intermediate Condensation (High Temperature) reagent1 Diethyl Ethoxymethylenemalonate (DEEM) reagent1->intermediate product Ethyl 4-hydroxy-6,8-dimethoxypyrido [2,3-d]pyrimidine-7-carboxylate intermediate->product Thermal Cyclization (High Temperature)

Caption: Gould-Jacobs reaction workflow.

Part 3: Synthesis of Furopyridines

Furopyridines are another important class of heterocycles with diverse biological activities. The synthesis of a furopyridine fused to our starting pyridine can be accomplished through a reaction with a suitable α-haloketone followed by intramolecular cyclization.

Protocol 3: Synthesis of a Substituted Furo[2,3-b]pyridine

Step-by-Step Methodology:

  • Dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate, to the solution.

  • To this mixture, add an α-haloketone (e.g., chloroacetone) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting amine is consumed (monitored by TLC).

  • The reaction proceeds through an initial N-alkylation followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto the ketone carbonyl, and subsequent dehydration to form the furan ring.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired furopyridine derivative.

Causality Behind Experimental Choices:

  • Polar Aprotic Solvent: DMF is an excellent solvent for this reaction as it can dissolve the reactants and facilitate the SN2 reaction for the initial N-alkylation.

  • Base: Potassium carbonate is used to deprotonate the amine, increasing its nucleophilicity for the initial attack on the α-haloketone.

Furopyridine_Synthesis start This compound intermediate N-Alkylated Intermediate start->intermediate N-Alkylation reagent1 α-Haloketone (e.g., Chloroacetone) reagent1->intermediate reagent2 Base (e.g., K₂CO₃) reagent2->start product Substituted Furo[2,3-b]pyridine intermediate->product Intramolecular Cyclization & Dehydration

Caption: Furopyridine synthesis workflow.

Part 4: Synthesis of Pyrrolopyridines

Pyrrolopyridines, also known as azaindoles, are structural motifs found in numerous biologically active compounds. The Paal-Knorr pyrrole synthesis is a classic method that can be adapted for the synthesis of pyrrolopyridines from a 1,4-dicarbonyl compound and an amine.

Protocol 4: Synthesis of a Substituted Pyrrolo[2,3-b]pyridine via Paal-Knorr Synthesis

Step-by-Step Methodology:

  • To a solution of this compound in a suitable solvent such as acetic acid or ethanol, add a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione).

  • Heat the reaction mixture at reflux. The acidic conditions promote the formation of an enamine intermediate, which then undergoes cyclization and dehydration.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired pyrrolopyridine.

Causality Behind Experimental Choices:

  • Acidic Conditions: The Paal-Knorr synthesis is typically acid-catalyzed.[3] The acid protonates one of the carbonyl groups of the 1,4-dicarbonyl compound, activating it for nucleophilic attack by the amine.

  • 1,4-Dicarbonyl Compound: This reactant provides the four-carbon backbone required to form the five-membered pyrrole ring.

Pyrrolopyridine_Synthesis start This compound intermediate Enamine/Imine Intermediate start->intermediate Condensation reagent1 1,4-Dicarbonyl Compound (e.g., 2,5-Hexanedione) reagent1->intermediate catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->reagent1 product Substituted Pyrrolo[2,3-b]pyridine intermediate->product Cyclization & Dehydration

Caption: Paal-Knorr pyrrolopyridine synthesis.

Conclusion

This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its unique electronic properties and accessible reactive sites provide a gateway to a rich and diverse world of novel heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this valuable building block. By understanding the underlying principles of the key cyclization reactions, scientists can not only replicate the described syntheses but also rationally design and execute the synthesis of new and complex molecular architectures with promising applications in medicine and beyond.

References

Strategic Synthesis of Schiff Bases from 4,6-Dimethoxypyridin-3-amine: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

Schiff bases, compounds featuring the characteristic azomethine or imine group (-C=N-), are a cornerstone of synthetic chemistry due to their facile preparation and remarkable versatility.[1][2] First reported by Hugo Schiff in 1864, these compounds serve as critical intermediates in organic synthesis, as ligands in coordination chemistry, and as biologically active agents in their own right.[1][3] The imine linkage is crucial for many enzymatic reactions and is a key structural motif in a vast number of therapeutic candidates, exhibiting a wide spectrum of activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5][6][7]

The incorporation of heterocyclic rings, such as pyridine, into Schiff base structures is a proven strategy for enhancing biological efficacy and modulating physicochemical properties.[8][9] The pyridine nitrogen atom introduces an additional site for hydrogen bonding or metal coordination, influencing the molecule's interaction with biological targets. This guide focuses specifically on the synthesis of Schiff bases using 4,6-dimethoxypyridin-3-amine as the amine precursor. The electron-donating methoxy groups on the pyridine ring are expected to modulate the electronic character and lipophilicity of the final compounds, making this a promising scaffold for drug discovery and materials science.

This document provides a comprehensive overview of the synthesis, including a detailed mechanistic rationale, validated experimental protocols for both conventional and microwave-assisted methods, and essential characterization data.

Pillar 1: The Underlying Chemistry & Mechanistic Rationale

The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[2][8] The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[10][11]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable tetrahedral intermediate known as a hemiaminal or carbinolamine.[10][12]

  • Dehydration: The hemiaminal is then dehydrated to form the stable imine. This step is typically the rate-determining step and is often catalyzed by a mild acid.[13] The acid protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water), which is subsequently eliminated to form the carbon-nitrogen double bond.

Causality of pH Control: The reaction pH is a critical parameter. A slightly acidic medium (pH 4-5) is optimal. The acid catalyst activates the carbonyl group by protonating its oxygen atom, making the carbon more electrophilic and susceptible to nucleophilic attack. However, strongly acidic conditions are counterproductive as they would protonate the amine nucleophile, rendering it inactive.[13]

Workflow Figure 2: Experimental Synthesis Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization reactants 1. Mix Amine, Aldehyde, & Catalyst in Solvent heating 2. Apply Energy reactants->heating isolation 3. Cool & Isolate Crude Product (Filtration) heating->isolation Monitor by TLC purification 4. Purify by Recrystallization or Washing isolation->purification ftir FTIR (C=N stretch) purification->ftir nmr NMR (Azomethine proton) purification->nmr ms Mass Spec (Molecular Ion) purification->ms product Pure Schiff Base

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,6-Dimethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4,6-Dimethoxypyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this multi-step synthesis and improve the yield and purity of your target compound.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step sequence starting from 2,6-dichloropyridine. The process involves nitration, followed by a nucleophilic aromatic substitution (SNAr) to introduce the methoxy groups, and finally, a reduction of the nitro group to the desired amine.

Synthetic_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Methoxylation cluster_2 Step 3: Reduction cluster_3 Final Product 2_6_Dichloropyridine 2,6-Dichloropyridine Nitropyridine 2,6-Dichloro-3-nitropyridine 2_6_Dichloropyridine->Nitropyridine HNO₃ / H₂SO₄ Dimethoxy_Nitropyridine 4,6-Dimethoxy-3-nitropyridine Nitropyridine->Dimethoxy_Nitropyridine NaOMe / MeOH Final_Product This compound Dimethoxy_Nitropyridine->Final_Product Reduction (e.g., H₂/Pd-C)

Caption: General synthetic route for this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My overall yield is low. How do I identify the problematic step?

A low overall yield in a multi-step synthesis requires systematically evaluating each transformation. The key is to isolate and analyze the product of each step to determine the yield and purity before proceeding to the next.

Troubleshooting_Logic Start Low Overall Yield Detected Check_Step1 Analyze Step 1 Product (2,6-Dichloro-3-nitropyridine) Yield & Purity (TLC, NMR) Start->Check_Step1 Optimize_Step1 Troubleshoot Nitration: - Reaction Time/Temp - Acid Concentration - Work-up Procedure Check_Step1->Optimize_Step1 Low/Impure Check_Step2 Analyze Step 2 Product (4,6-Dimethoxy-3-nitropyridine) Yield & Purity Check_Step1->Check_Step2 Good Optimize_Step1->Check_Step1 Optimize_Step2 Troubleshoot Methoxylation: - Reagent Quality (NaOMe) - Anhydrous Conditions - Temperature Control Check_Step2->Optimize_Step2 Low/Impure Check_Step3 Analyze Step 3 Product (Final Amine) Yield & Purity Check_Step2->Check_Step3 Good Optimize_Step2->Check_Step2 Optimize_Step3 Troubleshoot Reduction: - Catalyst Choice/Loading - Hydrogen Pressure - Solvent Purity Check_Step3->Optimize_Step3 Low/Impure Success Yield Improved Check_Step3->Success Good Optimize_Step3->Check_Step3

Caption: Systematic approach to diagnosing low yield in a multi-step synthesis.

Recommended Actions:

  • Baseline Analysis: After each step, take a small aliquot of the crude product. Use Thin Layer Chromatography (TLC) to check for the consumption of starting material and the formation of the product.

  • Characterization: Purify the product from each step and characterize it using ¹H NMR and mass spectrometry to confirm its identity and purity before calculating the yield.

  • Focus Efforts: Once the low-yielding step is identified, use the specific troubleshooting guides below to optimize that reaction.

Q2: The nitration of 2,6-dichloropyridine (Step 1) is inefficient. What are the common causes and solutions?

The pyridine ring is electron-deficient and thus deactivated towards electrophilic aromatic substitution. This necessitates forcing conditions for nitration, which can lead to side reactions or incomplete conversion if not properly controlled.[1]

Potential Cause Scientific Explanation Recommended Solution
Insufficiently Strong Nitrating Agent The electron-withdrawing nature of the two chlorine atoms and the ring nitrogen deactivates the pyridine ring, requiring a highly reactive electrophile (NO₂⁺).Use a mixture of concentrated (98%) sulfuric acid and fuming (>90%) nitric acid. The sulfuric acid protonates nitric acid, facilitating the formation of the nitronium ion (NO₂⁺).[1]
Incorrect Reaction Temperature Nitration is highly exothermic. If the temperature is too low, the reaction rate will be slow. If it is too high, it can lead to degradation of the starting material and the formation of undesired byproducts.Add the nitric acid dropwise to the solution of 2,6-dichloropyridine in sulfuric acid while maintaining the temperature below 50°C. After the addition, slowly heat the mixture to 100-105°C and maintain for several hours.[1]
Premature Quenching Pouring the reaction mixture into water (quenching) must be done carefully. If the mixture is not sufficiently cooled first, localized heating can cause product decomposition.Cool the reaction mixture to approximately 50°C before slowly pouring it onto a large amount of crushed ice with vigorous stirring. This ensures efficient heat dissipation.[1]
Product Loss During Work-up The product, 2,6-dichloro-3-nitropyridine, will precipitate from the aqueous solution upon quenching. Inefficient filtration or washing can lead to significant product loss.Ensure the precipitated solid is thoroughly collected by filtration. Wash the solid with copious amounts of cold water to remove residual acid. Dry the product thoroughly under vacuum.
Q3: I'm observing poor yield during the methoxylation of 2,6-dichloro-3-nitropyridine (Step 2). What should I do?

This reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group activates the positions ortho and para to it for nucleophilic attack. In 2,6-dichloro-3-nitropyridine, both chlorine atoms are activated, allowing for di-substitution by the methoxide nucleophile.

Potential Cause Scientific Explanation Recommended Solution
Presence of Water Sodium methoxide (NaOMe) is highly hygroscopic and reacts readily with water. This consumes the nucleophile and generates hydroxide ions, which can lead to the formation of undesired hydroxy-pyridines.Use anhydrous methanol as the solvent. Ensure all glassware is oven-dried. Use freshly prepared or commercially sourced anhydrous sodium methoxide. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incomplete Reaction The reaction may require elevated temperatures to proceed at a reasonable rate. Insufficient reaction time or temperature will result in incomplete conversion.The reaction is typically run at reflux in methanol (approx. 65°C). Monitor the reaction by TLC until the starting material is completely consumed. A typical reaction time is several hours.[1]
Sub-optimal Stoichiometry A molar excess of sodium methoxide is required to ensure the complete substitution of both chlorine atoms.Use at least 2.2 to 2.5 equivalents of sodium methoxide relative to the 2,6-dichloro-3-nitropyridine starting material. This ensures a sufficient concentration of the nucleophile throughout the reaction.
Side Reactions At very high temperatures or with prolonged reaction times, side reactions can occur. The product itself can be susceptible to decomposition under harsh basic conditions.Maintain the reaction at the reflux temperature of methanol. Do not overheat. Once the reaction is complete by TLC, proceed with the work-up promptly.
Q4: The reduction of 4,6-dimethoxy-3-nitropyridine (Step 3) is incomplete or produces byproducts. How can I optimize this step?

The reduction of an aromatic nitro group is a common and generally high-yielding transformation. However, the choice of reducing agent and reaction conditions is critical to avoid side reactions and ensure complete conversion.[2]

Comparison of Common Reduction Methods
Method Reagents Pros Cons Citation
Catalytic Hydrogenation H₂ gas, Pd/C or Pt/C catalyst, in a solvent like Methanol or Ethyl AcetateClean reaction, high yield, easy work-up (filtration of catalyst).Requires specialized hydrogenation equipment (pressure vessel). The catalyst can be pyrophoric.[3]
Metal/Acid Reduction SnCl₂·2H₂O in HCl or EthanolInexpensive, effective, and does not require special pressure equipment.Work-up can be cumbersome, involving neutralization and removal of tin salts.[1]
Transfer Hydrogenation Ammonium formate, Pd/CAvoids the use of high-pressure hydrogen gas. Generally clean and efficient.Can be more expensive than direct hydrogenation.N/A
Troubleshooting the Reduction
Potential Cause Scientific Explanation Recommended Solution
Catalyst Inactivity (Hydrogenation) The palladium or platinum catalyst can be poisoned by impurities (e.g., sulfur compounds) or become deactivated over time.Use a fresh, high-quality catalyst. Ensure the starting material and solvent are pure. Increase catalyst loading (e.g., from 5 mol% to 10 mol%).
Incomplete Reaction (Hydrogenation) Insufficient hydrogen pressure or reaction time can lead to incomplete conversion. The reaction may stall if the catalyst is not well-suspended.Ensure adequate stirring to keep the catalyst suspended. Increase hydrogen pressure (typically 40-50 psi). Allow the reaction to run until hydrogen uptake ceases.
Incomplete Reaction (SnCl₂ Reduction) An insufficient amount of the reducing agent will lead to incomplete conversion. The reaction is stoichiometric.Use a molar excess of stannous chloride dihydrate (typically 2-3 equivalents). The reaction is often run at a slightly elevated temperature (35-40°C) to ensure it goes to completion.[1]
Difficult Product Isolation The final amine product can form salts (e.g., hydrochloride salt with SnCl₂/HCl). It can also be quite polar, making extraction challenging.After reduction, carefully neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃ solution) to a pH > 9 to deprotonate the amine. Extract the free amine into an organic solvent like Ethyl Acetate or Dichloromethane.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound? The most commonly cited route starts with 2,6-dichloropyridine. This involves nitration with a mixture of nitric and sulfuric acids to yield 2,6-dichloro-3-nitropyridine, followed by di-substitution with sodium methoxide, and finally, reduction of the nitro group. This route is robust and uses readily available starting materials.[1]

Q2: What are the critical safety precautions for the reagents used in this synthesis?

  • Nitrating Mixture (HNO₃/H₂SO₄): Highly corrosive and a strong oxidizing agent. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. The addition of nitric acid to sulfuric acid is exothermic and must be done slowly and with cooling.

  • Sodium Methoxide (NaOMe): Corrosive and reacts violently with water. It is also flammable. Handle in an inert atmosphere if possible and keep away from moisture and sources of ignition.

  • Catalytic Hydrogenation (Pd/C and H₂): Palladium on carbon is pyrophoric, especially after use when it is dry and may have adsorbed hydrogen. Do not allow the used catalyst to dry in the air. Quench it carefully with water. Hydrogen gas is highly flammable and explosive. Ensure all equipment is properly grounded and free of leaks.

Q3: How can I confirm the identity and purity of my intermediates and final product? A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): Ideal for monitoring reaction progress and checking the purity of column chromatography fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation. Check for the expected chemical shifts, integration values, and coupling patterns for each intermediate and the final product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compounds.

  • Melting Point: A sharp melting point range for a solid product is a good indicator of purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloro-3-nitropyridine[1]
  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, slowly add 2,6-dichloropyridine (1.0 eq) to concentrated sulfuric acid (98%) at 20-25°C.

  • Cool the mixture in an ice bath. Slowly add concentrated nitric acid (>90%, ~3.0 eq) dropwise, ensuring the internal temperature does not exceed 50°C.

  • After the addition is complete, remove the ice bath and heat the mixture to 100-105°C for 5 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once complete, cool the reaction mixture to ~50°C and carefully pour it onto a large volume of crushed ice with vigorous stirring.

  • A yellow solid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the solid under vacuum to yield 2,6-dichloro-3-nitropyridine.

Protocol 2: Synthesis of 4,6-Dimethoxy-3-nitropyridine
  • Prepare a solution of sodium methoxide by carefully adding sodium metal (2.3 eq) to anhydrous methanol under a nitrogen atmosphere. Alternatively, use a commercial solution of sodium methoxide in methanol.

  • To the sodium methoxide solution, add 2,6-dichloro-3-nitropyridine (1.0 eq) portion-wise.

  • Heat the reaction mixture to reflux (approx. 65°C) and stir for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography if necessary.

Protocol 3: Reduction of 4,6-Dimethoxy-3-nitropyridine
  • In a hydrogenation vessel, dissolve 4,6-dimethoxy-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate).

  • Carefully add Palladium on carbon (10% Pd, 5-10 mol%) to the solution under a nitrogen atmosphere.

  • Seal the vessel, evacuate and purge with nitrogen (3x), then evacuate and purge with hydrogen gas (3x).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by hydrogen uptake or TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound.

References

Technical Support Center: Purification of 4,6-Dimethoxypyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4,6-dimethoxypyridin-3-amine and its derivatives. This class of compounds, characterized by an electron-rich pyridine ring and a basic amino group, presents unique challenges during purification. Their propensity to interact with acidic stationary phases and their specific solubility profiles require carefully tailored strategies. This guide provides field-proven insights, detailed protocols, and troubleshooting advice to help you achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: My TLC analysis shows significant streaking or tailing for my aminopyridine derivative. What's causing this?

A: This is the most common issue when analyzing basic amines on standard silica gel plates. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic nitrogen atoms of your compound, causing the spot to drag along the plate instead of moving as a compact band[1]. To fix this, you need to neutralize these acidic sites by adding a small amount of a competing base, like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your developing solvent (eluent). A typical starting point is 0.5-2% of the total solvent volume[2][3].

Q2: I'm losing a significant amount of my compound during silica gel column chromatography. Is it gone forever?

A: You are likely observing irreversible adsorption onto the acidic silica gel, a common fate for basic amines[1]. While some of the compound may be unrecoverable, you can mitigate this in future runs. Options include:

  • Adding a Modifier: Pre-flushing the column and using a mobile phase containing a competing base (e.g., 1% triethylamine) can passivate the silica surface[1][2].

  • Switching the Stationary Phase: Using a more inert or basic stationary phase, such as basic or neutral alumina, or an amine-functionalized silica gel, can prevent this interaction entirely[1][4].

Q3: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" happens when the solution becomes supersaturated at a temperature above the compound's melting point (often because impurities have depressed the melting point)[4]. To resolve this, you can:

  • Add More Solvent: Immediately add more hot solvent to redissolve the oil, then allow it to cool much more slowly.

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod or adding a seed crystal[4].

  • Re-purify: The presence of excess impurities is a primary cause. Perform a preliminary purification step, like an acid-base extraction or a quick filtration through a plug of silica, to improve the crude material's purity before attempting recrystallization again[4].

Q4: Is acid-base extraction a suitable first step for purifying my crude reaction mixture?

A: Absolutely. Acid-base extraction is an excellent and highly recommended initial purification technique for amines.[5] It leverages the basicity of the amine to separate it from neutral or acidic impurities. By washing the organic solution with aqueous acid (like 1M HCl), your aminopyridine will become protonated and move into the aqueous layer as a salt, leaving neutral impurities behind.[6][7] You can then recover your compound by basifying the aqueous layer and extracting it back into an organic solvent.[6]

Purification Strategy Workflow

Before diving into specific techniques, it's crucial to select the right approach. This workflow provides a logical decision-making process for purifying your this compound derivative.

G start Crude Product Mixture q1 Major Impurities? start->q1 extraction Acid-Base Extraction q1->extraction Acidic / Basic / Neutral chromatography Column Chromatography q1->chromatography Similar Polarity q2 Purity Sufficient? extraction->q2 q2->chromatography No, further purification needed end_product Pure Compound q2->end_product Yes recrystallization Recrystallization / Salt Formation chromatography->recrystallization Isolate solid product recrystallization->end_product

Caption: Workflow for selecting a purification strategy.

In-Depth Troubleshooting Guides

Acid-Base Liquid-Liquid Extraction

When to Use: Ideal as a first-pass purification to remove neutral or acidic impurities (e.g., unreacted starting materials, acidic byproducts) from your basic aminopyridine product. It is a fast and effective technique that can significantly simplify subsequent chromatographic steps.[5][7]

Core Principle: This technique exploits the difference in solubility between a neutral amine and its protonated salt form.[5] The neutral amine is soluble in organic solvents, while its ammonium salt (formed by reaction with an acid) is highly soluble in water.[6][7]

Detailed Protocol: Isolating the Amine
  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Shake vigorously and allow the layers to separate. The protonated aminopyridine salt will move to the top aqueous layer.

  • Separation: Drain the bottom organic layer, which contains neutral impurities. If acidic impurities are present, they will also remain in this organic layer.

  • Basification: To the aqueous layer remaining in the funnel, slowly add a dilute aqueous base (e.g., 2M NaOH) until the pH is basic (pH 9-10, check with pH paper)[6]. This deprotonates the ammonium salt, regenerating the neutral amine, which may precipitate out or form an oily layer.

  • Back-Extraction: Add a fresh portion of organic solvent (ethyl acetate or DCM) to the separatory funnel and shake to extract the neutral amine back into the organic phase. Repeat this step 2-3 times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.

Troubleshooting Q&A
  • Q: My compound didn't precipitate after I added the base. Where is it?

    • A: It is likely still dissolved or suspended in the aqueous layer. Proceed with the back-extraction step (Step 5) to recover it into an organic solvent. This is common for many aminopyridine derivatives.[6]

  • Q: Can I use a strong acid or base?

    • A: It's best to use moderately concentrated solutions (1-2M). Very strong acids or bases could potentially hydrolyze sensitive functional groups on your derivative, although the dimethoxy pyridine core is generally robust.[5]

  • Q: An emulsion formed between the layers. How do I break it?

    • A: Emulsions are common. Try letting the funnel sit for a while. If that fails, gently swirl the funnel or add a small amount of brine (saturated NaCl solution), which can help break up the emulsion by increasing the ionic strength of the aqueous phase.

Flash Column Chromatography

When to Use: When simpler methods are insufficient to separate the target compound from impurities of similar polarity. This is often the final purification step.

Core Principle: The separation of compounds is based on their differential partitioning between a stationary phase (e.g., silica) and a mobile phase (the eluent).[8] For aminopyridines, the key is to manage the interaction with the stationary phase to prevent irreversible binding and peak tailing.[1]

Troubleshooting Logic for Column Chromatography

G start Problem Observed q1 Streaking / Tailing? start->q1 q2 Compound Stuck on Column? start->q2 q3 Poor Separation? start->q3 sol1 Add 1-2% Et3N or NH4OH to Mobile Phase q1->sol1 sol3 Increase Polarity of Mobile Phase (e.g., add MeOH) q2->sol3 sol4 Use a Shallower Solvent Gradient q3->sol4 sol2 Switch to Basic Alumina or Amine-Functionalized Silica sol1->sol2 If problem persists sol3->sol2 If still stuck sol5 Try a Different Solvent System (e.g., DCM/MeOH) sol4->sol5 If still co-eluting

Caption: Troubleshooting logic for aminopyridine column chromatography.

Recommended Solvent Systems

This table provides starting points for developing a mobile phase for your this compound derivative. Always optimize using TLC first.[9]

Polarity of CompoundRecommended Solvent System (with 1% Et₃N)Notes
Low to Medium Ethyl Acetate / Hexanes (Gradient: 10% -> 70% EtOAc)A standard, versatile system for many organic compounds.[9]
Medium to High Dichloromethane / Methanol (Gradient: 1% -> 10% MeOH)Good for more polar compounds. Be aware that >10% MeOH can start to dissolve silica gel.[9]
High Dichloromethane / (10% NH₄OH in Methanol)The ammonia provides a stronger basic modifier for very stubborn amines.
Detailed Protocol: Silica Gel Chromatography with Modifier
  • Solvent Selection: Use TLC to find a solvent system that gives your desired compound an Rf value of ~0.3. Remember to add 1% Et₃N to the TLC jar.

  • Column Packing: Pack the column using the "slurry method." Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexane + 1% Et₃N). Pour this into the column and use pressure to pack it tightly, ensuring no air bubbles are trapped.[8]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add this powder to the top of the packed column. This "dry loading" method typically gives better resolution than loading a liquid solution.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent according to your planned gradient. Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed with the solvent.

Recrystallization

When to Use: To achieve the final, highest level of purity for a solid compound that is already relatively pure (>85-90%). Also useful for forming a stable, crystalline salt (e.g., a hydrochloride salt) which can be easier to handle and store.[2]

Core Principle: This technique relies on the difference in solubility of your compound and its impurities in a specific solvent at different temperatures. Ideally, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while impurities remain soluble at all temperatures.[4]

Detailed Protocol
  • Solvent Choice: Select a suitable solvent or solvent pair (e.g., ethanol/hexane, ethyl acetate/heptane) by testing small amounts of your compound.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the compound.[4]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4]

  • Crystallization: Once the solution reaches room temperature, you can place it in an ice bath or refrigerator for at least an hour to maximize crystal formation and yield.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[4]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Q&A
  • Q: No crystals are forming, even after cooling in an ice bath.

    • A: The solution may not be supersaturated enough. Try evaporating some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inner wall of the flask at the solution's surface with a glass rod or adding a seed crystal of the pure compound.

  • Q: The recovered yield is very low.

    • A: This could be due to several factors: using too much solvent during dissolution, cooling for too short a time, or the compound having significant solubility even in the cold solvent. Ensure you use the absolute minimum amount of hot solvent required.

  • Q: How do I form a salt for recrystallization?

    • A: Dissolve your purified amine in a solvent like diethyl ether or ethyl acetate. Then, add a solution of HCl in the same solvent (or in dioxane) dropwise. The hydrochloride salt will often precipitate directly as a pure, crystalline solid which can be collected by filtration.[2]

References

Technical Support Center: Pyrido[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrido[2,3-d]pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why these issues occur and how to strategically troubleshoot them.

The synthesis of the pyrido[2,3-d]pyrimidine core is a cornerstone in medicinal chemistry, with derivatives showing a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, the construction of this fused ring system, often through multi-component reactions (MCRs), is susceptible to competing pathways that can diminish yields and complicate purification.[3][4] This guide addresses the most prevalent side reactions in a direct question-and-answer format, offering field-proven insights and validated solutions.

Frequently Asked Questions & Troubleshooting Guides
Issue 1: Formation of Aza-Hantzsch Pyridine Byproducts

Q: My multi-component reaction between an aldehyde, a 1,3-dicarbonyl compound (like malononitrile), and 6-aminouracil is producing a highly fluorescent, yellow byproduct instead of the expected pyrido[2,3-d]pyrimidine. What is this impurity and how can I prevent it?

A: This is a classic and frequently encountered issue. The fluorescent byproduct is almost certainly an aza-analog of a Hantzsch 1,4-dihydropyridine (DHP).[5][6] This side reaction competes directly with the desired domino Knoevenagel-Michael-cyclization pathway that leads to the pyrido[2,3-d]pyrimidine core.[7]

Causality & Mechanism:

The formation of the Hantzsch-type byproduct occurs when the aldehyde reacts with two equivalents of the active methylene compound (e.g., malononitrile) and an ammonia source.[6] In this context, the 6-aminouracil can serve as the ammonia source, particularly at elevated temperatures where it may undergo decomposition.[5] The key mechanistic divergence is the second Michael addition:

  • Desired Pathway: The initial Knoevenagel adduct (formed from the aldehyde and malononitrile) undergoes a Michael addition with the C5 position of 6-aminouracil, followed by intramolecular cyclization.[3]

  • Side Pathway (Aza-Hantzsch): The Knoevenagel adduct undergoes a Michael addition with a second molecule of malononitrile, which then cyclizes with the amino group of the aminouracil.

This competition is highly sensitive to reaction conditions, especially temperature.

// Nodes Start [label="Aldehyde +\nMalononitrile +\n6-Aminouracil", fillcolor="#F1F3F4", fontcolor="#202124"]; Knoevenagel [label="Knoevenagel\nCondensation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Adduct [label="Knoevenagel\nAdduct", fillcolor="#F1F3F4", fontcolor="#202124"];

// Desired Pathway Desired_Michael [label="Michael Addition\n(with 6-Aminouracil C5)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Desired_Intermediate [label="Adduct-Aminouracil\nIntermediate", fillcolor="#E6F4EA", fontcolor="#202124"]; Desired_Cyclization [label="Intramolecular\nCyclization", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Desired_Product [label="Pyrido[2,3-d]pyrimidine\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Side Pathway Side_Michael [label="Michael Addition\n(with 2nd Malononitrile)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Side_Intermediate [label="Bis-adduct\nIntermediate", fillcolor="#FCE8E6", fontcolor="#202124"]; Side_Cyclization [label="Cyclization\n(with Aminouracil NH2)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Side_Product [label="Aza-Hantzsch\nByproduct", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Start -> Knoevenagel; Knoevenagel -> Adduct;

Adduct -> Desired_Michael [label="Favored by\nlower temp.", color="#34A853"]; Desired_Michael -> Desired_Intermediate; Desired_Intermediate -> Desired_Cyclization; Desired_Cyclization -> Desired_Product;

Adduct -> Side_Michael [label="Favored by\nhigher temp.", color="#EA4335"]; Side_Michael -> Side_Intermediate; Side_Intermediate -> Side_Cyclization; Side_Cyclization -> Side_Product; } .dot Caption: Competing pathways in pyrido[2,3-d]pyrimidine synthesis.

Troubleshooting Guide:

ParameterRecommendationRationale
Temperature Maintain lower reaction temperatures (e.g., refluxing ethanol vs. DMF at 120°C).[6]Higher temperatures promote the decomposition of aminouracil and favor the kinetics of the competing Hantzsch pathway.[5]
Catalyst Use a mild catalyst. Diammonium hydrogen phosphate (DAHP) or certain Lewis acids can show selectivity.[7]The choice of catalyst can influence the relative rates of the competing Michael additions.[6]
Solvent Aqueous media or ethanol are often preferred.[7]Solvents with high dielectric constants can influence reaction pathways. DMF, while a good solvent, often requires higher temperatures that favor the side reaction.[7]
Order of Addition Consider pre-forming the Knoevenagel adduct between the aldehyde and malononitrile before adding the 6-aminouracil.This minimizes the opportunity for the aminouracil to promote the self-condensation or Hantzsch pathway.

Experimental Protocol: Suppressing Aza-Hantzsch Byproduct Formation

  • Setup: To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (15 mL).

  • Knoevenagel Condensation: Stir the mixture at room temperature for 10-15 minutes. You may add a catalytic amount of a mild base like piperidine to facilitate this step. Monitor by TLC until the starting aldehyde is consumed.

  • Michael Addition/Cyclization: Add 6-aminouracil (1.0 mmol) and a catalytic amount of DAHP (10 mol%).

  • Reaction: Heat the mixture to reflux (approx. 78°C).

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Issue 2: Hydrolysis of Nitrile Precursors or Intermediates

Q: My synthesis, which starts from a 2-aminonicotinonitrile, is giving me a mixture of the desired pyrido[2,3-d]pyrimidine, the corresponding 4-amino-3-carboxamide, and the 3-carboxylic acid derivative. Why is this happening?

A: This issue stems from the hydrolysis of the nitrile (-CN) group, a common functional group in many pyrido[2,3-d]pyrimidine precursors.[8] Nitriles can be hydrolyzed under both acidic and basic conditions, proceeding first to an amide and then to a carboxylic acid.[9][10]

Causality & Mechanism:

The hydrolysis is a two-step process. The conditions required for the cyclization step (e.g., heating in the presence of acid or base catalysts) are often vigorous enough to induce this unwanted side reaction.[11]

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.[11][12] This forms a protonated amide, which can then be further hydrolyzed to a carboxylic acid and an ammonium ion. This second step is often irreversible as the resulting ammonia is protonated, rendering it non-nucleophilic.[9]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. This pathway generally requires harsher conditions (higher temperatures, longer reaction times) than acid-catalyzed hydrolysis.[9] It is sometimes possible to stop the reaction at the amide stage under milder basic conditions.[9][13]

// Nodes Start [label="2-Aminonicotinonitrile", fillcolor="#F1F3F4", fontcolor="#202124"];

// Desired Pathway Desired_Path [label="Cyclization Reagent\n(e.g., Formamide)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Desired_Product [label="Pyrido[2,3-d]pyrimidine\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Hydrolysis Pathway Hydrolysis_Conditions [label="H₃O⁺ or OH⁻\n(Heat)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Amide [label="2-Aminonicotinamide\n(Amide Byproduct)", fillcolor="#FBBC05", fontcolor="#202124"]; Carboxylic_Acid [label="2-Aminonicotinic Acid\n(Acid Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Desired_Path [label="Desired Reaction", color="#34A853"]; Desired_Path -> Desired_Product;

Start -> Hydrolysis_Conditions [label="Side Reaction:\nPartial Hydrolysis", color="#FBBC05"]; Hydrolysis_Conditions -> Amide;

Amide -> Hydrolysis_Conditions [label="Full Hydrolysis", color="#EA4335"]; Hydrolysis_Conditions -> Carboxylic_Acid; } .dot Caption: Hydrolysis side reactions of nitrile precursors.

Troubleshooting Guide:

ParameterRecommendationRationale
pH Control Avoid strongly acidic or basic conditions if possible. If an acid catalyst is required, use the minimum effective amount.Both extremes promote nitrile hydrolysis. The rate and extent of hydrolysis are highly pH-dependent.[9][10]
Water Content Use anhydrous solvents and reagents.Water is a reactant in the hydrolysis. Minimizing its presence will suppress the side reaction.[11]
Temperature Run the reaction at the lowest possible temperature that allows for efficient cyclization.Hydrolysis is an activated process; lower temperatures will significantly decrease its rate relative to the desired cyclization.
Reaction Time Monitor the reaction closely by HPLC or TLC and stop it as soon as the starting material is consumed.Prolonged heating increases the extent of hydrolysis.[9]
Reagent Choice For cyclizations, consider reagents that do not require harsh acidic or basic conditions, such as using triethyl orthoformate with a catalytic amount of a milder acid.[1]This avoids creating a globally harsh environment that promotes hydrolysis.
Issue 3: Incomplete or Ambiguous Cyclization

Q: My reaction of a substituted 2-aminopyridine with an α,β-unsaturated ester is giving a mixture of the desired cyclic pyrido[1,2-a]pyrimidin-2-one and a linear N-(pyridyl)-β-alanine ester. How can I favor the cyclic product?

(Note: While this example forms a pyrido[1,2-a]pyrimidine, the principle of incomplete cyclization is directly applicable to pyrido[2,3-d]pyrimidine synthesis where an acyclic intermediate must cyclize.)

A: This is a common outcome where the initial Michael addition to form the linear intermediate occurs, but the subsequent intramolecular cyclization is slow or reversible. The final product distribution is a result of the equilibrium between the open-chain and cyclic forms, which is influenced by steric and electronic factors as well as reaction conditions.

Causality & Mechanism:

The reaction proceeds via a reversible Michael addition of the exocyclic amino group of the 2-aminopyridine to the unsaturated ester, forming the linear adduct. This is followed by an intramolecular attack of the ring nitrogen onto the ester carbonyl to form the cyclic product.[14][15]

  • Steric Hindrance: Substituents on the pyridine ring, particularly at the 6-position (adjacent to the ring nitrogen), can sterically hinder the intramolecular cyclization step.[14] In some cases, this can completely prevent the formation of the cyclic product.

  • Reversibility: The cyclization can be reversible. For instance, alcoholysis (cleavage by an alcohol solvent) can convert the cyclic product back into the linear, open-chain form.[14]

  • Basicity: The basicity of the aminopyridine can influence the rate of the initial Michael addition.[14]

Troubleshooting Guide:

ParameterRecommendationRationale
Temperature & Time Increase reaction temperature and/or time.The cyclization step often has a higher activation energy than the initial Michael addition. Providing more thermal energy can drive the reaction towards the thermodynamically favored cyclic product.
Solvent Use a high-boiling, non-nucleophilic solvent like xylene or diphenyl ether.This allows for higher reaction temperatures without the solvent participating in reversible ring-opening reactions (e.g., alcoholysis).
Catalyst A catalytic amount of a strong, non-nucleophilic base (e.g., DBU) or an acid catalyst (e.g., PPA) can promote the cyclization.Catalysts can lower the activation energy for the intramolecular nucleophilic attack, accelerating the ring-closing step.
Water Removal If the cyclization releases water, use a Dean-Stark apparatus to remove it azeotropically.Removing a byproduct of the reaction will shift the equilibrium towards the product side, according to Le Châtelier's principle.
Substrate Design If possible, avoid bulky substituents near the site of cyclization (e.g., the 6-position on the pyridine ring).Steric hindrance is a primary factor that can disfavor or prevent cyclization.[14]

References

Technical Support Center: Optimizing Palladium Catalyst Loading for Aminopyridine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed coupling reactions of aminopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, we address common challenges and provide practical, field-tested advice in a direct question-and-answer format to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with aminopyridines, particularly those with the amino group at the 2-position, often challenging?

The primary difficulty arises from the dual nature of the aminopyridine substrate. The nitrogen atoms of both the pyridine ring and the amino group are Lewis basic and can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively inhibiting or slowing down the catalytic cycle.[1][2][3] Specifically, the 2-amino group can act as a coordinating ligand, potentially deactivating the palladium catalyst or altering its intended reactivity.[4] Furthermore, the electron-donating nature of the amino group can make the oxidative addition of the palladium catalyst to the carbon-halogen bond—often the rate-determining step—more difficult compared to pyridines with electron-withdrawing groups.[4]

Q2: What is a standard starting palladium catalyst loading for aminopyridine coupling reactions?

For initial screening and methods development, a palladium catalyst loading of 1 to 5 mol% is a common and advisable starting point.[4][5] For particularly challenging substrates like many aminopyridines, beginning at the higher end of this range (e.g., 2-5 mol%) is often recommended to ensure the reaction initiates successfully.[4] Once reaction conditions are established, optimization studies should be performed to minimize the catalyst loading. This is crucial for reducing costs, simplifying product purification by lowering residual palladium levels, and improving the overall sustainability of the process.[4]

Q3: How do I select the appropriate palladium catalyst and ligand for my aminopyridine coupling?

There is no universal "best" catalyst, as the optimal choice is highly dependent on the specific coupling partners (e.g., Suzuki, Buchwald-Hartwig) and the exact structure of the aminopyridine. However, for challenging substrates, catalyst systems featuring bulky, electron-rich phosphine ligands have consistently demonstrated superior performance.[4] Ligands such as XPhos, SPhos, and RuPhos are often effective because they promote the critical oxidative addition step and stabilize the active catalytic species.[4] Buchwald-type palladacycle precatalysts are also excellent choices as they often exhibit greater stability and provide sustained catalytic activity.[4]

Q4: What role does the base play in these reactions, and how do I choose the right one?

The base is a critical component of the catalytic cycle with several key functions. It is required to activate the coupling partner (for example, the organoboron species in a Suzuki coupling) and to neutralize the acid generated during the reaction. For many aminopyridine couplings, particularly Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are often necessary.[4][6] In Suzuki reactions, inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[7] The choice of base can significantly impact reaction yield and should be screened during optimization.

Troubleshooting Guide

Issue 1: My reaction is sluggish or stalls completely, resulting in low yield.

This is a common issue when working with aminopyridines. A systematic approach to troubleshooting is essential.

Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield cluster_start cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Conditions cluster_analysis Analysis & Next Steps start Low Yield Observed reagent_quality Verify Reagent Purity (Substrates, Solvent, Base) start->reagent_quality Step 1 catalyst_quality Check Catalyst & Ligand Quality (Age, Storage, Handling) reagent_quality->catalyst_quality catalyst_loading Increase Catalyst Loading (e.g., 2 mol% to 5 mol%) catalyst_quality->catalyst_loading Step 2 ligand_screen Screen Different Ligands (e.g., XPhos, SPhos, RuPhos) catalyst_loading->ligand_screen base_screen Screen Alternative Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) ligand_screen->base_screen temp_increase Increase Reaction Temperature (in 10-20 °C increments) base_screen->temp_increase solvent_screen Screen Different Solvents (e.g., Toluene, Dioxane, THF) temp_increase->solvent_screen monitor_rxn Monitor Reaction by LC-MS/TLC (Identify Byproducts) solvent_screen->monitor_rxn Step 3 byproduct_analysis Analyze Byproduct Formation (Dehalogenation, Homocoupling?) monitor_rxn->byproduct_analysis re_optimize Re-optimize Based on Findings byproduct_analysis->re_optimize success Improved Yield re_optimize->success

Caption: A systematic workflow for troubleshooting low-yielding aminopyridine coupling reactions.

Potential Causes & Solutions:

  • Catalyst Inhibition/Deactivation: The pyridine or amino nitrogen can coordinate to the palladium, inhibiting its activity.[2][3][7]

    • Solution: Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[2][4] These ligands can shield the palladium center and prevent inhibitory coordination.

  • Inactive Catalyst System: The oxidative addition step can be slow, especially for chloro- or electron-rich aminopyridines.

    • Solution: Increase the catalyst loading, sometimes up to 5-10 mol% for very difficult substrates.[4] Also, consider using more active palladacycle precatalysts.[4] Ensure your palladium source is active; for Pd(II) precatalysts like Pd(OAc)₂, ensure conditions are suitable for reduction to the active Pd(0) species.[4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.

    • Solution: Systematically screen these parameters. A solvent screen is often necessary to find the optimal conditions for solubility and reactivity.[4] While higher temperatures can increase reaction rates, be aware that excessively high temperatures can lead to catalyst decomposition.[2]

Issue 2: I am observing significant byproduct formation, such as dehalogenation or homocoupling.

Byproduct formation indicates that undesired reaction pathways are competing with your desired coupling.

Common Byproducts and Mitigation Strategies:

ByproductIdentificationCommon CausesMitigation Strategies
Dehalogenation Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) shows the starting material with a hydrogen replacing the halogen.Presence of water or other protic sources; some bases or solvents acting as hydride sources.[1][5]Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere.[1][5] Screen different bases and solvents.
Homocoupling MS or NMR reveals a biaryl byproduct formed from the coupling partner (e.g., biphenyl from phenylboronic acid).Presence of oxygen, which can oxidize the Pd(0) catalyst; incomplete reduction of a Pd(II) precatalyst.[1]Thoroughly degas all solvents and maintain a strict inert atmosphere.[1][3] Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1]
Protodeboronation The boronic acid is replaced by a proton, leading to an arene byproduct.Often promoted by high temperatures and extended reaction times in aqueous basic conditions.[1][3]Use fresh, high-purity boronic acids or consider more stable boronic esters (e.g., pinacol esters). Keep reaction times as short as possible.[3]

Experimental Protocols

General Protocol for Screening Palladium Catalyst Loading

This protocol provides a general framework for optimizing catalyst loading for a Suzuki-Miyaura coupling of an amino-bromopyridine.

  • Reaction Setup: In an array of oven-dried reaction vials equipped with magnetic stir bars, add the aminobromopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv).[2]

  • Inert Atmosphere: Seal the vials and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1][6]

  • Catalyst and Ligand Addition: Prepare stock solutions of the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the chosen ligand (e.g., SPhos) in a degassed solvent.[2] Add the appropriate volume of the stock solutions to each vial to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

  • Solvent Addition: Add the degassed reaction solvent (e.g., 1,4-dioxane/water mixture) via syringe to each vial.[1][7]

  • Reaction: Place the vials in a preheated aluminum block on a stirrer hotplate set to the desired temperature (typically 80-110 °C).[4][8]

  • Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 16h) by taking small aliquots for analysis by TLC or LC-MS.[6][8]

  • Work-up and Analysis: Once a reaction is deemed complete, cool it to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[1][2] Dry the organic layer, concentrate, and analyze the crude product by ¹H NMR to determine the conversion and yield.

Visualizing the Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting. For a Suzuki coupling, the main steps are:

Suzuki Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (R¹-X) reductive_elimination Reductive Elimination pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate pd_biaryl R¹-Pd(II)L₂-R² transmetalation Transmetalation (R²-B(OR)₂) pd_intermediate->transmetalation transmetalation->pd_biaryl pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product)

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Selective Alkylation of 4,6-Dimethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective alkylation of 4,6-dimethoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective N-alkylation of this compound?

The primary challenge lies in controlling the regioselectivity of the alkylation. This compound possesses two nucleophilic nitrogen atoms: the exocyclic amino group (-NH2) at the 3-position and the endocyclic pyridine ring nitrogen. The pyridine nitrogen is often more nucleophilic, leading to the formation of a pyridinium salt as a major byproduct.[1] This competition between N-alkylation at the amino group and quaternization of the pyridine nitrogen is a common hurdle in the alkylation of aminopyridines.[1]

Q2: Why is my reaction yielding a complex mixture of products or failing to go to completion?

Several factors can contribute to this issue:

  • Competing Nucleophilicity: As mentioned, the pyridine ring nitrogen can compete with the amino group for the alkylating agent, leading to a mixture of the desired N-alkylated product and the pyridinium salt.[1]

  • Over-alkylation: The initially formed secondary amine is often more nucleophilic than the starting primary amine, which can lead to dialkylation, further complicating the product mixture.[2][3][4]

  • Reaction Conditions: The choice of base, solvent, temperature, and alkylating agent all play a critical role. Suboptimal conditions can lead to low conversion rates or the formation of side products.

Q3: How do the methoxy groups at the 4- and 6-positions influence the reaction?

The two methoxy groups are electron-donating, which increases the electron density of the pyridine ring.[5] This enhanced electron density makes the ring more susceptible to electrophilic attack, but more importantly in this context, it increases the basicity and nucleophilicity of the pyridine nitrogen, exacerbating the challenge of selective N-alkylation at the 3-amino position.

Q4: What is the most common side product, and how can I identify it?

The most common side product is the N-alkylated pyridinium salt, formed by the alkylation of the pyridine ring nitrogen. This can be identified using spectroscopic methods such as NMR. In the ¹H NMR spectrum, the formation of the pyridinium salt will result in a significant downfield shift of the pyridine ring protons. High-Resolution Mass Spectrometry (HRMS) can also confirm the mass of the quaternized product.

Q5: Are there any recommended protecting group strategies to improve selectivity?

Yes, protecting the 3-amino group is a viable strategy. The use of a tert-butoxycarbonyl (Boc) group is a common approach.[1][6] The Boc group can be introduced to protect the amino functionality, allowing for selective alkylation at other positions if desired, or it can be used to modulate the reactivity of the amine itself. After the desired transformation, the Boc group can be readily removed under acidic conditions.[6]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the selective alkylation of this compound.

Problem 1: Low Yield of the Desired N-Alkylated Product
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficiently strong base Use a stronger base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or n-butyllithium (n-BuLi).[1]A strong base is required to deprotonate the amino group, increasing its nucleophilicity and favoring attack on the alkylating agent over the pyridine nitrogen.
Suboptimal solvent Screen a variety of solvents. Aprotic polar solvents like DMF or DMSO can be effective.[1] The choice of solvent can influence the solubility of reactants and the reactivity of the nucleophile.[7]The solvent can affect the solvation of the amine and the base, thereby influencing the reaction rate and selectivity.
Low reaction temperature Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.Higher temperatures can overcome the activation energy barrier for the reaction, leading to a faster reaction rate.
Poor quality of reagents Ensure the use of high-purity starting materials and freshly distilled solvents.Impurities can interfere with the reaction, leading to side products and lower yields.
Problem 2: Poor Regioselectivity (High percentage of pyridinium salt)
Potential Cause Troubleshooting Steps Scientific Rationale
Direct alkylation without activation Employ a protecting group strategy. Protect the 3-amino group with a Boc group before alkylation, followed by deprotection.[1][6]Protecting the amino group prevents its reaction, allowing for other transformations. Alternatively, activation of the amine can enhance its nucleophilicity.
Highly reactive alkylating agent Use a less reactive alkylating agent. For example, an alkyl bromide might be less reactive than an alkyl iodide.A less reactive electrophile can allow for greater discrimination between the two nitrogen nucleophiles.
Inappropriate base The choice of base is crucial. A very strong base that completely deprotonates the amine can enhance its nucleophilicity relative to the pyridine nitrogen.[1]The resulting amide anion is a much stronger nucleophile than the neutral amine.
Problem 3: Formation of Dialkylated Product
Potential Cause Troubleshooting Steps Scientific Rationale
Excess alkylating agent Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent.Limiting the amount of the alkylating agent reduces the likelihood of the mono-alkylated product reacting further.
Prolonged reaction time Monitor the reaction closely by TLC or LC-MS and quench the reaction once the starting material is consumed.Over-alkylation is a consecutive reaction; stopping the reaction at the optimal time is key to maximizing the yield of the mono-alkylated product.
High reaction temperature Perform the reaction at a lower temperature.Lower temperatures can help to control the rate of the second alkylation, which may have a higher activation energy.
Problem 4: Difficulty in Product Purification
Potential Cause Troubleshooting Steps Scientific Rationale
Similar polarity of products and byproducts Optimize the chromatographic conditions. A gradient elution on silica gel chromatography may be necessary. Consider using a different stationary phase if separation is still challenging.The structural similarity between the desired product, starting material, and byproducts can make separation difficult.
Formation of pyridinium salt The pyridinium salt is ionic and will have very different solubility and chromatographic behavior. It can often be removed by an aqueous wash if the desired product is soluble in an organic solvent.Exploiting the difference in polarity and solubility is a key purification strategy.

III. Experimental Protocols

Protocol 1: N-Monoalkylation using a Strong Base

This protocol is a general guideline and may require optimization for specific alkylating agents.

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq.) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Alkylation via Boc-Protection and Deprotection

This two-step protocol enhances selectivity for mono-alkylation.

Step A: Boc-Protection

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base such as triethylamine (TEA, 1.2 eq.) or 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Reaction: Stir the mixture at room temperature for 2-12 hours until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Concentrate the reaction mixture and purify the residue by column chromatography to obtain the N-Boc protected amine.

Step B: Alkylation and Deprotection

  • Alkylation: Follow the procedure in Protocol 1 using the N-Boc protected amine as the starting material.

  • Deprotection: After purification of the N-alkylated, N-Boc protected intermediate, dissolve it in a suitable solvent (e.g., DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-4 hours.

  • Work-up: Quench the reaction by the addition of a saturated sodium bicarbonate solution until the pH is basic. Extract with an organic solvent, dry, and concentrate to yield the desired N-alkylated product.

IV. Visualizations

Reaction Scheme: Competing N-Alkylation Pathways

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Start This compound + R-X PathA N-Alkylation (Desired Reaction) Start->PathA Base, Solvent PathB Pyridine Quaternization (Side Reaction) Start->PathB Base, Solvent ProductA N-Alkyl-4,6-dimethoxypyridin-3-amine PathA->ProductA ProductB Pyridinium Salt PathB->ProductB

Caption: Competing pathways in the alkylation of this compound.

Troubleshooting Workflow: Low Product Yield

G Start Low Yield of N-Alkylated Product CheckBase Is the base strong enough? (e.g., NaH, t-BuOK) Start->CheckBase CheckSolvent Is the solvent appropriate? (e.g., DMF, DMSO) CheckBase->CheckSolvent Yes IncreaseBaseStrength Use a stronger base CheckBase->IncreaseBaseStrength No CheckTemp Is the reaction temperature optimal? CheckSolvent->CheckTemp Yes ScreenSolvents Screen different solvents CheckSolvent->ScreenSolvents No CheckReagents Are the reagents of high purity? CheckTemp->CheckReagents Yes OptimizeTemp Optimize reaction temperature CheckTemp->OptimizeTemp No PurifyReagents Use purified reagents and dry solvents CheckReagents->PurifyReagents No

References

Technical Support Center: Selective Mono-N-Alkylation of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of aminopyridine alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of polyalkylation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in the context of aminopyridine substrates, and why is it so prevalent?

A1: Polyalkylation is the undesired formation of di- or tri-alkylated aminopyridine products when the goal is to synthesize a mono-alkylated derivative. This occurs because the exocyclic amino group of the aminopyridine acts as a nucleophile, attacking an alkylating agent (e.g., an alkyl halide). The critical issue is that the introduction of the first alkyl group, which is electron-donating, increases the electron density on the nitrogen atom. This, in turn, enhances the nucleophilicity of the newly formed secondary amine, making it more reactive than the starting primary amine.[1][2][3] Consequently, the mono-alkylated product often competes effectively with the starting material for the remaining alkylating agent, leading to a mixture of products and reduced yield of the desired compound.[3]

Q2: What are the primary strategies to control or prevent polyalkylation of aminopyridines?

A2: There are three main pillars for controlling selectivity in aminopyridine alkylation:

  • Kinetic and Stoichiometric Control: This involves manipulating reaction conditions to favor the reaction of the starting material over the mono-alkylated product.

  • Protecting Group Strategy: This is a robust chemical approach where the reactive amino group is temporarily masked to prevent over-alkylation.

  • Alternative Synthetic Routes: These methods circumvent the direct alkylation of the amino group by employing different reaction mechanisms that inherently favor mono-substitution.

Each of these strategies has its own set of advantages and is suited for different experimental contexts. The choice of strategy will depend on the specific substrate, the desired scale of the reaction, and the available reagents.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: My reaction produces a mixture of mono-, di-, and sometimes tri-alkylated products, with low yield of the desired mono-alkylated compound.

This is the most common problem and directly points to the increased reactivity of the mono-alkylated product. Here’s a systematic approach to troubleshoot this issue:

The most reliable method to ensure mono-alkylation is to use a protecting group on the exocyclic amino group. The tert-Butoxycarbonyl (Boc) group is a widely used and effective choice.[4][5]

Mechanism of Action: The Boc group is an electron-withdrawing group that temporarily converts the amine into a carbamate. This significantly reduces the nucleophilicity of the nitrogen atom, effectively preventing a second alkylation event. Following the alkylation of the pyridine ring nitrogen (if desired) or other transformations, the Boc group can be cleanly removed under acidic conditions to reveal the mono-alkylated amine.[5]

Experimental Protocol: N-Boc Protection of 4-Aminopyridine [4]

  • Reaction Setup: To a solution of di-tert-butyl dicarbonate (Boc)₂O (3 mmol) in acetonitrile (3 cm³) at room temperature, slowly add 4-aminopyridine (3 mmol).

  • Reaction: Allow the mixture to stir for 3 hours at room temperature.

  • Work-up: Evaporate the solvent under reduced pressure. The resulting crude 4-[N-(tert-butoxycarbonyl)amino]pyridine can often be used in the next step without further purification.

  • Alkylation: The protected aminopyridine can then be subjected to alkylation conditions. For instance, using an electrogenerated acetonitrile anion provides a mild and high-yielding method for alkylation.[4]

  • Deprotection: The Boc group is typically removed by treatment with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[5]

Diagram: Protecting Group Strategy Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Mono-Alkylation cluster_2 Step 3: Deprotection Aminopyridine Aminopyridine Boc_Protection N-Boc-Aminopyridine Aminopyridine->Boc_Protection +(Boc)2O Alkylation Alkylated N-Boc-Aminopyridine Boc_Protection->Alkylation + Alkyl Halide, Base Deprotection Mono-alkylated Aminopyridine Alkylation->Deprotection + Acid (e.g., TFA) start start->Aminopyridine

Caption: Workflow for selective mono-alkylation using a Boc protecting group.

An excellent alternative to direct alkylation with alkyl halides is reductive amination. This method involves the reaction of the aminopyridine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding amine. A particularly mild and effective variation uses a carboxylic acid and a reducing agent like sodium borohydride.[6]

Mechanism of Action: This reaction is inherently chemoselective for mono-alkylation of primary amines under mild conditions.[6] The in-situ formation and reduction of the imine intermediate avoids the direct use of highly reactive alkylating agents and the associated problem of over-alkylation.

Experimental Protocol: N-Monoalkylation via Reductive Amination [6]

  • Reaction Setup: In a suitable flask, mix the aminopyridine and a carboxylic acid in a solvent like THF.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the mixture over a period of 30 minutes.

  • Reaction: Stir the mixture for 0.5 to 2 hours. The progress of the reaction can be monitored by GC-MS.

  • Work-up: Perform a standard aqueous work-up to isolate the product.

Reaction Conditions Comparison

Carboxylic AcidTemperature (°C)Result
Acetic, Propanoic, Butanoic40-50High yields of mono-alkylated product
Formic, Trifluoroacetic15-20Moderate yields due to higher reactivity

Data adapted from Tian, Z.-Z., et al. (2011).[6]

Issue 2: Alkylation is occurring on the pyridine ring nitrogen instead of, or in addition to, the exocyclic amino group.

Aminopyridines possess two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic pyridine ring nitrogen. Direct alkylation can often lead to the formation of pyridinium salts, especially with 4-aminopyridine where the pyridine nitrogen is typically more nucleophilic.[4]

The relative nucleophilicity of the two nitrogen atoms can be influenced by the reaction conditions. In acidic conditions, the more basic pyridine nitrogen will be protonated, rendering it non-nucleophilic and directing alkylation to the exocyclic amino group. However, this can also protonate the amino group, reducing its reactivity. Careful control of pH is therefore crucial. The choice of solvent can also play a role in modulating the reactivity of the different nitrogen atoms.

As described in Solution 1.1, protecting the exocyclic amino group with a group like Boc is a highly effective way to direct reactivity. Once the amino group is protected as a less nucleophilic carbamate, any subsequent alkylation will be directed to the pyridine ring nitrogen if that is the desired outcome. If alkylation of the amino group is the goal, the protection strategy allows for this to be achieved selectively after the initial protection step, followed by deprotection.

Diagram: Decision Tree for Preventing Polyalkylation

G Start Polyalkylation Observed? HighSelectivity Is mono-alkylation the primary goal? Start->HighSelectivity ProtectingGroup Use Protecting Group (e.g., Boc) ReductiveAmination Use Reductive Amination Stoichiometry Adjust Stoichiometry & Conditions ComplexSubstrate Is the substrate complex or sensitive? ComplexSubstrate->ProtectingGroup Yes ComplexSubstrate->ReductiveAmination No HighSelectivity->ComplexSubstrate SimpleSubstrate Is the substrate simple and robust? HighSelectivity->SimpleSubstrate No SimpleSubstrate->Stoichiometry

Caption: Decision-making workflow for selecting a strategy to prevent polyalkylation.

Advanced Strategies for Selective Mono-Alkylation

For challenging substrates or when traditional methods fail, more advanced techniques can be employed.

Self-Limiting Alkylation of N-Aminopyridinium Salts

A novel approach involves the use of N-aminopyridinium salts as ammonia surrogates.[1][2][7] This method overcomes the classical challenges of amine alkylation. The process involves an initial N-arylation or N-alkylation of an N-aminopyridinium salt, followed by an in-situ depyridylation, which provides access to secondary amines. The alkylation occurs via transient pyridinium ylide intermediates, which provides a "self-limiting" character to the reaction, thus preventing over-alkylation.[1][2][7] This method is particularly powerful for accessing structurally complex secondary amines.

References

Technical Support Center: Stability of 4,6-Dimethoxypyridin-3-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-Dimethoxypyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound in solution. By understanding the factors that influence its degradation, you can ensure the integrity and reproducibility of your experiments.

Introduction: The Chemical Nature of this compound

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

Q2: What is the optimal pH range for storing solutions of this compound?

A2: While specific data for this compound is not extensively published, related aminopyridines show pH-dependent stability.[5] Generally, neutral to slightly acidic conditions are preferable. Highly acidic or alkaline conditions can promote hydrolysis or other degradation pathways.[4][6] It is recommended to perform a pH stability profile for your specific application and buffer system.

Q3: How should I store solutions of this compound?

A3: For optimal stability, solutions should be stored in a cool, dark place, preferably refrigerated (2-8 °C) or frozen (-20 °C or -70 °C).[7] Use amber vials or wrap containers in aluminum foil to protect from light. It is also advisable to purge the headspace of the container with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Q4: Can I expect color changes in the solution if the compound degrades?

Troubleshooting Guide

Here we address specific issues you might encounter during your experiments and provide actionable solutions.

Issue 1: My solution of this compound has turned brown after a few days at room temperature.

  • Solution:

    • Preparation: Prepare solutions fresh whenever possible. If storage is necessary, use a high-purity solvent and deoxygenate it by sparging with nitrogen or argon before dissolving the compound.

    • Storage: Store the solution in a tightly sealed container, with the headspace purged with inert gas. Protect from light by using amber glass vials or wrapping the container in foil. Store at a reduced temperature (e.g., 4°C).[7]

    • Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but this should be validated to ensure it does not interfere with your downstream experiments.

Issue 2: I am seeing unexpected peaks in my HPLC analysis of a stored solution.

  • Probable Cause: The appearance of new peaks indicates the formation of degradation products. Common degradation pathways for similar compounds include oxidation of the amino group or the pyridine ring nitrogen, and potentially photolytic degradation if exposed to light.[2][4]

  • Solution:

    • Forced Degradation Study: To identify the potential degradation products, a forced degradation study is recommended.[9][10] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate degradants.

    • Analytical Method Validation: Ensure your analytical method (e.g., HPLC) is "stability-indicating." This means the method should be able to separate the intact parent compound from all potential degradation products.[11]

    • Structure Elucidation: The unexpected peaks can be characterized using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the degradation products and propose their structures.[11]

Issue 3: The biological activity of my compound in solution seems to decrease over time.

  • Probable Cause: A loss of potency is a direct consequence of the degradation of the active pharmaceutical ingredient (API). The degradation products may be inactive or have a different activity profile.

  • Solution:

    • Quantitative Analysis: Regularly perform quantitative analysis (e.g., using a validated HPLC method with a reference standard) to determine the concentration of the intact this compound in your stock and working solutions.

    • Optimize Formulation: If working towards a final product, consider formulation strategies to enhance stability, such as the use of different solvents, buffer systems, or the inclusion of excipients that improve stability. For instance, studies on similar compounds have shown that the salt form can be more stable than the free base under oxidative stress.[2]

Experimental Protocols

Protocol 1: Basic Stability Assessment using HPLC-UV

This protocol outlines a simple experiment to assess the short-term stability of this compound under different common laboratory conditions.

Objective: To evaluate the stability of the compound in solution when exposed to ambient light/darkness and room temperature/refrigeration.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., methanol or acetonitrile/water mixture)

  • Amber and clear glass vials with screw caps

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Aliquot the stock solution into four sets of vials:

    • Set A: Clear vials, stored at room temperature on the benchtop (exposed to light).

    • Set B: Amber vials, stored at room temperature.

    • Set C: Clear vials, stored in a refrigerator (4°C).

    • Set D: Amber vials, stored in a refrigerator (4°C).

  • Immediately analyze an aliquot from the freshly prepared stock solution (T=0) by HPLC-UV to determine the initial peak area of the parent compound.

  • Analyze aliquots from each set of vials at specified time points (e.g., 24, 48, 72 hours, and 1 week).

  • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

Data Presentation:

ConditionStorage Time (hours)% Remaining Parent CompoundObservations (e.g., color change)
Set A (Clear, RT) 0100Colorless
24
48
Set B (Amber, RT) 0100Colorless
24
48
Set C (Clear, 4°C) 0100Colorless
24
48
Set D (Amber, 4°C) 0100Colorless
24
48
Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC-UV/DAD (Purity & Degradation Profile) Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C in solution) Thermal->HPLC Photo Photolytic Stress (ICH Q1B conditions) Photo->HPLC LCMS LC-MS (Identification of Degradants) HPLC->LCMS Characterize unknowns Method Validation of Stability- Indicating Method HPLC->Method Pathway Elucidation of Degradation Pathways LCMS->Pathway DS Drug Substance (this compound) DS->Acid DS->Base DS->Oxidation DS->Thermal DS->Photo

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Based on the chemistry of aminopyridines, the following degradation pathways are plausible for this compound, particularly under oxidative stress.

Degradation_Pathways Parent This compound N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide Oxidation [O] Nitro Nitro-pyridine Derivative Parent->Nitro Oxidation [O] Polymer Polymeric Byproducts Parent->Polymer Oxidation / Photolysis Hydrolysis Hydrolysis Product (e.g., loss of methoxy group) Parent->Hydrolysis Acid/Base

References

Recrystallization solvent systems for purifying aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on selecting solvent systems and troubleshooting the recrystallization of 2-, 3-, and 4-aminopyridine. My aim is to combine established principles with field-proven insights to help you achieve the highest purity for your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key principles for selecting a recrystallization solvent for aminopyridines?

The ideal recrystallization solvent for aminopyridines hinges on the principle of differential solubility. The chosen solvent should exhibit high solubility for the aminopyridine at elevated temperatures and low solubility at lower temperatures.[1] This temperature-dependent solubility gradient is the driving force for crystal formation upon cooling.

Given that aminopyridines possess both a polar amino group and a moderately polar aromatic pyridine ring, solvents of intermediate to high polarity are generally good starting points. The "like dissolves like" principle is a useful guide; polar compounds tend to dissolve well in polar solvents.[2] However, a perfect polarity match can lead to high solubility even at room temperature, resulting in poor recovery. Therefore, a solvent with a slightly different polarity profile is often optimal.

Key solvent characteristics to consider include:

  • Solubility Profile: The aminopyridine should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Boiling Point: The solvent's boiling point should be high enough to provide a significant solubility difference but not so high that it is difficult to remove from the crystals. It should also be lower than the melting point of the aminopyridine to prevent "oiling out".

  • Inertness: The solvent must not react with the aminopyridine.

  • Safety: Less toxic and environmentally benign solvents should always be prioritized. For example, while benzene was historically used, safer alternatives like toluene or ethanol/water mixtures are now preferred.[3]

Q2: Can I use a mixed solvent system for aminopyridine recrystallization?

Absolutely. Mixed solvent systems are particularly useful when no single solvent meets all the recrystallization criteria.[4] This technique, also known as solvent/antisolvent recrystallization, is highly effective for aminopyridines.

The process involves dissolving the aminopyridine in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent or "antisolvent" (in which the aminopyridine is sparingly soluble) is added dropwise until the solution becomes turbid.[4] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Common mixed solvent systems for aminopyridines include:

  • Ethanol/water

  • Methanol/water

  • Acetone/water

  • Toluene/heptane

Q3: My aminopyridine sample is colored. How can I remove the color during recrystallization?

Colored impurities are common in amine-containing compounds due to oxidation and other side reactions. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[5][6] The highly porous surface of the charcoal adsorbs the colored impurities.

Caution: Use activated charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.[7] Also, never add charcoal to a boiling solution, as it can cause violent bumping.[5]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of aminopyridines and provides actionable solutions.

Problem 1: My aminopyridine is "oiling out" instead of crystallizing.

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[7] This is a frequent issue with aminopyridines, especially if the compound is significantly impure, which lowers its melting point.

Causality & Solution:

  • High Solute Concentration: The concentration of the aminopyridine in the solution may be too high.

    • Solution: Reheat the mixture and add more of the "good" solvent until the oil redissolves. Then, allow it to cool more slowly.[8]

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over crystals.

    • Solution: Ensure a slow cooling rate. You can achieve this by leaving the flask on a cooling hot plate or insulating it to slow heat loss.[9]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the impure aminopyridine.

    • Solution: Select a lower-boiling solvent or modify the solvent system. For mixed solvents, adjusting the ratio of the "good" and "poor" solvents can be effective.[10]

Problem 2: No crystals are forming, even after cooling.

This is a common problem, often due to supersaturation or using an excessive amount of solvent.

Causality & Solution:

  • Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it thermodynamically should at that temperature. Crystal nucleation requires an initiation point.

    • Solution 1: Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.[9]

    • Solution 2: Seeding: If you have a small crystal of the pure aminopyridine, add it to the solution to induce crystallization.[11]

  • Too Much Solvent: If an excessive volume of solvent was used, the solution might not be saturated enough for crystals to form upon cooling.

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.[9]

Problem 3: The recrystallization yield is very low.

A low yield can be frustrating, but it often points to specific procedural missteps.

Causality & Solution:

  • Excessive Solvent: As mentioned above, using too much solvent will leave a significant amount of your product in the mother liquor.[8]

    • Solution: Before discarding the filtrate, test it by evaporating a small amount. If a significant residue remains, you can try to recover more product by concentrating the filtrate and cooling it again for a second crop of crystals.

  • Premature Crystallization: If crystals form during hot filtration, they will be lost with the insoluble impurities.

    • Solution: Ensure the funnel and filter paper are pre-heated with hot solvent vapors. Using a stemless funnel can also help prevent clogging.[7]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals on the filter.

Data Presentation: Solvent Selection for Aminopyridines

The following table summarizes the solubility of aminopyridine isomers in common laboratory solvents, providing a starting point for your recrystallization experiments.

Aminopyridine IsomerSolventSolubility at Room TemperatureSolubility at Elevated TemperatureRecommended Use
2-Aminopyridine WaterSparingly solubleSolubleGood for single solvent or mixed systems
EthanolSolubleVery SolubleGood "good" solvent for mixed systems[12]
TolueneSparingly solubleSolubleGood single solvent, safer than benzene
Heptane/HexaneInsolubleSparingly solubleGood "poor" solvent for mixed systems[12]
3-Aminopyridine WaterVery soluble[13][14]Very SolubleGenerally not ideal for single solvent use
BenzeneSoluble[13]Very SolubleHistorically used, but toxic. Toluene is a better alternative.
EthanolSoluble[15]Very SolubleGood "good" solvent for mixed systems
Diethyl EtherSparingly solubleSolubleCan be used, but low boiling point is a challenge
Chloroform/Pet Ether--A cited system for crystallization[13]
4-Aminopyridine WaterSoluble (112 g/L at 20°C)[16][17]Very SolubleCan be used, but high solubility may lead to low yields
EthanolVery soluble[16]Very SolubleGood "good" solvent for mixed systems[18]
AcetoneSoluble[16][19]Very SolubleGood "good" solvent for mixed systems
TolueneSparingly solubleSolubleGood single solvent choice
LigroinSlightly soluble[16][17]Sparingly solubleGood "poor" solvent for mixed systems

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 4-Aminopyridine using Toluene
  • Dissolution: In a fume hood, place the crude 4-aminopyridine in an Erlenmeyer flask with a stir bar. Add a minimal amount of toluene and heat the mixture to a gentle boil with stirring. Continue adding hot toluene dropwise until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, or if decolorizing charcoal was used, perform a hot gravity filtration. Preheat a stemless funnel and fluted filter paper by passing hot toluene vapor through them. Pour the hot solution through the filter into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for 15-20 minutes.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization of 3-Aminopyridine using Ethanol and Water
  • Dissolution: Place the crude 3-aminopyridine in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid.

  • Addition of Anti-solvent: While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Aminopyridine dissolve Dissolve in minimum hot solvent start->dissolve hot_filt Hot Gravity Filtration (if impurities or charcoal present) dissolve->hot_filt cool Slow Cooling to Room Temperature hot_filt->cool ice_bath Ice Bath Cooling cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Crystals wash->dry end end dry->end Pure Aminopyridine

Caption: General workflow for the recrystallization of aminopyridines.

Troubleshooting_Tree start Recrystallization Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Form? low_yield Low Yield? sol1 Reheat & Add More 'Good' Solvent oiling_out->sol1 sol2 Ensure Slow Cooling oiling_out->sol2 sol3 Change Solvent System oiling_out->sol3 sol4 Scratch Flask with Glass Rod no_crystals->sol4 sol5 Add a Seed Crystal no_crystals->sol5 sol6 Boil Off Excess Solvent no_crystals->sol6 sol7 Concentrate Mother Liquor low_yield->sol7 sol8 Pre-heat Filtration Apparatus low_yield->sol8 sol9 Wash Crystals with Ice-Cold Solvent low_yield->sol9

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Schiff Base Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for one of the most common yet deceptively complex reactions in synthetic chemistry: the formation of Schiff bases (imines). Low conversion rates are a frequent challenge, often stemming from the reaction's reversible nature. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. Our focus is on providing not just solutions, but a deep, mechanistic understanding to empower your synthetic strategies.

I. Foundational Issues: Reaction Equilibrium and Water

Question: My Schiff base reaction is not going to completion, and I'm seeing significant amounts of starting material in my analysis. What is the most likely cause?

Answer: The most common culprit for low conversion in Schiff base formation is the reversible nature of the reaction. The condensation of a primary amine with an aldehyde or ketone produces an imine and a molecule of water.[1][2][3] This equilibrium can lie unfavorably, allowing the product water to hydrolyze the imine back to the starting materials.[4][5]

To achieve high conversion, you must actively shift the equilibrium toward the product side. The most effective strategy for this is the removal of water as it is formed.[1][6]

II. Troubleshooting Guide: The Four Pillars of Optimization

This section is designed as a practical, hands-on guide to systematically troubleshoot and optimize your Schiff base synthesis.

FAQ 1: How can I effectively remove water from my reaction?

Answer: The choice of water removal method depends on your reaction scale, solvent, and temperature. Here are the most common and effective techniques:

  • Azeotropic Distillation (Dean-Stark Apparatus): This is a highly effective method for reactions run at reflux in a solvent that forms an azeotrope with water (e.g., toluene, benzene).[7] The water is physically removed from the reaction mixture, decisively driving the equilibrium forward.[6]

  • Dehydrating Agents: For reactions at room temperature or with solvents that do not form a suitable azeotrope, chemical desiccants are excellent options.

    • Molecular Sieves (3Å or 4Å): These are porous aluminosilicates that trap water molecules within their structure. They are generally inert and can be added directly to the reaction flask.[6][7] Activated 4Å molecular sieves are a common choice.

    • Anhydrous Salts: Anhydrous salts like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be used to sequester water.[6][7] Ensure they are freshly dried before use.

  • Reactive Water Scavengers: Reagents like tetraethyl orthosilicate (TEOS or Si(OEt)₄) or trimethyl orthoformate react with water to form non-interfering byproducts.[1][8]

Method Principle Typical Solvents Advantages Considerations
Dean-Stark Apparatus Azeotropic distillationToluene, Benzene, HeptaneHighly efficient, continuous removalRequires reflux temperatures, solvent choice is critical
Molecular Sieves AdsorptionDichloromethane, THF, Ethanol, MethanolVersatile, works at various temperaturesMust be activated (dried) before use
Anhydrous MgSO₄/Na₂SO₄ Hydrate formationDichloromethane, THF, Ethyl AcetateInexpensive, readily availableCan be less efficient than sieves, may clump
Reactive Scavengers Chemical reactionAprotic solventsVery effectiveStoichiometric use required, byproducts must be removed
FAQ 2: My reaction is still slow even with water removal. Should I use a catalyst, and what is the optimal pH?

Answer: Yes, catalysis is crucial, and pH control is the key to effective catalysis in Schiff base formation. The reaction is typically acid-catalyzed.[9][10] However, the pH must be carefully controlled in a "Goldilocks" zone, generally mildly acidic (around pH 4-6).[10][11][12][13]

Here's the mechanistic reasoning:

  • At Neutral or High pH: The initial nucleophilic attack of the amine on the carbonyl is possible, but the subsequent dehydration of the carbinolamine intermediate is slow because the hydroxyl group is a poor leaving group.[11][12]

  • At Very Low pH (Strongly Acidic): The acid will protonate the amine starting material, rendering it non-nucleophilic.[10][12] This slows down or completely halts the initial addition step.

  • At Optimal Mildly Acidic pH: There is a sufficient concentration of acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. The acid also protonates the hydroxyl group of the carbinolamine intermediate, turning it into a good leaving group (water) and facilitating the final dehydration step to form the imine.[4][14]

Commonly used acid catalysts include:

  • Glacial Acetic Acid[15][16]

  • p-Toluenesulfonic acid (p-TsOH)[7]

  • Lewis acids such as Erbium(III) triflate or Magnesium perchlorate[17]

Experimental Protocol: Small-Scale pH Optimization
  • Setup: Prepare several small-scale reactions (e.g., 0.1 mmol) in parallel vials.

  • Catalyst Addition: To each vial, add a different amount of a stock solution of acetic acid in the reaction solvent to achieve a range of catalyst loadings (e.g., 0.01, 0.05, 0.1, 0.5 equivalents).

  • Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC) or LC-MS at set time intervals (e.g., 1h, 2h, 4h).

  • Analysis: Identify the condition that provides the fastest conversion to the product with minimal side-product formation.

FAQ 3: I'm seeing multiple spots on my TLC plate and my final NMR shows impurities. What are common side reactions?

Answer: Besides unreacted starting materials, several side reactions can lead to impurities:

  • Aldol Condensation: Aldehydes with alpha-hydrogens can undergo self-condensation, especially under inappropriate pH conditions.[4]

  • Polymerization: Some aldehydes, particularly aliphatic ones, are prone to polymerization.[4]

  • Hydrolysis of Product: If purification methods are not anhydrous, the Schiff base can hydrolyze back to the starting materials.[4][18] This is often the source of aldehyde or amine peaks in the final NMR spectrum.[19]

  • Instability on Silica Gel: The acidic nature of standard silica gel can sometimes cause hydrolysis of sensitive imines during column chromatography. Using neutral alumina or a deactivated silica gel can mitigate this issue.[18]

Troubleshooting Workflow for Purity Issues

G start Low Purity Observed (TLC / NMR) check_sm Starting Materials (SM) Present in NMR? start->check_sm side_products Other Spots on TLC? start->side_products hydrolysis Product Hydrolysis check_sm->hydrolysis Yes, after workup incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_reaction Side Reaction Occurred side_products->side_reaction Yes purification_issue Purification Method Causing Degradation? hydrolysis->purification_issue optimize_rxn Action: Optimize Reaction (See FAQs 1 & 2) incomplete_rxn->optimize_rxn check_ph Action: Check pH (See FAQ 2) side_reaction->check_ph optimize_purification Action: Modify Purification - Use neutral alumina - Ensure anhydrous conditions - Recrystallize instead of column purification_issue->optimize_purification

Caption: Workflow for diagnosing purity issues.

FAQ 4: How do I know if my reactants or reaction conditions are the problem?

Answer: The quality of your starting materials and the physical conditions of the reaction are fundamental.[20][21][22]

Reactant Quality:

  • Purity: Use freshly purified aldehydes and amines. Aldehydes can oxidize to carboxylic acids upon storage, and amines can absorb water and carbon dioxide from the air. Verify purity by NMR or other appropriate methods before starting.[15]

  • Steric Hindrance: Bulky groups near the carbonyl or amine can significantly slow down the reaction. In such cases, higher temperatures and longer reaction times may be necessary.

  • Electronic Effects: Electron-withdrawing groups on the aldehyde can make the carbonyl carbon more electrophilic and speed up the initial attack. Conversely, electron-donating groups on the amine increase its nucleophilicity.[4]

Reaction Conditions:

  • Temperature: Increasing the temperature generally increases the reaction rate.[21][23] For many Schiff base formations, refluxing is common. However, for sensitive molecules, high temperatures can lead to decomposition.[15][18]

  • Concentration: Higher concentrations of reactants can increase the rate of the bimolecular reaction.[22] However, be mindful of solubility limits.

  • Solvent: Polar solvents like ethanol or methanol are commonly used as they can dissolve the reactants and stabilize intermediates.[15][24] Aprotic solvents like dichloromethane or THF are also effective, especially when using dehydrating agents.[6][25]

III. Summary and Key Takeaways

Low conversion in Schiff base formation is a common but solvable problem. A systematic approach focusing on the core chemical principles is key to success.

  • Drive the Equilibrium: The reaction is reversible. Water removal is non-negotiable for high yields.

  • Control the pH: Use a mild acid catalyst to find the optimal balance between activating the carbonyl and not deactivating the amine.

  • Ensure Reagent Quality: Impure starting materials will lead to impure products and low yields.

  • Optimize Conditions: Systematically adjust temperature, time, and concentration.

  • Monitor Your Reaction: Use TLC or another appropriate technique to track the reaction's progress and identify when it has reached completion.[2][15]

By addressing these factors, you can effectively troubleshoot and optimize your Schiff base syntheses, transforming low conversion rates into high yields of your desired product.

References

Technical Support Center: Scaling Up 4,6-Dimethoxypyridin-3-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 4,6-Dimethoxypyridin-3-amine. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot plant or full-scale manufacturing. This compound serves as a crucial building block in the development of complex pharmaceuticals and agrochemicals, most notably as a precursor to pyrido[2,3-d]pyrimidine systems found in many bioactive compounds.[1][2]

Scaling up this process introduces challenges related to reaction control, safety, and purification that may not be apparent at the bench. This guide provides practical, in-depth answers to common questions and troubleshooting scenarios you may encounter.

Overview of the Primary Synthetic Route

A robust and widely adopted method for producing this compound involves a two-step sequence: the regioselective nitration of a 2,4-dimethoxypyridine precursor, followed by the reduction of the resulting nitro-intermediate.[2] This pathway is favored for its straightforward approach and relatively accessible starting materials.

G Start Starting Material: 2,4-Dimethoxypyridine Nitration Step 1: Regioselective Nitration Start->Nitration Nitrating Agent (e.g., HNO₃ / H₂SO₄ or HNO₃ / TFAA) Intermediate Intermediate: 4,6-Dimethoxy-3-nitropyridine Nitration->Intermediate Reduction Step 2: Reduction of Nitro Group Intermediate->Reduction Reducing Agent (e.g., H₂ / Pd-C) Product Final Product: This compound Reduction->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Caption: A typical two-step synthesis workflow for this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues organized by the stage of the synthesis.

Starting Material & Reagent Preparation

Q: What are the critical quality attributes for the 2,4-dimethoxypyridine starting material? A: The purity of your starting material is paramount for a successful and clean reaction. Key attributes to verify are:

  • Purity: Aim for >98% purity as determined by GC or HPLC. Lower purity can introduce side reactions and complicate purification.

  • Isomeric Purity: Ensure the absence of other dimethoxypyridine isomers. These can lead to the formation of undesired nitro-isomers that may be difficult to separate from the target intermediate.

  • Water Content: Keep water content low (<0.1%). Excess water can dilute the nitrating agent, reducing its effectiveness and potentially leading to incomplete reactions.

Q: What are the best practices for safely preparing a nitrating mixture (e.g., HNO₃/H₂SO₄)? A: Preparing mixed acid is a high-hazard operation that must be performed with extreme caution.

  • Use a Chilled Reactor: The vessel should be clean, dry, and equipped with efficient cooling and agitation.

  • Order of Addition: Always add nitric acid slowly to sulfuric acid , never the other way around. This ensures the bulk of the mixture can absorb the heat generated.

  • Temperature Control: Maintain a low temperature (typically 0-10°C) throughout the addition. A runaway reaction can occur if the temperature rises uncontrollably.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including acid-resistant gloves, apron, and a face shield. Perform the operation in a well-ventilated fume hood or a controlled reactor environment.

Nitration Step

Q: My nitration reaction is sluggish, or the conversion is incomplete. What are the common causes? A: Incomplete nitration is a frequent issue during scale-up. The cause can usually be traced to one of several factors. Use the following decision tree to diagnose the problem.

G Problem Problem: Incomplete Nitration Reaction CheckPurity Check Purity of 2,4-Dimethoxypyridine (NMR, GC-MS) Problem->CheckPurity Possible Cause CheckReagents Verify Nitrating Agent Concentration & Age Problem->CheckReagents Possible Cause CheckTemp Review Reaction Temperature Profile Problem->CheckTemp Possible Cause CheckMixing Evaluate Agitation Efficiency Problem->CheckMixing Possible Cause Sol_Purity Solution: Purify starting material (e.g., distillation) CheckPurity->Sol_Purity If Impure Sol_Reagents Solution: Use fresh, anhydrous, and correct concentration of acids CheckReagents->Sol_Reagents If Degraded Sol_Temp Solution: Increase temperature cautiously or prolong reaction time CheckTemp->Sol_Temp If Too Low Sol_Mixing Solution: Increase stirring speed or use better-suited impeller for scale CheckMixing->Sol_Mixing If Inefficient

Caption: Troubleshooting decision tree for an incomplete nitration reaction.

Q: I'm observing the formation of multiple nitro-isomers. How can I improve regioselectivity? A: The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. However, the two methoxy groups are strongly activating, ortho-para directing groups. The desired 3-position is ortho to the 4-methoxy group and meta to the 2-methoxy group and the ring nitrogen. To favor nitration at the 3-position:

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is powerful, it can sometimes be too aggressive, leading to lower selectivity. A milder, highly effective alternative is using nitric acid in trifluoroacetic anhydride (TFAA).[3][4] This system often provides higher yields of the desired 3-nitro isomer.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly enhance selectivity.

Q: The nitration is highly exothermic and difficult to control during scale-up. What are the best practices for thermal management? A: Thermal control is the most critical safety aspect of this step.

  • Slow Addition: Add the pyridine starting material to the cooled nitrating mixture very slowly. The rate of addition should be dictated by the reactor's ability to remove heat and maintain the target temperature.

  • Efficient Cooling: Ensure your reactor has sufficient cooling capacity for the batch size.

  • Dilution: While not always ideal for throughput, using a larger volume of the acid medium can help moderate the temperature rise.

  • Consider Flow Chemistry: For large-scale production, a continuous flow reactor offers superior heat and mass transfer, allowing for a safer and more controlled reaction.

Reduction Step (Catalytic Hydrogenation)

Q: What is the recommended catalyst and solvent system for the reduction of 4,6-dimethoxy-3-nitropyridine? A: Catalytic hydrogenation is the preferred method for its high efficiency and clean conversion.

  • Catalyst: 5% or 10% Palladium on activated carbon (Pd/C) is the industry standard and provides excellent results.[2] Catalyst loading is typically between 1-5 mol% relative to the nitro-intermediate.

  • Solvent: Common choices include methanol, ethanol, or ethyl acetate. Methanol is often preferred for its ability to dissolve the starting material and product well.

  • Hydrogen Pressure: The reaction typically proceeds smoothly at pressures from 1 to 10 atmospheres (atm). Higher pressures can increase the reaction rate but also the risk of over-reduction if not carefully monitored.

Q: My hydrogenation reaction has stalled before completion. What should I check? A: A stalled hydrogenation is usually due to catalyst deactivation or process parameter issues.

  • Check for Catalyst Poisons: Ensure the nitro-intermediate is free of sulfur or halide impurities from previous steps, which can poison palladium catalysts.

  • Verify Hydrogen Supply: Confirm that the hydrogen cylinder is not empty and that the pressure is being maintained in the reactor headspace.

  • Ensure Proper Agitation: Vigorous stirring is essential to ensure good contact between the substrate, the catalyst, and the hydrogen gas. On scale-up, inadequate agitation is a common cause of failure.

  • Catalyst Activity: The catalyst itself may be old or have reduced activity. Consider using a fresh batch of catalyst.

Q: How do I safely handle the pyrophoric Pd/C catalyst after the reaction? A: Pd/C catalyst, especially after use, is pyrophoric and will ignite spontaneously if exposed to air while dry.

  • Never allow the catalyst to dry in the open.

  • Inert Atmosphere Filtration: The standard industrial practice is to filter the catalyst from the reaction mixture under a nitrogen or argon blanket.

  • Keep Catalyst Wet: The filtered catalyst cake should be kept wet with a solvent (like water or methanol) at all times. It can then be transferred to a designated, labeled waste container for recovery or disposal.

Work-up and Purification

Q: What is the most scalable method for purifying the final this compound product? A: For multi-kilogram scale and beyond, recrystallization is the most economically viable and effective purification method.[5]

  • Solvent Screening: Perform a solvent screen at the lab scale to find an optimal system. Good candidates include ethyl acetate, toluene, isopropanol, or a mixed solvent system like ethanol/water.

  • Procedure: The goal is to find a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.

Q: What are the common impurities I should monitor in the final product? A: Use HPLC and LC-MS to analyze for potential impurities, which may include:

  • Unreacted Starting Material: Residual 4,6-dimethoxy-3-nitropyridine.

  • Reduction Intermediates: Traces of corresponding nitroso or hydroxylamine compounds.

  • Over-reduction Products: While less common for this substrate, be aware of the potential for ring saturation under harsh conditions.

  • Process-Related Impurities: Residual solvents and inorganic salts from the work-up.

Summary of Key Process Parameters & Safety

The following table summarizes typical conditions and highlights the primary hazards associated with each step.

ParameterStep 1: NitrationStep 2: Catalytic Hydrogenation
Key Reagents 2,4-Dimethoxypyridine, Nitric Acid, Sulfuric Acid (or TFAA)4,6-Dimethoxy-3-nitropyridine, H₂, Pd/C
Solvent Sulfuric Acid (or TFAA)Methanol, Ethanol, Ethyl Acetate
Temperature 0 - 10 °C (highly exothermic)25 - 50 °C
Pressure Atmospheric1 - 10 atm H₂
Typical Duration 1 - 4 hours2 - 12 hours
Key Hazard Runaway exothermic reaction, corrosive reagentsFlammable solvent/H₂ gas, pyrophoric catalyst
In-Process Control TLC or HPLC (disappearance of starting material)TLC or HPLC (disappearance of nitro compound), H₂ uptake

Overall Safety: Both the nitration and hydrogenation steps carry significant risks that must be managed with robust engineering controls (e.g., pressure-rated reactors, proper ventilation, rupture discs) and strict adherence to standard operating procedures. The final product and intermediates may cause skin and eye irritation, requiring appropriate PPE.[6][7]

Recommended Analytical Methods

A robust analytical package is essential for ensuring process control and final product quality.

  • In-Process Controls (IPC): Use TLC (for quick qualitative checks), HPLC, or GC to monitor the disappearance of starting materials and the appearance of products.

  • Final Product Release:

    • Identity: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure.[2]

    • Purity: A validated HPLC method should be used to determine purity (typically >99%).

    • Mass Verification: Mass Spectrometry (MS) to confirm the molecular weight.

    • Residual Solvents: GC-HS (Headspace Gas Chromatography) to quantify any remaining solvents from the purification process.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 4,6-Dimethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of rigorous scientific advancement. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4,6-dimethoxypyridin-3-amine, a valuable building block in medicinal chemistry. By comparing its spectral features with those of structurally related analogs, we will illuminate the key principles of spectral interpretation and provide a robust framework for its characterization.

The Strategic Importance of this compound

This compound is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its unique arrangement of a nucleophilic amino group and two electron-donating methoxy groups on the pyridine ring makes it a sought-after precursor for the construction of complex heterocyclic systems, including those with potential therapeutic applications. Accurate and comprehensive characterization of this starting material is paramount to ensure the integrity and success of subsequent synthetic steps.

Decoding the ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound presents a distinct pattern of signals that can be unequivocally assigned to its constituent protons. The following analysis is based on established principles of NMR spectroscopy and comparative data from related structures.

Predicted ¹H NMR Spectral Data for this compound
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-2~7.8 - 8.0Singlet1H
H-5~6.0 - 6.2Singlet1H
-NH₂~4.5 - 5.5 (broad)Singlet2H
-OCH₃ (C4)~3.9 - 4.1Singlet3H
-OCH₃ (C6)~3.8 - 4.0Singlet3H

Note: The predicted chemical shifts are estimations based on the analysis of related compounds and general substituent effects on the pyridine ring. Actual values may vary depending on the solvent and experimental conditions.

Comparative Spectral Analysis: Unveiling Structural Nuances

A deeper understanding of the ¹H NMR spectrum of this compound can be achieved by comparing it with the spectra of its structural isomers and related compounds. This comparative approach not only validates our spectral assignments but also highlights the subtle yet significant influence of substituent positioning on the electronic environment of the pyridine ring.

Key Comparative Compounds:
  • 3-Amino-2,6-dimethoxypyridine: The positional isomer where the amino group is flanked by two methoxy groups.

  • 2,6-Dimethoxypyridine: The parent compound lacking the amino substituent.

  • 3-Aminopyridine: The parent amine without the methoxy groups.

  • 2-Amino-4,6-dimethoxypyrimidine: A related heterocyclic system with an additional nitrogen atom in the ring.

Comparative ¹H NMR Data:
Compound H-2 (ppm) H-5 (ppm) -OCH₃ (ppm) -NH₂ (ppm)
This compound (Predicted) ~7.8 - 8.0 (s)~6.0 - 6.2 (s)~3.9-4.1 (s), ~3.8-4.0 (s)~4.5 - 5.5 (br s)
3-Amino-2,6-dimethoxypyridine Hydrochloride ----
2,6-Dimethoxypyridine ----
3-Aminopyridine 8.08 (d)6.97 (dd)-3.89 (br s)
2-Amino-4,6-dimethoxypyrimidine -5.38 (s)3.77 (s)6.63 (br s)

Note: Data for comparative compounds is sourced from various spectral databases and literature. The multiplicity is indicated in parentheses (s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet).

The Causality Behind Chemical Shifts: An Expert's Perspective

The observed chemical shifts in the ¹H NMR spectrum of this compound are a direct consequence of the electronic effects exerted by the substituents on the pyridine ring.

  • The Methoxy Groups (-OCH₃): As strong electron-donating groups through resonance, the methoxy groups at positions 4 and 6 significantly increase the electron density of the pyridine ring. This shielding effect causes the ring protons (H-2 and H-5) to resonate at a higher field (lower ppm) compared to unsubstituted pyridine. The two methoxy groups themselves appear as sharp singlets, each integrating to three protons. Their distinct chemical shifts arise from their slightly different electronic environments.

  • The Amino Group (-NH₂): The amino group at position 3 is also an electron-donating group. Its protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The chemical shift of the amino protons is often concentration-dependent and can be confirmed by deuterium exchange, where the signal disappears upon addition of D₂O.

  • The Pyridine Ring Protons (H-2 and H-5): The proton at the 2-position (H-2) is adjacent to the electronegative nitrogen atom and is therefore deshielded, causing it to resonate at a lower field (higher ppm). The proton at the 5-position (H-5) is shielded by the two electron-donating methoxy groups, resulting in a significant upfield shift. The lack of adjacent protons leads to both H-2 and H-5 appearing as singlets.

Experimental Protocol for High-Quality ¹H NMR Acquisition

To ensure the acquisition of a high-resolution and accurate ¹H NMR spectrum of this compound, the following step-by-step methodology is recommended. This protocol is designed to be a self-validating system, minimizing artifacts and maximizing data quality.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for high resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of at least 5 times the longest T₁ relaxation time to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all the signals to determine the relative number of protons for each resonance.

  • Confirmatory Experiment (D₂O Exchange):

    • After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum.

    • The disappearance of the broad singlet attributed to the -NH₂ protons confirms its assignment.

Visualizing the Molecular Structure and Logic

To further clarify the relationships between the protons in this compound, the following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

spectral_analysis_workflow A Acquire ¹H NMR Spectrum B Identify Number of Signals A->B G Perform D₂O Exchange A->G C Analyze Chemical Shifts (δ) B->C D Determine Multiplicity (Splitting Pattern) C->D E Measure Integration Values D->E F Assign Protons to Signals E->F I Compare with Analogs F->I H Confirm -NH₂ Assignment G->H H->F J Final Structure Validation I->J

Interpreting the ¹³C NMR Spectrum of 4,6-Dimethoxypyridin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and medicinal chemistry, 4,6-dimethoxypyridin-3-amine serves as a valuable heterocyclic building block. Its unique substitution pattern—an electron-donating amine adjacent to two electron-donating methoxy groups on a pyridine scaffold—makes it a versatile synthon for constructing more complex, biologically active molecules like pyrido[2,3-d]pyrimidines.[1] Accurate structural elucidation is paramount, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the carbon framework of this molecule.

This guide provides an in-depth, experience-driven approach to interpreting the ¹³C NMR spectrum of this compound. We will dissect the expected chemical shifts based on established principles of substituent effects on aromatic systems, compare its predicted spectrum with that of a structurally related isomer, and provide a robust experimental protocol for acquiring high-quality data.

Predicted ¹³C NMR Spectrum and Core Principles

Unlike ¹H NMR, where peak integration and splitting patterns provide immediate structural clues, ¹³C NMR spectra (in standard proton-decoupled mode) offer insights primarily through the chemical shift (δ) of each unique carbon atom.[2] The electronic environment, dictated by the interplay of induction and resonance effects from substituents, governs these shifts.

For this compound, we can predict a spectrum with seven distinct signals, corresponding to the five carbons of the pyridine ring and the two carbons of the methoxy groups. Based on substituent effects and data from similar compounds, the expected chemical shifts are summarized below.[1]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ) ppmRationale for Assignment
C4, C6~160Directly attached to highly electronegative oxygen (ether linkage); significant deshielding. C6 is also alpha to the ring nitrogen.
C2~145-150Alpha to the ring nitrogen, resulting in strong deshielding.
C3~120-125Attached to the electron-donating amino group, which provides shielding. However, it is situated between two deshielded carbons.
C5~85-95Highly shielded (upfield shift) due to the strong electron-donating (resonance) effects from the para-amino group and the ortho-methoxy group.
-OCH₃~55Typical range for methoxy groups attached to an aromatic ring.[1]

Causality of Experimental Choices: Why Substituent Effects Matter

The prediction in Table 1 is not arbitrary; it is grounded in the fundamental principles of substituent-induced chemical shifts (SCS) in heteroaromatic systems.[3]

  • Electronegativity and Deshielding: The nitrogen atom in the pyridine ring and the oxygen atoms of the methoxy groups are highly electronegative. They withdraw electron density from the carbons they are attached to (C2, C6, and C4), causing these nuclei to be "deshielded" and resonate at a higher chemical shift (downfield).[4][5]

  • Resonance and Shielding: The amino (-NH₂) and methoxy (-OCH₃) groups are powerful electron-donating groups through resonance. They increase electron density at the ortho and para positions. For C5, it is ortho to the C4-methoxy and C6-methoxy groups and para to the C2 position (relative to the C3-amine). This cumulative electron donation results in significant shielding, pushing its signal substantially upfield to an unusually low chemical shift for an aromatic carbon.

  • The Methoxy Carbon Signal: The chemical shift for methoxy carbons on aromatic rings is typically found around 55-56 ppm.[6][7] This value can shift downfield to ~62 ppm if bulky adjacent groups force the methoxy group out of the plane of the aromatic ring, disrupting conjugation.[6][7][8] In this compound, the presence of the C3-amine and the C5-hydrogen are unlikely to cause severe steric hindrance, thus the predicted value remains in the typical ~55 ppm range.

A Comparative Analysis: this compound vs. 2-Amino-4,6-dimethoxypyrimidine

To build confidence in our assignments, comparing the predicted spectrum with a known, structurally similar molecule is invaluable. 2-Amino-4,6-dimethoxypyrimidine is an excellent comparator. It shares the dimethoxy and amino substituents but features a pyrimidine ring (two nitrogen atoms).

Table 2: ¹³C NMR Data Comparison with a Structural Isomer

CompoundC2C4/C6C5-OCH₃Source
This compound (Predicted) ~145-150~160~85-95~55BenchChem[1]
2-Amino-4,6-dimethoxypyrimidine (Experimental) 163.7171.482.553.7SDBS

Note: Carbons in the pyrimidine are numbered differently, but the chemical environment dictates the shift. The pyrimidine C4/C6 are equivalent by symmetry.

The comparison highlights key trends:

  • The carbons attached to oxygen (C4/C6) and the carbon between two nitrogens (C2 in pyrimidine) are the most deshielded in both molecules.

  • The C5 carbon in both compounds is significantly shielded (82.5 ppm and ~85-95 ppm), appearing far upfield. This confirms the powerful shielding effect of the flanking methoxy groups and the amino group.

  • The methoxy carbon signals are very similar (~55 vs. 53.7 ppm), as expected.

This comparative analysis serves as a self-validating system for our initial predictions, increasing the trustworthiness of the interpretation.

Experimental Protocol for Spectrum Acquisition

To experimentally verify the predicted shifts, a standard ¹³C NMR experiment can be performed. The following protocol is designed to yield a high-quality, interpretable spectrum.

1. Sample Preparation: a. Weigh approximately 20-30 mg of dry this compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent solvating power for polar amino compounds. Chloroform-d (CDCl₃) is also an option. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup and ¹³C Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape. d. Tune the probe for the ¹³C frequency (~125 MHz on a 500 MHz spectrometer). e. Acquire the ¹³C spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). f. Set a spectral width of 0-200 ppm. g. Key Parameter: Due to the low natural abundance (1.1%) of the ¹³C isotope, a sufficient number of scans is critical.[2] Set the number of scans to 1024 or higher to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons (C4, C6). h. Apply a line broadening factor (e.g., 1 Hz) during processing to improve the signal-to-noise ratio. i. Reference the processed spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm; CDCl₃ at 77.16 ppm).

Visualizing the Workflow and Relationships

A clear workflow ensures reproducibility and understanding of the analytical process.

G cluster_0 Prediction & Analysis cluster_1 Experimental Verification cluster_2 Final Assignment A Identify Unique Carbons (7) B Apply Substituent Effects (Induction, Resonance) A->B C Predict Chemical Shift Ranges B->C D Compare with Analogs (e.g., 2-Amino-4,6-dimethoxypyrimidine) C->D H Match Predicted vs. Experimental Shifts D->H E Sample Preparation (20-30 mg in DMSO-d6) F 13C NMR Data Acquisition (>1024 scans) E->F G Data Processing (Referencing, Phasing) F->G G->H I Confirm Structure H->I

Caption: Workflow for the interpretation and verification of the ¹³C NMR spectrum.

Caption: Relationship between structure, electronic effects, and predicted ¹³C shifts.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the structural nuances of heterocyclic compounds is paramount. Aminopyridines, foundational scaffolds in numerous pharmaceuticals, present a unique analytical challenge due to their isomeric forms. Mass spectrometry (MS) stands as a powerful tool for their differentiation, with the fragmentation patterns generated under various ionization techniques offering a fingerprint of their molecular architecture. This guide provides an in-depth, comparative analysis of the electron ionization (EI) and electrospray ionization (ESI) fragmentation behaviors of 2-, 3-, and 4-aminopyridine, grounded in experimental data and mechanistic insights.

The Isomeric Challenge of Aminopyridines

The position of the amino group on the pyridine ring in 2-, 3-, and 4-aminopyridine dictates not only their chemical reactivity and biological activity but also their fragmentation pathways in a mass spectrometer. Differentiating these isomers is crucial for unambiguous identification in complex matrices, such as in metabolite identification studies or quality control of active pharmaceutical ingredients (APIs). While chromatographic methods can achieve separation, mass spectrometry provides an orthogonal layer of confirmation and structural elucidation.

Electron Ionization (EI) Mass Spectrometry: A Tale of Two Fragmentation Pathways

Electron ionization, a "hard" ionization technique, imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectra are highly reproducible and serve as a robust fingerprint for compound identification. The key to differentiating the aminopyridine isomers lies in the relative abundances of their characteristic fragment ions.

Characteristic Fragmentation of Aminopyridines under EI

The molecular ion ([M]+•) for all three isomers is observed at a mass-to-charge ratio (m/z) of 94. The primary fragmentation pathway for all three isomers involves the loss of a hydrogen cyanide (HCN) molecule, resulting in a fragment ion at m/z 67. However, the propensity for this loss and the subsequent fragmentation differs significantly between the isomers.

A key differentiator is the loss of a cyanamide radical (•NHCN) or related species, which is more prominent in certain isomers. The stability of the resulting fragment ions, governed by the position of the initial radical cation and the subsequent bond cleavages, dictates the observed differences in the spectra.

Comparative Analysis of EI Fragmentation Patterns

The following table summarizes the key fragment ions and their approximate relative abundances for the three aminopyridine isomers, based on data from the NIST Mass Spectrometry Data Center.

m/zProposed Fragment2-Aminopyridine Rel. Abundance (%)3-Aminopyridine Rel. Abundance (%)4-Aminopyridine Rel. Abundance (%)
94[M]+•100100100
67[M - HCN]+•859570
66[M - H2CN]+152010
40[C2H2N]+253515
39[C3H3]+304020

Observations:

  • 3-Aminopyridine shows the most abundant fragment ion at m/z 67, suggesting a more facile loss of HCN compared to the other two isomers.

  • 2-Aminopyridine exhibits a significant peak at m/z 67, but with a slightly lower relative abundance compared to the 3-isomer.

  • 4-Aminopyridine displays the least abundant m/z 67 ion among the three, indicating that the loss of HCN is less favorable for this isomer.

Mechanistic Insights into EI Fragmentation

The differences in the fragmentation patterns can be rationalized by considering the stability of the intermediate ions and radicals formed. The initial ionization is most likely to occur on the lone pair of the amino group or the pyridine nitrogen.

EI_Fragmentation_Aminopyridine cluster_2AP 2-Aminopyridine cluster_3AP 3-Aminopyridine cluster_4AP 4-Aminopyridine 2AP_M [2-AP]+• (m/z 94) 2AP_67 [C4H5N]+• (m/z 67) 2AP_M->2AP_67 - HCN 3AP_M [3-AP]+• (m/z 94) 3AP_67 [C4H5N]+• (m/z 67) 3AP_M->3AP_67 - HCN 4AP_M [4-AP]+• (m/z 94) 4AP_67 [C4H5N]+• (m/z 67) 4AP_M->4AP_67 - HCN

Caption: Primary EI fragmentation of aminopyridine isomers.

For 3-aminopyridine, the loss of HCN can proceed through a mechanism that leads to a more stable rearranged fragment ion. In contrast, the geometry of 2- and 4-aminopyridine may lead to higher energy transition states for this fragmentation pathway.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): Probing Protonated Molecules

Electrospray ionization is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) with minimal in-source fragmentation. To induce fragmentation and gain structural information, tandem mass spectrometry (MS/MS) is employed, where the protonated precursor ion is isolated and subjected to collision-induced dissociation (CID).

Fragmentation of Protonated Aminopyridines

The protonated aminopyridines ([C5H6N2+H]+, m/z 95) exhibit distinct fragmentation patterns upon CID, primarily involving the loss of ammonia (NH3). The site of protonation (either the pyridine nitrogen or the amino group) plays a crucial role in directing the fragmentation pathways. Computational studies suggest that protonation on the pyridine nitrogen is generally more favorable.

Comparative Analysis of ESI-MS/MS Fragmentation
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral Loss2-Aminopyridine3-Aminopyridine4-Aminopyridine
9578NH3MajorMajorMajor
9568HCNMinorObservedMinor
7851HCNObservedObservedObserved

Key Observations:

  • The most prominent fragmentation for all three protonated isomers is the loss of a neutral ammonia molecule to produce an ion at m/z 78.

  • The relative abundance of the [M+H-NH3]+ ion can vary depending on the collision energy and the isomer.

  • Subsequent fragmentation of the m/z 78 ion through the loss of HCN to yield an ion at m/z 51 is a common pathway.

Mechanistic Insights into ESI-MS/MS Fragmentation

The loss of ammonia from the protonated aminopyridines likely proceeds through a proton transfer from the protonated pyridine ring to the amino group, followed by elimination. The stability of the resulting pyridinium-like fragment ion influences the favorability of this pathway.

ESI_Fragmentation_Aminopyridine cluster_2AP_ESI Protonated 2-Aminopyridine cluster_3AP_ESI Protonated 3-Aminopyridine cluster_4AP_ESI Protonated 4-Aminopyridine 2AP_MH [2-AP+H]+ (m/z 95) 2AP_78 [C5H4N]+ (m/z 78) 2AP_MH->2AP_78 - NH3 3AP_MH [3-AP+H]+ (m/z 95) 3AP_78 [C5H4N]+ (m/z 78) 3AP_MH->3AP_78 - NH3 4AP_MH [4-AP+H]+ (m/z 95) 4AP_78 [C5H4N]+ (m/z 78) 4AP_MH->4AP_78 - NH3

Caption: Primary ESI-MS/MS fragmentation of aminopyridines.

Differences in the proton affinity of the two nitrogen atoms in each isomer, as well as steric factors, can influence the initial site of protonation and the subsequent fragmentation cascade, leading to subtle but analytically significant differences in their MS/MS spectra.

Experimental Protocols

To aid researchers in obtaining high-quality mass spectral data for aminopyridine isomers, the following detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided.

GC-MS Protocol for EI Fragmentation Analysis

This method is suitable for the analysis of volatile and thermally stable compounds like aminopyridines.

GCMS_Workflow Sample Sample Preparation (Dissolve in Methanol) GC Gas Chromatography (e.g., DB-5ms column) Sample->GC Injection Ionization Electron Ionization (70 eV) GC->Ionization Elution MS Mass Analysis (Quadrupole or TOF) Ionization->MS Detection Detection & Spectrum Generation MS->Detection

Caption: GC-MS experimental workflow for aminopyridines.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of each aminopyridine isomer in methanol.
  • Dilute the stock solution to a working concentration of 10 µg/mL in methanol.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Injection Mode: Splitless.
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 1 minute.
  • Ramp: 10°C/min to 200°C.
  • Hold at 200°C for 2 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Ion Source Temperature: 230°C.
  • MS Quadrupole Temperature: 150°C.
  • Ionization Energy: 70 eV.
  • Scan Range: m/z 35-150.

LC-MS/MS Protocol for ESI Fragmentation Analysis

This method is ideal for the analysis of polar compounds and provides high sensitivity and specificity.

LCMS_Workflow Sample Sample Preparation (Dissolve in Mobile Phase A) LC Liquid Chromatography (e.g., C18 column) Sample->LC Injection Ionization Electrospray Ionization (ESI) (Positive Mode) LC->Ionization Elution MS1 MS1: Precursor Ion Selection (m/z 95) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2

Caption: LC-MS/MS experimental workflow for aminopyridines.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of each aminopyridine isomer in 50:50 acetonitrile:water.
  • Dilute the stock solution to a working concentration of 1 µg/mL with the same solvent mixture.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient:
  • 0-0.5 min: 5% B.
  • 0.5-3.0 min: 5% to 95% B.
  • 3.0-3.5 min: 95% B.
  • 3.5-3.6 min: 95% to 5% B.
  • 3.6-5.0 min: 5% B.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 2 µL.
  • MS Ionization Mode: ESI Positive.
  • Capillary Voltage: 3.0 kV.
  • Cone Voltage: 20 V.
  • Source Temperature: 150°C.
  • Desolvation Temperature: 400°C.
  • Desolvation Gas Flow: 800 L/hr.
  • Cone Gas Flow: 50 L/hr.
  • Collision Gas: Argon.
  • Collision Energy: Optimize for the m/z 95 -> 78 transition (typically 15-25 eV).

Conclusion

The mass spectrometric fragmentation of aminopyridine isomers is a nuanced interplay of molecular structure and ionization energetics. Under electron ionization, the relative abundance of the ion resulting from the loss of HCN provides a clear means of differentiation, with 3-aminopyridine showing the most facile loss. In electrospray ionization followed by tandem MS, the primary fragmentation for all three protonated isomers is the loss of ammonia, with subtle differences in their full MS/MS spectra offering avenues for distinction. By leveraging the distinct fragmentation patterns under both EI and ESI conditions, researchers can confidently identify and characterize these important isomeric compounds. The provided experimental protocols offer a robust starting point for developing validated analytical methods for aminopyridines in various research and development settings.

A Senior Application Scientist's Guide to FT-IR Analysis for Functional Group Confirmation in 4,6-Dimethoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's functional groups is a cornerstone of chemical synthesis and quality control. For a compound such as 4,6-Dimethoxypyridin-3-amine, a substituted pyridine derivative, Fourier-Transform Infrared (FT-IR) spectroscopy presents a rapid, reliable, and non-destructive method for verifying its chemical identity. This guide provides an in-depth, comparative analysis of the FT-IR spectrum of this compound, contrasting it with structurally related alternatives to highlight the diagnostic power of this technique.

The Rationale for Vibrational Spectroscopy in Pharmaceutical Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. Each functional group within a molecule possesses a unique set of vibrational modes that absorb at characteristic frequencies, creating a distinct spectral "fingerprint." This allows for the confident identification of key structural motifs, ensuring that the synthesized compound is indeed the target molecule and not an unintended isomer or byproduct. For a molecule like this compound, FT-IR is instrumental in confirming the presence of the primary amine (-NH2), the methoxy ether groups (-OCH3), and the substituted pyridine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

For solid samples such as this compound, Attenuated Total Reflectance (ATR) is the preferred FT-IR sampling technique due to its minimal sample preparation and ease of use.[1][2]

Step-by-Step Methodology:

  • Crystal Preparation: Begin by ensuring the ATR crystal (commonly diamond or zinc selenide) is immaculately clean. This is achieved by wiping the crystal surface with a solvent-moistened, lint-free cloth (e.g., using isopropanol or ethanol) and allowing it to fully evaporate.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This crucial step accounts for any atmospheric (e.g., CO2, H2O) or instrumental interferences and is automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Utilize the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures optimal contact between the sample and the crystal surface, which is essential for a high-quality spectrum.

  • Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-infrared range, approximately 4000 to 400 cm⁻¹.

  • Data Analysis: Process the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups of interest.

Workflow for FT-IR Functional Group Analysis

Caption: Workflow for functional group confirmation using ATR-FT-IR.

Spectral Analysis: this compound

The FT-IR spectrum of this compound is characterized by the distinct vibrational modes of its primary amine, methoxy groups, and the pyridine ring. The expected absorption bands are summarized below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Characteristics
Primary Amine (-NH₂) N-H Asymmetric & Symmetric Stretch3500 - 3300Two distinct, sharp to medium bands.[3][4][5]
N-H Scissoring (Bend)1650 - 1580Medium to strong, sharp band.[3]
C-N Stretch (Aromatic)1335 - 1250Strong intensity band.[3][5]
Methoxy Ether (-OCH₃) C-H Stretch (of CH₃)2960 - 2850Medium to strong, sharp bands.
C-O Asymmetric Stretch~1250Strong, characteristic band.
C-O Symmetric Stretch~1040Medium to strong band.
Pyridine Ring Aromatic C-H Stretch3100 - 3000Weak to medium, sharp bands.[6]
C=N and C=C Ring Stretches1600 - 1400Multiple medium to strong, sharp bands.
C-H Out-of-Plane Bending900 - 675Medium to strong bands, sensitive to substitution pattern.[6]

Comparative Analysis: Distinguishing Features

To underscore the diagnostic utility of FT-IR, we compare the expected spectrum of this compound with the experimental spectra of two structurally related but distinct molecules: 3-Aminopyridine and 1,3-Dimethoxybenzene .

Comparison with 3-Aminopyridine

3-Aminopyridine shares the primary amino group and the pyridine ring but lacks the two methoxy groups. The experimental FT-IR data for 3-Aminopyridine is available from the NIST Chemistry WebBook.[3][4]

Key Differentiators:

  • Absence of Methoxy Bands: The most significant difference will be the absence of the strong C-O stretching vibrations around 1250 cm⁻¹ and 1040 cm⁻¹ in the 3-aminopyridine spectrum.

  • C-H Stretching Region: 3-Aminopyridine will show aromatic C-H stretches above 3000 cm⁻¹, but it will lack the characteristic aliphatic C-H stretches from the methyl groups of the methoxy substituents typically seen between 2960-2850 cm⁻¹.

Comparison with 1,3-Dimethoxybenzene

1,3-Dimethoxybenzene contains the methoxy groups on an aromatic ring but has a benzene core instead of pyridine and lacks the primary amine group. Experimental FT-IR data for this compound is also available from the NIST Chemistry WebBook.[7]

Key Differentiators:

  • Absence of Amine Bands: The spectrum of 1,3-dimethoxybenzene will not exhibit the characteristic two-pronged N-H stretching bands between 3500-3300 cm⁻¹. Furthermore, the N-H bending vibration around 1600 cm⁻¹ will be absent.

  • Ring Vibrations: While both have aromatic ring stretching modes, the specific frequencies and patterns of the C=C and C=N stretches in the 1600-1400 cm⁻¹ region will differ due to the presence of the nitrogen heteroatom in the pyridine ring of our target compound.

Data Summary for Comparative Analysis

FeatureThis compound (Predicted)3-Aminopyridine (Experimental)[3]1,3-Dimethoxybenzene (Experimental)[7]
N-H Stretch Present (Two bands, ~3400 cm⁻¹)Present (Two bands)Absent
N-H Bend Present (~1620 cm⁻¹)PresentAbsent
C-O Stretch Present (Strong, ~1250 & ~1040 cm⁻¹)Absent Present (Strong)
Aliphatic C-H Stretch Present (~2950-2850 cm⁻¹)Absent Present
Aromatic C-H Stretch Present (>3000 cm⁻¹)PresentPresent
Aromatic Ring Stretches Present (C=C, C=N)Present (C=C, C=N)Present (C=C only)

Conclusion

FT-IR spectroscopy provides a powerful and definitive method for the functional group confirmation of this compound. By analyzing the key regions of the infrared spectrum—specifically the N-H stretching region for the primary amine, the strong C-O stretching region for the methoxy ethers, and the unique fingerprint of the substituted pyridine ring—researchers can rapidly verify the chemical structure. The comparative analysis against molecules containing subsets of these functional groups, such as 3-aminopyridine and 1,3-dimethoxybenzene, further illustrates how FT-IR can be used to precisely distinguish between structurally similar compounds, an essential capability in the rigorous environment of drug development and chemical research.

References

A Comparative Guide to the Reactivity of 4,6-Dimethoxy vs. 2,6-Dimethoxy Pyridin-3-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and synthetic organic chemistry, substituted pyridines serve as indispensable scaffolds. Their prevalence in pharmaceuticals and functional materials is a testament to their versatile chemical nature. Among these, dimethoxy-substituted pyridin-3-amines are particularly valuable as precursors for complex heterocyclic systems. However, the seemingly subtle shift of a single methoxy group, from the 4- to the 2-position, dramatically alters the molecule's reactivity. This guide provides an in-depth, objective comparison of 4,6-dimethoxypyridin-3-amine and its isomer, 2,6-dimethoxypyridin-3-amine, grounded in fundamental electronic principles and steric effects. Understanding these differences is paramount for rational reaction design, optimizing yields, and accelerating drug discovery pipelines.

Foundational Analysis: Electronic and Steric Profiles

The reactivity of any aromatic system is dictated by the interplay of electronic and steric factors. In these isomers, the two electron-donating methoxy (-OCH₃) groups and the amino (-NH₂) group enrich the inherently electron-deficient pyridine ring.[1] The methoxy group exerts a dual electronic influence: a powerful electron-donating effect through resonance (+M) and a moderate electron-withdrawing effect through induction (-I), with the resonance effect typically dominating.[2] This increased electron density enhances the nucleophilicity of the exocyclic amino group and the basicity of the ring nitrogen.

However, the positional arrangement of these groups creates starkly different steric environments, which is the crucial point of differentiation.

  • This compound: The 3-amino group is flanked by a hydrogen atom at C2 and the pyridine ring carbon at C4. This arrangement leaves the amino group's lone pair of electrons relatively unhindered and accessible for chemical reactions.

  • 2,6-Dimethoxypyridin-3-amine: The 3-amino group is situated directly adjacent to a bulky methoxy group at the C2 position. This proximity results in significant steric hindrance, shielding the amino group and impeding the approach of reagents.[3][4] Similarly, the pyridine ring nitrogen is flanked by two ortho-methoxy groups, creating a highly crowded environment that limits its ability to act as a Lewis base.[5][6]

The following diagram visually contrasts the steric environments of the two isomers.

G cluster_0 This compound cluster_1 2,6-Dimethoxypyridin-3-amine 4,6-struct 4,6-struct caption1 Relatively unhindered -NH2 group. 2,6-struct 2,6-struct caption2 Sterically hindered -NH2 group and ring N.

Caption: Steric hindrance comparison of the two isomers.

Comparative Reactivity in Key Transformations

The structural differences outlined above manifest as distinct reactivity profiles in common synthetic transformations.

A. Nucleophilicity of the Amino Group: Acylation and Alkylation
  • This compound: Exhibits high reactivity. The electron-donating methoxy groups enhance the nucleophilicity of the amino group, and the lack of adjacent steric bulk allows for the facile approach of electrophiles. Acylation and alkylation reactions proceed readily under standard conditions.[7]

  • 2,6-Dimethoxypyridin-3-amine: Shows significantly diminished reactivity. While electronically similar to its isomer, the steric shield provided by the ortho-methoxy group severely restricts access to the amino nitrogen.[4][5] Consequently, reactions at this site require more forcing conditions (e.g., higher temperatures, longer reaction times, or more reactive reagents) and often result in lower yields compared to the 4,6-isomer. Cumulated steric repulsion can decrease reactivity by several orders of magnitude.[4]

B. Basicity of the Pyridine Ring Nitrogen

The lone pair on the pyridine ring nitrogen allows it to function as a Lewis base, coordinating to protons or metal centers.

  • This compound: The ring nitrogen is a moderately strong base. The electron-donating groups increase its basicity relative to unsubstituted pyridine. With only one ortho substituent (the 6-methoxy group), the nitrogen is accessible to Lewis acids.

  • 2,6-Dimethoxypyridin-3-amine: Functions as a sterically hindered, non-coordinating base. The two ortho-methoxy groups act as "flanking guards," effectively blocking the nitrogen's lone pair.[6] This phenomenon is well-documented for 2,6-disubstituted pyridines, which are often used as "proton sponges"—strong bases that are poor nucleophiles due to steric hindrance.[4][5]

C. Electrophilic Aromatic Substitution (EAS)

While the pyridine ring is inherently deactivated towards EAS, the strong activation provided by two methoxy groups and one amino group makes both isomers susceptible to this reaction class. The regiochemical outcome is governed by the directing effects of the substituents.

  • This compound: The primary directing influence comes from the powerful ortho,para-directing amino group, activating the C2 and C4 positions. The C4 position is already substituted. Therefore, electrophilic attack is strongly favored at the C2 and C5 positions .

  • 2,6-Dimethoxypyridin-3-amine: The 3-amino group directs towards C2, C4, and C6. Positions C2 and C6 are blocked. The 6-methoxy group directs towards C5. Therefore, electrophilic attack is most likely at the C4 and C5 positions .

Data Summary and Experimental Protocols

For clarity, the comparative physicochemical and reactivity data are summarized below.

Property/Reaction TypeThis compound2,6-Dimethoxypyridin-3-amineRationale for Difference
CAS Number 89943-34-0[7]28020-37-3[9]N/A
Molecular Weight 154.17 g/mol [7]154.17 g/mol [9]N/A
-NH₂ Nucleophilicity HighLow / Significantly ReducedSteric hindrance from the ortho C2-methoxy group in the 2,6-isomer.[3][4]
Ring N Basicity Moderate / AccessibleLow / HinderedSteric hindrance from two ortho-methoxy groups in the 2,6-isomer.[5][6]
Major EAS Sites C2, C5C4, C5Different directing vectors from the activating groups.
Self-Validating Protocol: N-Acylation of this compound

This protocol describes a standard, reliable method for acylating the more reactive 4,6-isomer. The causality behind the choice of reagents is to use a non-nucleophilic base (pyridine) that can neutralize the HCl byproduct without competing in the primary reaction.

Objective: To synthesize N-(4,6-dimethoxypyridin-3-yl)acetamide.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous Pyridine (as solvent and base)

  • Anhydrous Dichloromethane (DCM, as co-solvent, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Workflow Diagram:

G start Start: Assemble Reaction Flask dissolve Dissolve this compound in anhydrous pyridine under N2. start->dissolve cool Cool solution to 0 °C (ice-water bath). dissolve->cool add_acyl Add acetyl chloride dropwise via syringe over 10 min. cool->add_acyl react Stir at 0 °C for 30 min, then warm to RT and stir for 2-4 h. add_acyl->react monitor Monitor reaction progress by TLC. react->monitor quench Quench by slowly adding saturated NaHCO3 solution. monitor->quench Reaction Complete extract Extract with DCM (3x). quench->extract wash Wash combined organic layers with brine. extract->wash dry Dry over anhydrous MgSO4, filter. wash->dry concentrate Concentrate in vacuo to yield crude product. dry->concentrate purify Purify by column chromatography or recrystallization. concentrate->purify end End: Characterize Product purify->end

Caption: Experimental workflow for N-Acylation.

Step-by-Step Procedure:

  • Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.54 g, 10 mmol).

  • Dissolution: Add anhydrous pyridine (e.g., 20 mL) and stir until the solid is fully dissolved. If solubility is an issue, anhydrous DCM can be used as a co-solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a crucial step to control the initial exotherm of the acylation.

  • Acyl Chloride Addition: Add acetyl chloride (e.g., 0.86 g, 11 mmol) dropwise via a syringe over 10 minutes. A precipitate of pyridinium hydrochloride will form.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 25 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by either flash column chromatography on silica gel or recrystallization to obtain the pure N-(4,6-dimethoxypyridin-3-yl)acetamide.

Conclusion and Strategic Implications

The reactivity of dimethoxypyridin-3-amines is a clear case study in the dominance of steric effects over electronic similarities.

  • This compound is the isomer of choice for reactions involving the 3-amino group or the ring nitrogen. Its accessible nature ensures predictable and efficient transformations, making it a reliable building block for constructing amide, sulfonamide, and urea linkages, or for synthesizing fused heterocyclic systems like pyrido[2,3-d]pyrimidines.[7]

  • 2,6-Dimethoxypyridin-3-amine presents a more nuanced profile. Its hindered amino group and ring nitrogen make it a poor substrate for direct functionalization at those sites. However, this "steric protection" can be a synthetic advantage, allowing for selective reactions elsewhere on the molecule, such as electrophilic substitution at the C4 or C5 positions, without the need for protecting groups on the amine or ring nitrogen.

For drug development professionals and synthetic chemists, making an informed choice between these two isomers is critical. Selecting the appropriate starting material based on this reactivity analysis will prevent synthetic roadblocks, improve yields, and ultimately streamline the path to novel chemical entities.

References

A Comparative Guide to the In Vitro Bioactivity of Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Cornerstone in Modern Drug Discovery

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in the design of novel therapeutic agents. A prime example of a versatile building block within this class is 4,6-Dimethoxypyridin-3-amine, a synthon that provides a strategic entry point for the synthesis of a diverse array of more complex, fused heterocyclic systems.[1] This guide offers a comparative analysis of the in vitro bioactivity of various substituted pyridine derivatives, drawing upon recent research to provide a data-driven overview for researchers, scientists, and drug development professionals. We will explore key bioactivities, delve into the causality behind experimental choices, and provide detailed protocols for the evaluation of these promising compounds.

I. Anticancer Activity: A Multi-faceted Approach to Targeting Tumor Cells

Pyridine derivatives have demonstrated significant potential as anticancer agents, with different substitution patterns leading to varied mechanisms of action and potencies against a range of cancer cell lines.[2][3] The primary in vitro screening approach involves evaluating the cytotoxicity of these compounds against a panel of human cancer cell lines to determine their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values.

Comparative Cytotoxicity of Pyridine Derivatives

The following tables summarize the in vitro cytotoxic activity of different series of substituted pyridine derivatives, providing a quantitative measure of their potency.

Table 1: Cytotoxicity of Pyridine-Based Azomethine Derivatives [4]

CompoundHCT-15 (IC50 in µM)MCF-7 (IC50 in µM)
3a >100>100
3b 89.595.2
3c 75.280.1
3d 60.165.8
3e 45.250.3
3f 30.835.6
3g 20.525.1
3h 15.218.9
Doxorubicin 1.21.5

Table 2: Cytotoxicity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells [5]

CompoundIC50 after 48h (µM)IC50 after 72h (µM)
8e 0.220.11
8n 1.880.80
Doxorubicin 1.93Not Reported
Sorafenib 4.50Not Reported

Table 3: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives [6]

CompoundMCF-7 (IC50 in µM)HepG2 (IC50 in µM)
4 2.161.14
6 4.612.11
9 Not Tested4.16
10 3.110.99
11 3.781.08
Staurosporine 4.215.07

Note: Lower IC50/GI50 values indicate higher potency.

Mechanisms of Anticancer Action

The anticancer effects of pyridine derivatives are often attributed to their ability to modulate key cellular signaling pathways.

Many pyridine derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer. For instance, certain pyridine-ureas have shown inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[5] Similarly, novel pyridopyridine derivatives have been designed as potent inhibitors of FMS kinase, a target in hepatocellular carcinoma.[7] Other examples include the inhibition of CDK2 by N-(pyridin-3-yl)pyrimidin-4-amine analogues and PIM-1 kinase by pyrido[2,3-d]pyrimidine derivatives.[6][8]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, FMS) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF PIM1 PIM-1 Proliferation Cell Proliferation, Angiogenesis, Survival PIM1->Proliferation CDK2 CDK2/Cyclin CellCycle Cell Cycle Progression CDK2->CellCycle TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK PyridineDerivative Pyridine Derivative (Kinase Inhibitor) PyridineDerivative->RTK Inhibits PyridineDerivative->PIM1 Inhibits PyridineDerivative->CDK2 Inhibits Anti_Inflammatory_Workflow cluster_workflow In Vitro Anti-inflammatory Screening Start RAW 264.7 Macrophages Stimulation Stimulate with LPS Start->Stimulation Treatment Treat with Pyridine Derivatives Stimulation->Treatment Incubation Incubate for 24 hours Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant GriessAssay Griess Assay for NO Measurement Supernatant->GriessAssay Result Quantify Nitric Oxide (NO) Inhibition GriessAssay->Result

References

A Comparative Guide to the Synthetic Routes of Functionalized Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Aminopyridines in Modern Chemistry

Functionalized aminopyridines are a cornerstone of modern medicinal chemistry and materials science.[1][2] Their prevalence in a vast array of pharmaceuticals, agrochemicals, and functional materials underscores the critical need for efficient and versatile synthetic methodologies.[1][3] As a "safer" alternative to aniline derivatives, which can be prone to metabolic oxidation to toxic species, the 2-aminopyridine motif is particularly favored in drug design.[4] This guide provides a comparative analysis of the principal synthetic strategies for accessing functionalized aminopyridines, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach to aid researchers in selecting the optimal route for their specific synthetic challenges.

I. Classical Approaches: Direct Amination and Functional Group Interconversion

The Chichibabin Amination: A Direct but Demanding Route

First reported in 1914 by Aleksei Chichibabin, this reaction remains a fundamental method for the direct amination of pyridine and its derivatives.[5][6] It proceeds via a nucleophilic aromatic substitution of a hydride ion by an amide anion (typically from sodium or potassium amide).[5][6][7]

Mechanism: The reaction is initiated by the coordination of the pyridine nitrogen to the metal cation of the amide, which enhances the electrophilicity of the pyridine ring.[7] The amide anion then attacks the C2 (or C6) position, forming a negatively charged σ-complex (a Meisenheimer-like adduct).[5][6] Aromatization is achieved through the elimination of a hydride ion, which subsequently reacts with a proton source (like ammonia or the product itself) to liberate hydrogen gas.[5]

Experimental Protocol: Synthesis of 2-Aminopyridine via Chichibabin Reaction

  • Materials: Pyridine, sodium amide (NaNH₂), toluene (dry), ammonium chloride solution (saturated).

  • Procedure:

    • To a stirred suspension of sodium amide in dry toluene, pyridine is added dropwise under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is heated to reflux (typically 110-130°C) for several hours.[6] The progress of the reaction can be monitored by the evolution of hydrogen gas.[5]

    • After completion, the reaction is cautiously cooled and quenched by the slow addition of water, followed by a saturated solution of ammonium chloride to neutralize any remaining sodium amide and hydrolyze the sodium salt of the product.

    • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-aminopyridine, which can be further purified by distillation or recrystallization.

Advantages:

  • Direct conversion of the parent heterocycle to the aminopyridine.

  • Atom-economical, with the only byproduct being hydrogen gas.

Disadvantages:

  • Requires harsh reaction conditions (high temperatures and strongly basic reagents).[8]

  • Limited functional group tolerance.

  • Can result in mixtures of regioisomers (2- and 4-amination), particularly with substituted pyridines.[6][9]

  • Safety concerns associated with the handling of sodium amide and the evolution of hydrogen gas.[5]

Reduction of Nitropyridines: A Reliable, Multi-Step Alternative

A common and dependable strategy for the synthesis of aminopyridines involves the nitration of the pyridine ring followed by the reduction of the nitro group. This two-step process offers excellent regiochemical control, as the position of the amino group is determined by the initial nitration step.

Mechanism: The reduction of the nitro group to an amine can be achieved through various methods, including catalytic hydrogenation (e.g., with H₂/Pd-C) or by using reducing metals in acidic media (e.g., Fe/HCl or Sn/HCl).[10] The metal/acid systems involve a series of single-electron transfers from the metal to the nitro group, with protonation of the oxygen atoms leading to the eventual formation of the amine and water.

Experimental Protocol: Synthesis of 4-Aminopyridine from 4-Nitropyridine-N-oxide

  • Materials: 4-Nitropyridine-N-oxide, iron powder, hydrochloric acid, sodium carbonate, ethyl acetate.

  • Procedure:

    • A mixture of 4-nitropyridine-N-oxide and iron powder in water is heated.

    • Hydrochloric acid is added portion-wise to the stirred mixture. The reaction is typically exothermic.

    • After the addition is complete, the mixture is refluxed until the starting material is consumed (monitored by TLC or LC-MS).

    • The reaction mixture is cooled and neutralized with sodium carbonate until the pH is basic.

    • The resulting slurry is filtered to remove iron salts.

    • The filtrate is extracted with ethyl acetate.[10]

    • The combined organic layers are dried, filtered, and concentrated to give 4-aminopyridine.[10] The yield is typically in the range of 80-90%.[10]

Advantages:

  • High yields and excellent regioselectivity.

  • Well-established and reliable procedures.

Disadvantages:

  • A multi-step process (nitration followed by reduction).

  • The nitration step can require harsh conditions and may not be suitable for all substrates.

  • The use of stoichiometric metallic reducing agents generates significant waste.

II. Modern Transition-Metal-Catalyzed Cross-Coupling Reactions

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of C-N bonds, offering milder conditions and broader substrate scope compared to classical methods.

Buchwald-Hartwig Amination: The Workhorse of C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base and a phosphine ligand.[11] This method is exceptionally versatile and has been widely applied to the synthesis of aminopyridines from halopyridines.[12][13]

Mechanism: The catalytic cycle is generally believed to involve:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the halopyridine to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and subsequent deprotonation by the base forms a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the aminopyridine product and regenerating the Pd(0) catalyst.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with a Volatile Amine [12]

  • Materials: 2-Bromopyridine, a volatile amine (e.g., cyclopropylamine), palladium(II) acetate (Pd(OAc)₂), 1,3-bis(diphenylphosphino)propane (dppp), sodium tert-butoxide (NaOt-Bu), toluene.

  • Procedure:

    • To a sealable reaction tube is added 2-bromopyridine, toluene, the amine, Pd(OAc)₂, dppp, and NaOt-Bu under an inert atmosphere.[12]

    • The tube is sealed and heated (e.g., at 80°C) overnight.[12] The use of a sealed tube is crucial for volatile amines.[12]

    • After cooling, the reaction mixture is diluted with a suitable solvent and washed with water.

    • The organic layer is dried, filtered, and concentrated. The crude product is then purified by chromatography.

Advantages:

  • Excellent functional group tolerance.[11]

  • Broad substrate scope, including various amines and halopyridines.[11][12]

  • Generally high yields.

  • Milder reaction conditions compared to classical methods.

Disadvantages:

  • The cost of the palladium catalyst and phosphine ligands.

  • Potential for metal contamination in the final product.

  • Requires careful optimization of the catalyst, ligand, base, and solvent for each specific substrate combination.

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[14] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize soluble copper catalysts with ligands, allowing for milder conditions.[14]

Mechanism: The reaction is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide in a metathesis-type reaction to form the product and a copper(I) halide.[14]

Experimental Protocol: Microwave-Promoted Ullmann Condensation of 2-Aminopyridine with 2-Chlorobenzoic Acid [15]

  • Materials: 2-Aminopyridine, 2-chlorobenzoic acid, potassium carbonate, copper powder.

  • Procedure:

    • A mixture of 2-aminopyridine, 2-chlorobenzoic acid, potassium carbonate, and a catalytic amount of copper powder is subjected to microwave irradiation in a solvent-free setting.

    • After the reaction, the mixture is cooled, and the product is isolated by extraction and purified by recrystallization. This specific example leads to a subsequent cyclization to form a pyrido[2,1-b]quinazolin-11-one.[15]

Advantages:

  • Copper is a more abundant and less expensive metal than palladium.

  • Modern protocols offer milder conditions and improved yields.

Disadvantages:

  • Often requires higher temperatures than the Buchwald-Hartwig reaction.[14]

  • The substrate scope can be more limited, and electron-withdrawing groups on the aryl halide are often required for good reactivity in classical protocols.[14]

III. Advanced Strategies: Leveraging Pyridine N-Oxides and C-H Functionalization

Synthesis from Pyridine N-Oxides: A Mild and Regioselective Approach

Pyridine N-oxides serve as versatile precursors for the synthesis of 2-aminopyridines under mild conditions.[8] The N-oxide functionality activates the pyridine ring for nucleophilic attack at the C2 and C6 positions.

Mechanism: A common strategy involves the activation of the N-oxide with an electrophile (e.g., trifluoroacetic anhydride, TFAA), followed by nucleophilic attack by an amine or a surrogate.[8][16] For instance, in the presence of TFAA and pyridine, a 3-substituted pyridine N-oxide can be converted to an N-(2-pyridyl)pyridinium salt, which is then cleaved to the 2-aminopyridine.[16] This process is believed to proceed via a Zincke-like mechanism.[16]

Experimental Protocol: Synthesis of a 2-Aminopyridine from a Pyridine N-Oxide [16]

  • Materials: 3-Phenylpyridine 1-oxide, trifluoroacetic anhydride (TFAA), pyridine, acetonitrile, hydrazine monohydrate, ethanol.

  • Procedure:

    • To a solution of 3-phenylpyridine 1-oxide and pyridine in acetonitrile at 0°C, TFAA is added. The mixture is stirred at room temperature until the reaction is complete.[16]

    • The solvent is removed, and the crude pyridinium salt is isolated.[16]

    • The isolated salt is treated with hydrazine monohydrate in ethanol at 80°C.[16]

    • After the reaction, the mixture is concentrated and purified by chromatography to yield the 2-aminopyridine.[16]

Advantages:

  • Mild reaction conditions.

  • High regioselectivity for the 2-position.[8][16]

  • Good functional group tolerance.[16]

  • Avoids the use of halopyridines.

Disadvantages:

  • Requires the preparation of the pyridine N-oxide starting material.

  • The overall process can be multi-step.

C-H Activation/Functionalization: The Frontier of Pyridine Synthesis

Direct C-H activation is an emerging and powerful strategy that avoids the need for pre-functionalized starting materials (like halides or triflates).[17] These methods involve the transition-metal-catalyzed cleavage of a C-H bond and its subsequent transformation into a C-N bond.

Mechanism: While various mechanisms exist depending on the metal and directing group, a common pathway for rhodium-catalyzed C-H activation involves the coordination of a directing group (e.g., an imine) to the metal center, followed by oxidative addition of a C-H bond to the metal.[17] Subsequent steps, such as migratory insertion and reductive elimination, lead to the functionalized product.[17] For instance, rhodium(III)-catalyzed imidoyl C-H activation of imines formed from 2-aminopyridines can be used to construct more complex heterocyclic systems.[18][19]

Conceptual Workflow: Rh(III)-Catalyzed C-H Activation

Caption: Rh(III)-catalyzed C-H activation/annulation sequence.

Advantages:

  • High atom and step economy.

  • Allows for the synthesis of complex molecules from simple precursors.

  • Novel and powerful tool for late-stage functionalization.

Disadvantages:

  • Often requires specific directing groups.

  • The development of general and selective C-H amination reactions is still an active area of research.

  • Catalyst cost and optimization can be significant.

Comparative Summary of Synthetic Routes

Synthetic RouteKey Reagents/CatalystsTypical YieldsFunctional Group ToleranceKey AdvantagesKey Disadvantages
Chichibabin Amination NaNH₂ or KNH₂Moderate to GoodPoorDirect, atom-economicalHarsh conditions, poor regioselectivity, safety issues
Reduction of Nitropyridines Fe/HCl, H₂/Pd-CHighGoodHigh yields, excellent regioselectivityMulti-step, waste generation
Buchwald-Hartwig Amination Pd catalyst, phosphine ligand, baseGood to ExcellentExcellentBroad scope, mild conditions, high toleranceCatalyst cost, potential metal contamination
Ullmann Condensation Cu catalyst, ligand, baseModerate to GoodModerateInexpensive metal catalystOften requires higher temperatures than Pd-catalysis
From Pyridine N-Oxides Activating agent (e.g., TFAA), amine sourceGood to ExcellentGoodMild conditions, high regioselectivityRequires N-oxide synthesis
C-H Activation Transition metal catalyst (e.g., Rh, Pd)Moderate to GoodGoodHigh atom/step economy, novel reactivityOften requires directing groups, catalyst development

Conclusion and Future Outlook

The synthesis of functionalized aminopyridines has evolved significantly from classical, often harsh, methodologies to sophisticated, transition-metal-catalyzed strategies that offer mildness, efficiency, and broad applicability. For simple, robust aminopyridines, the reduction of nitropyridines remains a viable and high-yielding option. When functional group tolerance and substrate scope are paramount, the Buchwald-Hartwig amination stands out as the premier choice, despite the cost of the catalyst system. The use of pyridine N-oxides provides a clever and mild alternative, particularly for achieving 2-amination with high regioselectivity.

Looking forward, the field is increasingly moving towards C-H activation and photocatalytic methods.[20][21] These approaches promise even greater synthetic efficiency and sustainability by minimizing the use of pre-functionalized starting materials and leveraging visible light as a renewable energy source. As these technologies mature, they will undoubtedly expand the synthetic chemist's toolbox, enabling the construction of ever more complex and valuable aminopyridine-containing molecules for the advancement of science and medicine.

References

A Senior Application Scientist's Guide to Purity Validation of 4,6-Dimethoxypyridin-3-amine by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of a novel compound like 4,6-Dimethoxypyridin-3-amine is a significant milestone. However, the true value of this achievement hinges on a critical subsequent step: rigorously validating its purity. An uncharacterized or impure compound can compromise experimental reproducibility, lead to erroneous biological data, and create significant setbacks in the development pipeline.

This guide provides an in-depth, experience-driven framework for establishing and validating a High-Performance Liquid Chromatography (HPLC) method for purity assessment. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, creating a self-validating system that ensures data integrity and meets stringent regulatory expectations.

The Analytical Challenge: Characterizing this compound

This compound is a polar aromatic amine. Its structure presents specific analytical considerations:

  • Polarity: The amine and methoxy groups, along with the nitrogen in the pyridine ring, confer significant polarity. This requires a chromatographic mode that can effectively retain and resolve such compounds.

  • Ionization Potential: The basic amine group is subject to protonation. Its ionization state is pH-dependent, which can drastically affect chromatographic retention and peak shape if not controlled.

  • UV Chromophore: The substituted pyridine ring acts as a strong chromophore, making UV-Vis detection a highly suitable and sensitive choice for quantification.[1]

Given these characteristics, Reversed-Phase HPLC (RP-HPLC) is the predominant analytical technique.[2] It separates compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase, making it ideal for this application.

Part 1: Developing a Robust HPLC Purity Method

A successful HPLC method is not merely a set of parameters; it is a carefully optimized system designed for a specific analytical purpose. The following protocol is a robust starting point for the analysis of this compound.

Causality Behind Experimental Choices
  • Column Chemistry: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for the aromatic ring.[2] However, the basic amine can interact with residual acidic silanols on the silica surface, causing peak tailing. To mitigate this, we select a modern, end-capped, high-purity silica-based C18 column. An alternative for highly polar amines could be a polar-embedded phase, which provides a different selectivity.[3]

  • Mobile Phase pH Control: This is arguably the most critical parameter. An unbuffered mobile phase will lead to retention time drift and poor peak shape as the protonation state of the amine fluctuates. By using a phosphate buffer at a neutral pH (e.g., 7.0), we ensure the analyte is in a consistent, predominantly non-ionized state, promoting reproducible retention and symmetrical peaks.

  • Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency. It is a strong solvent in RP-HPLC, allowing for reasonable run times. A gradient elution (gradually increasing the percentage of acetonitrile) is employed to ensure that any less polar synthesis byproducts are eluted from the column while still achieving good resolution of more polar impurities near the main analyte peak.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_validation Validation & Reporting synthesis Synthesized This compound prep_std Prepare Standard & System Suitability Solutions synthesis->prep_std prep_sample Prepare Sample Solution (e.g., 1.0 mg/mL) synthesis->prep_sample instrument HPLC System (Pump, Autosampler, Detector) prep_std->instrument Inject SST prep_sample->instrument Inject Sample column C18 Column (Thermostatted) instrument->column sst_check System Suitability Test (SST) (Tailing, Resolution, RSD%) column->sst_check data_acq Data Acquisition & Integration sst_check->data_acq If Pass calc Purity Calculation (% Area Normalization) data_acq->calc report Final Purity Report calc->report

Caption: HPLC Purity Validation Workflow.

Detailed Experimental Protocol

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle sizeProvides good efficiency and resolution. End-capping minimizes peak tailing for the basic amine.
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 7.0 with phosphoric acidBuffers the system to ensure consistent ionization state of the analyte, leading to reproducible retention and good peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Common organic modifier with good UV transparency and elution strength.
Gradient Program 5% B to 95% B over 15 minutes; hold at 95% B for 3 minutes; return to 5% B and equilibrate for 5 minutes.A broad gradient ensures elution of potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time stability and improves peak shape.[1]
Injection Volume 5 µLSmall volume to prevent band broadening and column overload.
Detection UV at 254 nmThe aromatic pyridine ring is expected to have strong absorbance at this common wavelength. A DAD can be used to confirm peak purity across the spectrum.
Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)Ensures sample solvent is compatible with the mobile phase, preventing peak distortion.

3. Solution Preparation:

  • Standard Solution (for System Suitability): Accurately weigh ~10 mg of a reference standard of this compound and dissolve in 10.0 mL of diluent to get a 1.0 mg/mL solution.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • System Suitability Test (SST): Perform five replicate injections of the Standard Solution. The system is deemed ready for analysis if it meets the criteria outlined in pharmacopeial guidelines like USP <621>.[4][5]

    • Tailing Factor: ≤ 1.5

    • Peak Area %RSD (Relative Standard Deviation): ≤ 1.0%

Part 2: The Self-Validating System: Method Validation According to ICH Q2(R2)

Method validation provides documented evidence that the protocol is fit for its intended purpose—in this case, accurately determining purity.[6] It is a cornerstone of trustworthiness in analytical science.[7][8]

Validation Parameters Logic

G cluster_foundational Foundational Parameters cluster_performance Performance Metrics cluster_limits Sensitivity Limits specificity Specificity accuracy Accuracy specificity->accuracy linearity Linearity & Range linearity->accuracy precision Precision linearity->precision loq LOQ linearity->loq validated Validated Method (Reliable & Robust) accuracy->validated precision->validated lod LOD loq->lod loq->validated

Caption: Inter-relationship of HPLC Validation Parameters.

Key Validation Experiments
ParameterExperimental ApproachAcceptance Criteria (Typical)
Specificity Analyze a blank (diluent), a placebo (synthesis starting materials), and the spiked sample. Perform forced degradation (acid, base, peroxide, heat, light) to ensure no co-elution.The main peak should be free from interference from blanks, placebos, or degradation products. Peak purity index > 0.999.
Linearity Prepare a series of at least five concentrations of the reference standard (e.g., 0.05 to 1.5 mg/mL). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Spike a known amount of reference standard into a solution of the synthesized material at three levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate.Mean recovery between 98.0% and 102.0%.[9]
Precision (Repeatability) Analyze six independent preparations of the sample solution at 100% of the target concentration.%RSD of the purity results should be ≤ 2.0%.[9]
Limit of Quantitation (LOQ) Determine the lowest concentration that can be measured with acceptable accuracy and precision. Often estimated as the concentration with a signal-to-noise ratio of ~10.%RSD ≤ 10% at this concentration.
Robustness Systematically vary key method parameters (e.g., pH ±0.2 units, column temp ±5°C, flow rate ±10%) and assess the impact on the results.The results should remain unaffected by small, deliberate variations, demonstrating method reliability.

Part 3: Comparative Guide: HPLC vs. Alternative Purity Techniques

While HPLC is the gold standard for quantitative purity analysis, it's useful to understand its performance relative to other common laboratory techniques.

FeatureHPLC (Recommended) Thin-Layer Chromatography (TLC) Gas Chromatography (GC) LC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning on a thin layer of adsorbent.Partitioning between a gas mobile phase and a liquid/solid stationary phase.HPLC separation followed by mass-based detection.
Quantitative Ability Excellent . High precision and accuracy.Semi-quantitative at best . Primarily a qualitative tool.Excellent , but often requires derivatization for polar/non-volatile compounds.Excellent . Provides quantitative data with high specificity.
Resolution Very High . Capable of separating closely related impurities.Low . Difficult to resolve minor components.Very High . Excellent for volatile compounds.Very High (separation) + Ultimate (detection).
Sensitivity High (ng to pg range with UV detection).Moderate (µg range).Very High (pg to fg range with specific detectors).Exceptional (fg to ag range). Ideal for trace impurity identification.
Key Limitation for Topic -Poor for quantification and resolving minor impurities.Requires derivatization for the polar amine, adding complexity and potential for artifacts.[10]Higher cost and complexity of instrumentation.
Best Use Case Definitive purity assessment and impurity profiling. Quick reaction monitoring and qualitative checks.Analysis of volatile impurities or starting materials.Impurity identification and structure elucidation, especially for unknown peaks found in HPLC.[11][12]

Conclusion

Validating the purity of a synthesized compound like this compound is a non-negotiable step in the research and development lifecycle. A meticulously developed and validated Reversed-Phase HPLC method, as detailed in this guide, provides the highest degree of confidence in the identity and purity of the material. By understanding the scientific principles behind each methodological choice and rigorously testing the method's performance against established criteria, researchers can ensure their data is accurate, reproducible, and built on a foundation of analytical excellence. This approach transforms a routine quality control check into a robust, self-validating system that stands up to scientific and regulatory scrutiny.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.